2-Phthalimidoethanesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218453. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPVYBCAYPMANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309016 | |
| Record name | 2-Phthalimidoethanesulfonyl chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
273.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-36-5 | |
| Record name | 2-Phthalimidoethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 210785 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4403-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4403-36-5 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phthalimidoethanesulfonyl chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethane-1-sulfonyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Phthalimidoethanesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive overview of 2-Phthalimidoethanesulfonyl chloride, a key reagent in medicinal chemistry and organic synthesis. We will delve into its chemical properties, provide a detailed synthesis protocol, explore its reactivity with a focus on sulfonamide formation, and highlight its applications in the development of novel therapeutics, particularly as a precursor to taurine analogues and ligands for G protein-coupled receptors (GPCRs).
Core Characteristics of this compound
This compound is a white crystalline solid at room temperature.[1] It is a bifunctional molecule featuring a reactive sulfonyl chloride group and a phthalimide-protected amino group. This structure makes it an invaluable building block for introducing a protected ethylamine sulfonyl moiety into a target molecule.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 4403-36-5 | [2] |
| Molecular Formula | C₁₀H₈ClNO₄S | [2] |
| Molecular Weight | 273.69 g/mol | [2] |
| Melting Point | 158-163 °C | [2] |
| Appearance | White crystalline solid | [1] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic data is crucial for the identification and characterization of this compound.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.91-7.76 (m, 4H), 4.38-4.31 (m, 2H), 4.18-4.07 (m, 2H).[3]
-
IR (KBr): Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] The phthalimide carbonyl groups will also show strong absorptions.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a multi-step process starting from readily available materials. One common and environmentally friendly approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of an S-alkylisothiourea salt precursor.[3][5]
Experimental Protocol:
Step 1: Formation of the S-alkylisothiourea salt
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(bromoethyl)phthalimide and an equimolar amount of thiourea in ethanol.
-
Reflux the mixture for a time sufficient to ensure complete reaction (typically monitored by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated S-alkylisothiourea salt by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Oxidative Chlorination with N-Chlorosuccinimide (NCS)
-
Suspend the dried S-alkylisothiourea salt in a mixture of acetonitrile and 2 M hydrochloric acid.
-
Cool the suspension in an ice bath.
-
Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 5 °C. The use of NCS provides a milder and more environmentally friendly alternative to traditional chlorinating agents.[3][5]
-
Stir the reaction mixture vigorously at low temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the crude this compound.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield colorless crystals.[3]
Caption: Synthesis workflow for this compound.
Reactivity and Mechanism: The Formation of Sulfonamides
The primary utility of this compound in drug development stems from its ability to react with primary and secondary amines to form stable sulfonamide linkages.[6] This reaction is a cornerstone of medicinal chemistry.[7]
Mechanism of Sulfonamide Formation:
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the electrophilic sulfur atom of the sulfonyl chloride.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is the rate-determining step. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled, and the sulfonamide bond is formed.
Caption: Mechanism of sulfonamide formation.
Applications in Drug Development
This compound serves as a critical intermediate in the synthesis of various biologically active molecules. Its structure provides a masked form of 2-aminoethanesulfonyl chloride, allowing for the introduction of a taurine-like scaffold.
Precursor to Taurine Analogues for CNS Diseases
Taurine (2-aminoethanesulfonic acid) is an abundant amino acid in the central nervous system (CNS) with neuroprotective properties.[9] However, its high polarity limits its ability to cross the blood-brain barrier. This compound is an excellent starting material for the synthesis of more lipophilic taurine analogues that can penetrate the CNS. The phthalimide group serves as a protecting group for the amine, which can be deprotected in a later synthetic step. These analogues have been investigated for their anticonvulsant and other neurological activities.[9][10] For example, 2-phthalimidosulfonamide derivatives of taurine have shown anticonvulsant activity.[9]
Synthesis of G Protein-Coupled Receptor (GPCR) Ligands
GPCRs are a major class of drug targets.[11][12] The sulfonamide moiety is a common functional group in many GPCR ligands. This compound can be used to synthesize novel ligands by reacting it with various amine-containing scaffolds. The resulting sulfonamides can then be evaluated for their binding affinity and functional activity at different GPCRs. For instance, N-acyl-N-alkyl sulfonamides, which can be derived from sulfonyl chlorides, have been used as probes for ligand-directed covalent labeling of GPCRs, such as the adenosine A2B receptor.[13]
Antiviral Drug Intermediates
Patents have cited the use of this compound in the synthesis of heterocyclic compounds with antiviral activity.[14] This highlights its versatility as a building block in creating diverse chemical libraries for drug screening.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage.[15] It is also a skin sensitizer.[2]
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as it reacts with water.[2]
Conclusion
This compound is a valuable and versatile reagent for researchers and scientists in drug development. Its unique structure allows for the straightforward introduction of a protected taurine-like fragment, enabling the synthesis of a wide range of sulfonamides with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in the laboratory. The continued exploration of this building block is likely to lead to the discovery of new and improved drug candidates targeting a variety of diseases.
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2-Phthalimidoethanesulfonyl chloride CAS number 4403-36-5
An In-Depth Technical Guide to 2-Phthalimidoethanesulfonyl Chloride (CAS 4403-36-5): Properties, Synthesis, and Applications in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 4403-36-5), a bifunctional reagent of significant interest to researchers in medicinal chemistry, drug development, and materials science. The document delineates the compound's physicochemical properties, provides a detailed methodology for its synthesis and purification, explores its characteristic reactivity, and discusses its applications as a crucial intermediate and building block. By integrating field-proven insights with established chemical principles, this guide serves as an authoritative resource for scientists leveraging this versatile compound in their research endeavors.
Core Compound Identification and Physicochemical Properties
This compound is a stable, solid organic compound that serves as a key synthetic intermediate.[1][2] Its structure features a highly reactive sulfonyl chloride moiety and a phthalimide-protected amino group, making it a valuable building block for introducing a protected aminoethylsulfonyl linker into various molecular scaffolds.
Data Summary Table:
| Property | Value | Source(s) |
| CAS Number | 4403-36-5 | [3][4][5] |
| Molecular Formula | C₁₀H₈ClNO₄S | [3][4][6] |
| Molecular Weight | 273.69 g/mol | [3][4][6] |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride | [6] |
| Synonyms | 2-(Phthalimido)ethanesulfonyl chloride | [2][5] |
| Appearance | Solid (typically light brown or off-white) | [1][4] |
| Melting Point | 156-163 °C | [2][4][7] |
| Storage Temperature | 2-8°C, Moisture sensitive | [4][7] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process starting from readily available materials like taurine and phthalic anhydride.[1] The causality behind this pathway lies in first protecting the amino group of taurine via the formation of a stable phthalimide, followed by the conversion of the sulfonic acid group into the highly reactive sulfonyl chloride.
Experimental Protocol: Synthesis from Taurine and Phthalic Anhydride
This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.[1]
Step 1: Formation of Potassium 2-Phthalimidoethanesulfonate
-
Suspend taurine (1 equivalent) and potassium acetate (1.05 equivalents) in glacial acetic acid. The acetate acts as a base to deprotonate the sulfonic acid group of taurine, facilitating the subsequent reaction.
-
Heat the suspension to reflux for approximately 15 minutes to ensure complete salt formation.
-
Add phthalic anhydride (1.05 equivalents) to the mixture. The nucleophilic amino group of taurine attacks the carbonyl carbon of the anhydride, leading to the formation of the imide ring upon cyclization and dehydration.
-
Continue refluxing for 3-4 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold acetic acid, and dry under vacuum at 100°C to yield a white solid.
Step 2: Chlorination to this compound
-
Caution: This step should be performed in a well-ventilated chemical fume hood, as it involves corrosive reagents.
-
To the dried potassium 2-phthalimidoethanesulfonate from Step 1, slowly add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an appropriate solvent like dichloromethane (DCM) or neat at 0°C. This is a standard method for converting sulfonic acid salts into sulfonyl chlorides.[8]
-
Allow the reaction to stir at room temperature, then gently heat to 40-50°C for several hours to drive the reaction to completion. The mechanism involves the conversion of the sulfonate into a better leaving group, which is then displaced by chloride.
-
After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing a mixture of ice and water to quench any unreacted chlorinating agent.[1]
-
The solid product, this compound, will precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum at a moderate temperature (e.g., 45°C) to obtain the final product.[1]
Synthesis Workflow Diagram
Caption: General mechanism of nucleophilic substitution on the sulfonyl chloride.
Applications in Research and Drug Development
This compound is not an end-product but a critical intermediate used in the synthesis of more complex molecules. [1][2]
-
Pharmaceutical Synthesis: Its primary role is in the construction of molecules containing the sulfonamide moiety. [9]The sulfonamide group is a privileged scaffold in medicinal chemistry, found in antibiotics (sulfa drugs), diuretics, and enzyme inhibitors. [10]This reagent allows for the controlled, late-stage introduction of a protected aminoethylsulfonyl group.
-
Linker Chemistry: In fields like proteomics and drug delivery, bifunctional linkers are essential. This compound can be conceptualized as a precursor to a heterobifunctional linker. The sulfonyl chloride end can be reacted first, and after subsequent deprotection of the phthalimide, the newly revealed amine can be used for further conjugation, for example, in creating antibody-drug conjugates (ADCs) or attaching probes to proteins. [11]* Chemical Biology Probes: The reactivity of the sulfonyl chloride group can be harnessed to create covalent probes for studying protein function. By reacting with nucleophilic amino acid residues (like lysine) on a protein surface, it can be used to label proteins for subsequent analysis by mass spectrometry. [12]
Safety, Handling, and Storage
As a highly reactive chemical, proper handling of this compound is paramount to ensure laboratory safety.
-
Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage. [6][13]It is water-reactive, and contact with moisture will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, liberating corrosive hydrogen chloride (HCl) gas. [13]Inhalation may cause respiratory irritation. [14]* Handling:
-
Always handle inside a certified chemical fume hood. [13] * Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield. [13][15] * Avoid breathing dust. Prevent all contact with skin and eyes. [13] * Use in a moisture-free environment and handle under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions. * Ensure eyewash stations and safety showers are readily accessible. [13]* Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [4][7] * Recommended storage temperature is between 2-8°C. [4][7] * Keep away from water, strong bases, amines, and strong oxidizing agents. [13]
-
Conclusion
This compound (CAS 4403-36-5) is a powerful and versatile synthetic intermediate. Its value lies in the combination of a highly reactive sulfonyl chloride group for forming stable sulfonamide or sulfonate linkages and a robust phthalimide protecting group. This unique structure provides chemists with a reliable tool for synthesizing complex molecules, particularly in the realm of pharmaceutical development and chemical biology. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development.
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An In-Depth Technical Guide to the Synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride, a key building block in medicinal chemistry and organic synthesis. The guide details two primary, field-proven synthetic routes: the direct Gabriel synthesis approach and a multi-step oxidation strategy. Each pathway is presented with in-depth mechanistic explanations, step-by-step experimental protocols, and critical analysis of the advantages and limitations of each approach. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of complex molecules incorporating the phthalimidoethanesulfonyl moiety.
Introduction
2-(1,3-Dioxoisoindol-2-yl)ethanesulfonyl chloride is a bifunctional molecule of significant interest in the development of novel therapeutic agents and functional materials. The phthalimide group serves as a masked primary amine, a common pharmacophore and a versatile synthetic handle, while the sulfonyl chloride moiety is a highly reactive electrophile, enabling facile derivatization through sulfonamide bond formation. This unique combination of functional groups makes it a valuable precursor for the synthesis of a diverse range of compounds with potential biological activity. This guide will explore the primary synthetic strategies for accessing this important molecule, providing the necessary detail for successful laboratory implementation.
Synthetic Pathways
Two principal synthetic routes have been established for the preparation of 2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance of subsequent reactions to potential impurities.
Pathway 1: The Gabriel Synthesis Route
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, utilizing the phthalimide anion as an ammonia surrogate to prevent over-alkylation.[1][2] This pathway leverages the nucleophilicity of potassium phthalimide to displace a halide from a suitable electrophile.
Mechanistic Rationale
In this approach, potassium phthalimide undergoes a nucleophilic substitution reaction with 2-chloroethanesulfonyl chloride. The phthalimide anion attacks the electrophilic carbon bearing the chlorine atom, displacing it to form the desired product. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it solubilizes the potassium phthalimide and facilitates the S(_N)2 reaction.[3][4]
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An In-Depth Technical Guide to 2-Phthalimidoethanesulfonyl Chloride: Properties, Synthesis, and Applications
Introduction
2-Phthalimidoethanesulfonyl chloride is a bifunctional reagent of significant interest to the scientific community, particularly those in pharmaceutical and materials science research. Its unique molecular architecture, combining a highly reactive sulfonyl chloride group with a stable phthalimide-protected amine, makes it a versatile building block for complex molecular synthesis. The sulfonyl chloride moiety serves as a potent electrophile for constructing sulfonamide and sulfonate ester linkages, which are prevalent in a vast array of biologically active compounds.[1][2] Simultaneously, the phthalimide group provides a robust, masked primary amine that can be revealed in later synthetic stages, enabling sequential and site-selective modifications.
This guide provides a comprehensive overview of this compound, delving into its fundamental physicochemical properties, reactivity, synthesis protocols, and key applications. The content is structured to offer not just data, but also mechanistic insights and practical guidance for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Understanding the molecular identity of a reagent is the foundation for its effective application. This compound is characterized by an ethylsulfonyl chloride chain attached to the nitrogen atom of a phthalimide ring.
| Identifier | Value | Source(s) |
| CAS Number | 4403-36-5 | [3][4][5][6] |
| Molecular Formula | C₁₀H₈ClNO₄S | [3][4][5] |
| Molecular Weight | 273.69 g/mol | [3][4][7] |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride | [5][7] |
| Synonyms | 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonyl chloride, N-(2-Chlorosulfonylethyl)phthalimide | [4][6][8] |
| InChI Key | HCPVYBCAYPMANM-UHFFFAOYSA-N | [3][8] |
The structure's key features are:
-
Phthalimide Group: This moiety acts as a highly stable protecting group for a primary amine. It is unreactive under the conditions typically used for sulfonyl chloride reactions, preventing intramolecular reactions or polymerization.
-
Sulfonyl Chloride (-SO₂Cl) Group: This is a powerful electrophilic functional group. The sulfur atom is highly susceptible to nucleophilic attack, making it an excellent precursor for forming sulfonamides with amines or sulfonate esters with alcohols.
Physicochemical Properties
The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. This compound is a solid at room temperature, but its most critical property is its high sensitivity to moisture.
| Property | Value | Source(s) |
| Appearance | White to light brown crystalline solid | [8][9] |
| Melting Point | 156 - 163 °C | [3][5][8][9] |
| Boiling Point | 416.5 ± 28.0 °C (Predicted) | [8] |
| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Reacts with water. Soluble in anhydrous organic solvents like toluene. | [5][8][9][10] |
| Sensitivity | Moisture sensitive | [5][8] |
Causality Behind Properties: The compound's high melting point is indicative of its crystalline solid nature and the strong intermolecular forces associated with the polar sulfonyl and imide groups. Its most defining characteristic is its reactivity with water, which leads to the hydrolysis of the sulfonyl chloride group.[5][9] This necessitates storage in a dry, inert atmosphere and the use of anhydrous solvents during reactions to prevent decomposition of the starting material. Recommended storage conditions are in a tightly sealed container at 2-8°C.[3][8]
Chemical Reactivity and Mechanistic Insights
The utility of this compound stems directly from the predictable and efficient reactivity of its sulfonyl chloride group.
Core Reaction: Sulfonamide Formation
The primary application of this reagent is its reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is central to the synthesis of many pharmaceuticals.[1][2]
Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, with a base (often a tertiary amine like triethylamine or pyridine) used to quench the resulting hydrochloric acid (HCl).
Caption: Workflow for Sulfonamide Synthesis.
Hydrolysis: The Basis for Moisture Sensitivity
In the presence of water, the sulfonyl chloride group readily hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.[9] This is an undesirable side reaction that consumes the reagent.
Causality: Water acts as a nucleophile, attacking the sulfonyl chloride in a mechanism similar to that of amines. This reactivity underscores the critical need for anhydrous conditions during handling and reactions.
The Role of the Phthalimide Protecting Group
The phthalimide group is integral to the reagent's design. It serves as a robust protecting group for the terminal amine, preventing it from reacting with the sulfonyl chloride of another molecule (i.e., preventing polymerization). This protection is stable to the conditions of sulfonamide formation but can be removed later in a synthetic sequence, typically using hydrazine (the Ing-Manske procedure), to unmask a primary amine for further functionalization.
Synthesis and Purification
The synthesis of this compound is a well-established multi-step process. The following protocol is based on a reported laboratory procedure.[10]
Caption: Multi-step Synthesis Workflow.
Experimental Protocol
Step 1: Synthesis of Potassium 2-phthalimidoethanesulfonate [10]
-
Suspend taurine and potassium acetate in acetic acid.
-
Heat the mixture to reflux for 15 minutes.
-
Add phthalic anhydride to the suspension and continue refluxing for 3 hours.
-
Cool the reaction to room temperature.
-
Collect the resulting white solid by filtration, wash with cold acetic acid, and dry under vacuum at 100°C.
Step 2: Synthesis of this compound [10]
-
Suspend the dried solid from Step 1 in anhydrous toluene under a nitrogen atmosphere.
-
Add phosphorus pentachloride (PCl₅) to the suspension.
-
Heat the mixture to reflux for 1 hour, then add a second portion of PCl₅ and continue refluxing for an additional 2.5 hours.
-
After cooling, concentrate the solution under vacuum.
-
Pour the concentrated residue into an ice/water mixture to precipitate the product.
-
Collect the solid by filtration and dry under vacuum at 45°C to yield the final product.
Applications in Research and Drug Development
This compound is not an end-product but a critical intermediate. Its value lies in its ability to introduce the -(CH₂)₂-SO₂- linker with a masked amino group.
-
Scaffold for Sulfonamide Drugs: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibiotics (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents.[2] This reagent provides a direct route to novel sulfonamide derivatives.[1]
-
Synthesis of Taurine Analogs: After sulfonamide formation, the phthalimide group can be deprotected to yield a primary amine. This allows for the creation of compounds structurally related to taurine, an amino acid with diverse physiological roles.
-
Linker in Chemical Biology: The dual functionality allows it to be used as a linker molecule to conjugate different molecular entities, such as a targeting moiety and a payload, after sequential reactions at both ends of the molecule.
-
Intermediate for Dyes and Agrochemicals: Beyond pharmaceuticals, it serves as a precursor in the synthesis of specialized dyes and agrochemicals.[5][8][10]
Safety, Handling, and Storage
Due to its reactivity, proper handling of this compound is paramount to ensure user safety and maintain reagent integrity.
| Hazard Class | Statement | GHS Code(s) | Source(s) |
| Corrosion | Causes severe skin burns and eye damage. | H314 | [7][11] |
| Sensitization | May cause an allergic skin reaction. | H317 | [3][11] |
| Reactivity | Contact with water liberates toxic gas (HCl). | EUH014 | [3][9] |
Handling Procedures:
-
Always handle in a well-ventilated chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[9]
-
Use only anhydrous solvents and glassware. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[11]
-
Avoid creating dust.[9]
-
Keep away from incompatible materials such as strong bases, acids, amines, and oxidizing agents.[9]
Storage:
-
Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area.[3][8][9]
-
Keep away from water and moisture.[9]
First-Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[9]
Conclusion
This compound is a powerful and versatile synthetic intermediate whose value is defined by its dual functionality. The strategic combination of a highly reactive sulfonyl chloride and a protected amine allows for the controlled and selective synthesis of complex molecules. While its reactivity, particularly its moisture sensitivity, demands careful handling, its utility as a building block in the creation of novel sulfonamides for the pharmaceutical, agrochemical, and dye industries is well-established. A thorough understanding of its properties and reactivity is essential for any scientist looking to leverage this reagent to its full potential.
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The Advent and Evolution of Sulfonyl Chlorides: A Cornerstone of Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Impact of the Sulfonyl Chloride Moiety
In the landscape of organic chemistry, few functional groups have demonstrated the versatility and enduring importance of the sulfonyl chloride. From its foundational role in the development of the first synthetic antibacterial agents to its modern applications in complex molecule synthesis and drug discovery, the R-SO₂Cl group has been a cornerstone of chemical innovation.[1][2] Its reactivity, characterized by the electrophilic sulfur atom, allows for the facile formation of sulfonamides and sulfonate esters, linkages that are integral to the structure and function of a vast array of pharmaceuticals, agrochemicals, and materials.[3][4] This guide provides a comprehensive exploration of the discovery, history, synthesis, and mechanistic underpinnings of sulfonyl chloride reagents, offering field-proven insights for the modern researcher.
A Historical Odyssey: The Unveiling of a Powerful Reagent
The story of sulfonyl chlorides is intertwined with the very development of modern organic chemistry. While the sulfonamide functional group gained prominence in the 1930s with the discovery of Prontosil, the first commercially available antibacterial drug, the chemistry of its precursor, the sulfonyl chloride, has deeper roots.[5][6]
A pivotal moment in the history of sulfur-based reagents occurred in 1838 , when the French chemist Henri Victor Regnault first prepared sulfuryl chloride (SO₂Cl₂), a simple inorganic compound that would later become a key reagent in the synthesis of organic sulfonyl chlorides.[7][8] This discovery laid the groundwork for future explorations into the reactivity of the sulfonyl group.
The latter half of the 19th and the early 20th centuries saw the gradual emergence of methods for the synthesis of organic sulfonyl chlorides. One of the earliest and most significant contributions was the chlorosulfonation of aromatic compounds . This reaction, typically employing chlorosulfonic acid (ClSO₃H), allowed for the direct introduction of the -SO₂Cl group onto an aromatic ring, opening the door to a wide range of new chemical entities.[9]
Another key advancement was the application of the Sandmeyer-type reaction , a method originally developed for the conversion of aryl diazonium salts to aryl halides. In the early 20th century, Hans Meerwein and his contemporaries demonstrated that reacting a diazonium salt with sulfur dioxide in the presence of a copper catalyst could efficiently produce the corresponding aryl sulfonyl chloride.[10] This method provided a valuable alternative to direct chlorosulfonation, particularly for substrates that were sensitive to the harsh conditions of the latter.
The 20th century witnessed the development and popularization of specific sulfonyl chloride reagents that have become indispensable tools in the synthetic chemist's arsenal. The introduction of p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl) marked a significant turning point.[2][3][11] These reagents offered a reliable and efficient means of converting alcohols into excellent leaving groups (tosylates and mesylates), thereby facilitating a wide range of nucleophilic substitution and elimination reactions.[12][13] The ability to control the stereochemistry at the reacting carbon center was a particularly important feature of these reagents.[3]
The timeline below highlights some of the key milestones in the discovery and development of sulfonyl chloride reagents:
Caption: A timeline of key discoveries in sulfonyl chloride chemistry.
The Art of Synthesis: Crafting the Sulfonyl Chloride
The synthesis of sulfonyl chlorides can be broadly categorized into two main approaches: the formation of aryl sulfonyl chlorides and the preparation of alkyl sulfonyl chlorides. The choice of method depends on the nature of the desired R group and the presence of other functional groups in the molecule.
Aryl Sulfonyl Chlorides
1. Electrophilic Aromatic Substitution (Chlorosulfonation): This is a direct and often high-yielding method for the synthesis of aryl sulfonyl chlorides.[9] An aromatic compound is treated with an excess of a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) with a Lewis acid catalyst.
Reaction: Ar-H + ClSO₃H → Ar-SO₂Cl + H₂O
Causality: The strong electrophilicity of the sulfur atom in the chlorosulfonating agent drives the electrophilic attack on the electron-rich aromatic ring. The choice of solvent and reaction temperature is crucial to control selectivity, especially for substituted arenes.
2. The Meerwein Reaction: This method provides a milder alternative to direct chlorosulfonation and is particularly useful for the synthesis of sulfonyl chlorides from anilines. The aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst.[10]
Reaction: Ar-NH₂ → [Ar-N₂]⁺Cl⁻ --(SO₂, CuCl)--> Ar-SO₂Cl + N₂
Causality: The diazonium group is an excellent leaving group, and the copper catalyst facilitates a single-electron transfer process, leading to the formation of an aryl radical that reacts with sulfur dioxide.
Alkyl Sulfonyl Chlorides
1. Oxidative Chlorination of Thiols and Their Derivatives: This is a common and versatile method for preparing alkyl sulfonyl chlorides.[14] A variety of oxidizing agents in the presence of a chloride source can be used, such as chlorine gas, N-chlorosuccinimide (NCS), or hydrogen peroxide with hydrochloric acid.
Reaction: R-SH + 3Cl₂ + 2H₂O → R-SO₂Cl + 5HCl
Causality: The thiol is oxidized to a sulfonic acid intermediate, which is then chlorinated to the sulfonyl chloride. The reaction conditions can be tuned to be compatible with a range of functional groups.
2. From Sulfonic Acids and Their Salts: Pre-existing sulfonic acids or their salts can be converted to the corresponding sulfonyl chlorides using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[15]
Reaction: R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl
Causality: The hydroxyl group of the sulfonic acid is converted into a better leaving group by the chlorinating agent, which is then displaced by a chloride ion.
Core Reactivity: The Mechanistic Heart of Sulfonyl Chlorides
The utility of sulfonyl chlorides stems from the high electrophilicity of the sulfur atom, which is attached to two electron-withdrawing oxygen atoms and a good leaving group, the chloride ion.[16] This makes the sulfonyl group highly susceptible to attack by a wide range of nucleophiles.
Reaction with Alcohols: Formation of Sulfonate Esters
The reaction of a sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) is a cornerstone of organic synthesis.[3][17] This reaction converts the poorly leaving hydroxyl group of the alcohol into a highly effective sulfonate leaving group (e.g., tosylate or mesylate).
Caption: General mechanism for sulfonate ester formation.
Mechanism of Tosylation: The reaction typically proceeds via a nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of the tosyl chloride, leading to the displacement of the chloride ion.[2] The base serves to neutralize the HCl byproduct. Importantly, this reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken.[3]
Mechanism of Mesylation: While often depicted similarly to tosylation, the reaction with mesyl chloride, particularly in the presence of a strong, non-nucleophilic base, can proceed through a different pathway involving the formation of a highly reactive intermediate called sulfene (CH₂=SO₂).[2][12] The base abstracts a proton from the methyl group of mesyl chloride, leading to the elimination of HCl and the formation of sulfene. The alcohol then adds to the sulfene to form the mesylate ester.
Reaction with Amines: The Gateway to Sulfonamides
The reaction of sulfonyl chlorides with primary or secondary amines is the most common method for the synthesis of sulfonamides.[18] This reaction is fundamental to the synthesis of a vast number of pharmaceutical compounds.
Caption: General mechanism for sulfonamide formation.
Mechanism: Similar to the reaction with alcohols, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[5] A base is typically added to neutralize the generated HCl. The reaction is generally robust and high-yielding.
Properties of Common Sulfonyl Chloride Reagents
The choice of sulfonyl chloride reagent often depends on the specific application, including the desired reactivity, the nature of the substrate, and the properties of the resulting sulfonate or sulfonamide.
| Reagent | Abbreviation | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Characteristics |
| p-Toluenesulfonyl Chloride | TsCl, TosCl | 190.65 | 69-71 | 146 (15 mmHg) | White solid, forms stable tosylates, widely used as a protecting and activating group.[19][20][21][22][23] |
| Methanesulfonyl Chloride | MsCl, MesylCl | 114.54 | -32 | 161 | Colorless liquid, forms mesylates which are good leaving groups, can form sulfene intermediate.[2][11] |
| Benzenesulfonyl Chloride | BsCl | 176.62 | 14.5 | 251-252 | Colorless liquid, a fundamental aryl sulfonyl chloride.[24] |
| Dansyl Chloride | DnsCl | 269.75 | 70-73 | - | Fluorescent yellow solid, used for labeling amines and amino acids.[6] |
| Nosyl Chloride | NsCl | 221.61 | 76-79 | - | Yellow solid, the nosylate group is a good leaving group and can be cleaved under mild conditions.[24] |
Spectroscopic Characterization
The identification and characterization of sulfonyl chlorides are routinely performed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbon alpha to the sulfonyl chloride group are typically deshielded and appear in the range of 3.0-4.0 ppm.
-
¹³C NMR: The carbon attached to the sulfonyl chloride group also experiences a downfield shift.
-
-
Mass Spectrometry (MS): The mass spectrum of a sulfonyl chloride will show a characteristic isotopic pattern for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7]
Experimental Protocols: Self-Validating Methodologies
The following protocols are provided as examples of standard procedures for the use of sulfonyl chloride reagents. It is imperative that all reactions are carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Tosylation of a Primary Alcohol
Objective: To convert a primary alcohol into a tosylate, thereby activating it for subsequent nucleophilic substitution.
Materials:
-
Primary alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary alcohol in pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude tosylate.
-
Purify the product by column chromatography on silica gel.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting alcohol spot on TLC and the appearance of a new, less polar product spot. ¹H NMR spectroscopy will show the characteristic signals of the tosyl group (aromatic protons and a methyl singlet) and a downfield shift of the protons on the carbon bearing the tosylate group.
Protocol 2: Synthesis of a Sulfonamide from an Amine
Objective: To synthesize a sulfonamide by reacting a primary or secondary amine with a sulfonyl chloride.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the amine and triethylamine in THF in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
Self-Validation: The formation of the sulfonamide can be confirmed by IR spectroscopy, which will show characteristic S=O stretching bands. ¹H and ¹³C NMR will confirm the structure of the product.
Conclusion and Future Outlook
From their serendipitous discovery to their current status as indispensable reagents, sulfonyl chlorides have played a pivotal role in the advancement of organic synthesis and medicinal chemistry. Their predictable reactivity and the stability of their products have made them a reliable tool for chemists across various disciplines. As the demand for more complex and diverse molecular architectures continues to grow, the development of new sulfonylating agents with enhanced selectivity and milder reaction conditions will undoubtedly remain an active area of research. The rich history and versatile chemistry of sulfonyl chlorides ensure their continued prominence in the ongoing quest for scientific discovery and innovation.
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Navigating the Synthesis and Safety of 2-Phthalimidoethanesulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The journey of a drug from concept to clinic is paved with molecules of immense potential and, often, equal hazard. 2-Phthalimidoethanesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes, is one such molecule.[1] Its utility lies in the reactive sulfonyl chloride group, which readily participates in nucleophilic substitution reactions to form sulfonamides—a critical functional group in a multitude of therapeutic agents. However, this reactivity also underpins its significant hazards, demanding a comprehensive understanding and meticulous handling to ensure laboratory safety and experimental success. This guide provides a deep dive into the chemical nature, associated hazards, and safe handling protocols for this compound, grounded in scientific principles and field-proven practices.
Unveiling the Chemical Identity and Properties
This compound, with the CAS number 4403-36-5, is a crystalline solid, typically appearing as a white to cream-colored powder.[2] A thorough understanding of its chemical and physical properties is the first line of defense in its safe handling and effective use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₄S | [2] |
| Molecular Weight | 273.69 g/mol | |
| Melting Point | 158-163 °C | |
| Appearance | White to cream crystalline solid/powder | [2] |
| Solubility | Reacts with water | [1] |
| Sensitivity | Moisture sensitive | [1] |
The presence of the phthalimide group serves a dual purpose. In synthetic chemistry, it is a widely used protecting group for primary amines, preventing unwanted side reactions.[3][4] This strategic protection is crucial in multi-step syntheses, ensuring that the desired transformations occur at other parts of the molecule. The phthalimide group's electron-withdrawing nature also influences the reactivity of the molecule.[3]
The Double-Edged Sword: Reactivity and Associated Hazards
The synthetic utility of this compound is intrinsically linked to its primary hazard: its reactivity, particularly with water.
Water Reactivity: A Critical Hazard
Contact with water or moisture leads to a vigorous reaction, liberating toxic and corrosive hydrogen chloride (HCl) gas and 2-phthalimidoethanesulfonic acid. This reaction is not only hazardous due to the toxic gas produced but can also lead to a pressure buildup in enclosed containers.
The underlying chemistry of this reaction is a nucleophilic attack by water on the highly electrophilic sulfur atom of the sulfonyl chloride group. The chloride ion is an excellent leaving group, facilitating this rapid hydrolysis.
}` Caption: Hydrolysis of this compound.
This inherent water reactivity dictates the stringent storage and handling protocols necessary for this compound.
Corrosivity and Health Hazards
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage upon contact.[5] Inhalation of the dust can cause respiratory irritation. The hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.
A Framework for Safety: Handling, Storage, and Disposal
A proactive and informed approach to safety is paramount when working with this compound. The following protocols are designed as a self-validating system, where each step is a checkpoint to ensure safety.
Personal Protective Equipment (PPE): The First Layer of Defense
Appropriate PPE is non-negotiable when handling this compound. The causality behind each piece of equipment is to create a barrier against the specific hazards it presents.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield | Protects against splashes and dust, preventing severe eye damage. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and severe burns. Gloves should be inspected before use. |
| Body Protection | A lab coat (flame-resistant recommended), with closed-toe shoes and long pants | Protects skin from accidental spills and contact.[6] |
| Respiratory Protection | A NIOSH/MSHA approved respirator with an appropriate cartridge | Necessary when handling the powder outside of a fume hood or if dust is generated. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to isolate the hazard from the researcher.
-
Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[7][8] This contains any dust or vapors and prevents inhalation.
-
Glove Box: For manipulations requiring an inert atmosphere, a glove box is the ideal engineering control.[8]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in good working order.[6]
Storage: Maintaining Integrity and Preventing Reactions
The primary goal of storage is to prevent contact with moisture and incompatible materials.
-
Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[1]
-
Moisture Control: Store in a desiccator to protect from atmospheric moisture.
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, strong bases, and amines.
-
Labeling: The storage area should be clearly labeled as containing water-reactive and corrosive chemicals.
Spill and Disposal Procedures: A Plan for the Unexpected
A clear and practiced emergency plan is crucial.
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE before attempting cleanup.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite. DO NOT USE WATER.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. The material should be treated as hazardous waste.
In the Laboratory: A Protocol for the Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, leading to the formation of N-substituted 2-phthalimidoethanesulfonamides. These compounds can then be deprotected to yield taurine derivatives, which have shown potential in the treatment of central nervous system diseases.[9]
Step-by-Step Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure both safety and reaction efficiency.
-
Reaction Setup:
-
All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
The reaction should be set up in a chemical fume hood.
-
A suspension of this compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.[10]
-
-
Addition of Reagents:
-
The appropriate amine (1 equivalent) and triethylamine (Et₃N) (2 equivalents) are added to the suspension.[10] The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
-
Reaction Monitoring:
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
-
Work-up:
-
Once the reaction is complete, water is carefully added to quench the reaction.[10]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel to yield the desired 2-phthalimidoethanesulfonamide.
-
Conclusion: A Commitment to Safety and Scientific Integrity
This compound is a valuable reagent for the synthesis of complex molecules with significant potential in drug discovery and development. Its utility, however, is matched by its hazardous nature. By understanding its chemical properties, recognizing the associated risks, and adhering to rigorous safety protocols, researchers can harness its synthetic power responsibly. This guide serves as a foundational resource, but it is the unwavering commitment of each scientist to a culture of safety that ultimately ensures a secure and productive research environment.
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An In-depth Technical Guide to the Solubility of 2-Phthalimidoethanesulfonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-phthalimidoethanesulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. While quantitative solubility data is not extensively available in public literature, this document synthesizes information from analogous compounds, chemical principles, and safety data to provide a robust qualitative solubility profile. Crucially, this guide emphasizes the compound's high reactivity with protic solvents, a critical factor for its handling, storage, and use in synthetic applications. Detailed protocols for both qualitative and quantitative solubility determination are provided to empower researchers in generating precise data for their specific applications.
Introduction: Understanding this compound
This compound, with the chemical formula C₁₀H₈ClNO₄S and a molecular weight of 273.69 g/mol , is a solid crystalline compound.[1] Its structure incorporates a phthalimide group and an ethanesulfonyl chloride functional group. The phthalimide moiety provides a degree of aromatic and nonpolar character, while the sulfonyl chloride group is highly polar and electrophilic. This duality governs its solubility and reactivity. The compound typically appears as a white to light brown crystalline solid with a melting point in the range of 158-163 °C.
The sulfonyl chloride group is the primary site of reactivity, making this compound a valuable reagent for introducing the 2-phthalimidoethanesulfonyl group into molecules, often through reactions with nucleophiles like amines and alcohols.[2][3] However, this reactivity also dictates stringent requirements for solvent selection to avoid unintended degradation of the starting material.
Solubility Profile: A Qualitative and Predictive Analysis
Recommended Solvents (Aprotic)
Based on its chemical structure, this compound is expected to be soluble in a range of polar aprotic solvents. The phthalimide group contributes to its solubility in solvents that can engage in dipole-dipole interactions and potentially weak π-stacking. The highly polar sulfonyl chloride group further enhances its affinity for polar solvents.
Table 1: Qualitative Solubility of this compound in Common Aprotic Organic Solvents
| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale & Field Insights |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | DCM is a common solvent for the synthesis and purification of sulfonyl chlorides, suggesting good solubility.[4] Its moderate polarity is well-suited to dissolve both the phthalimide and sulfonyl chloride moieties. |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Similar to DCM, chloroform is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | The high polarity of acetone makes it a strong candidate for dissolving this compound. The solubility of the related phthalimide structure in acetone is known to be good.[5] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Polar Aprotic | Soluble | Ethyl acetate is a moderately polar solvent and is often used in the workup and purification of reactions involving sulfonyl chlorides, indicating it is a suitable solvent.[6] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | THF is a versatile polar aprotic solvent that is likely to dissolve this compound due to its ability to solvate a wide range of organic molecules. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | DMF is a highly polar aprotic solvent and has been used to dissolve various sulfonyl chlorides for analytical purposes, suggesting it would be an excellent solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | As one of the most polar aprotic solvents, DMSO is expected to show high solubility for this compound. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Soluble | Acetonitrile is a polar aprotic solvent commonly used in chromatography and as a reaction solvent. The solubility of the related phthalimide structure in acetonitrile is documented.[5] |
Incompatible Solvents (Protic)
A critical consideration for working with this compound is its high reactivity towards protic solvents. The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by nucleophilic protic solvents like water and alcohols. This reaction, known as solvolysis, results in the decomposition of the sulfonyl chloride.[7][8][9]
Table 2: Reactivity and Incompatibility with Protic Solvents
| Solvent | Chemical Formula | Solvent Type | Interaction/Reaction | Consequence |
| Water | H₂O | Protic | Rapid Hydrolysis | Reacts to form 2-phthalimidoethanesulfonic acid and hydrochloric acid.[10][11][12] The compound is classified as "water-reactive". |
| Methanol | CH₃OH | Protic | Methanolysis | Reacts to form methyl 2-phthalimidoethanesulfonate.[3][9] |
| Ethanol | C₂H₅OH | Protic | Ethanolysis | Reacts to form ethyl 2-phthalimidoethanesulfonate.[9] |
| Other Alcohols | R-OH | Protic | Alcoholysis | General reaction to form the corresponding sulfonate ester.[13][14] |
This inherent reactivity means that while the compound may initially appear to dissolve in these solvents, it is simultaneously undergoing a chemical transformation. Therefore, protic solvents are unsuitable for any application where the integrity of the sulfonyl chloride is required.
Experimental Protocol for Solubility Determination
To obtain precise solubility data for specific applications, experimental determination is essential. The following protocols provide a framework for both qualitative and quantitative assessment.
Qualitative Solubility Determination Workflow
This method provides a rapid assessment of solubility in various solvents.
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An In-Depth Technical Guide to the Spectroscopic Data of 2-Phthalimidoethanesulfonyl Chloride
Introduction: Unveiling a Key Bifunctional Reagent
2-Phthalimidoethanesulfonyl chloride, a crystalline solid with the molecular formula C₁₀H₈ClNO₄S and a molecular weight of 273.69 g/mol , is a vital reagent in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and biomedical fields[1][2]. Its structure uniquely combines a reactive sulfonyl chloride moiety with a masked primary amine in the form of a phthalimide group. This bifunctional nature allows for sequential or orthogonal reactions, making it a valuable building block for the construction of complex molecular architectures.
This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its structural characterization. By delving into the nuances of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document aims to empower scientists to confidently identify and utilize this versatile compound in their research endeavors. We will explore not only the spectral data itself but also the underlying principles and experimental considerations that are crucial for obtaining and interpreting high-quality data.
Molecular Structure and Key Functional Groups
A thorough understanding of the spectroscopic data begins with a clear visualization of the molecule's structure.
Figure 1. Molecular structure of this compound.
The molecule consists of three key components:
-
A phthalimide group: This bicyclic aromatic imide serves as a protecting group for a primary amine.
-
An ethyl linker: A two-carbon chain connecting the phthalimide and sulfonyl chloride moieties.
-
A sulfonyl chloride group (-SO₂Cl): A highly reactive functional group that readily undergoes nucleophilic substitution.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is a critical first step for its many applications. A common and effective method involves a two-step process starting from readily available precursors: phthalic anhydride and taurine (2-aminoethanesulfonic acid)[3].
Experimental Protocol
Step 1: Synthesis of 2-Phthalimidoethanesulfonic Acid
-
A suspension of taurine and phthalic anhydride in a suitable solvent (e.g., pyridine or a high-boiling point solvent like dimethylformamide) is heated under reflux. The reaction involves the nucleophilic attack of the amino group of taurine on the carbonyl carbon of phthalic anhydride, followed by dehydration to form the imide ring.
-
Upon completion of the reaction, the mixture is cooled, and the product, 2-phthalimidoethanesulfonic acid, is typically isolated by precipitation and filtration.
Step 2: Conversion to this compound
-
The dried 2-phthalimidoethanesulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in an inert solvent like dichloromethane.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the conversion of the sulfonic acid to the sulfonyl chloride.
-
After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Self-Validation: The success of each step can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by melting point determination (typically in the range of 158-163 °C) and the spectroscopic methods detailed below[2].
Figure 2. Synthetic workflow for this compound.
Infrared (IR) Spectroscopy: Fingerprinting the Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its constituent bonds.
Experimental Protocol: KBr Pellet Method
The solid nature of this compound makes the Potassium Bromide (KBr) pellet method an ideal choice for acquiring its IR spectrum[1].
-
Sample Preparation: A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is then transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.
Causality: The use of KBr is crucial as it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the path of the IR beam[4]. It is imperative to use dry KBr and to work quickly to minimize moisture absorption, which can lead to broad O-H stretching bands around 3400 cm⁻¹ obscuring important spectral features[5].
Interpretation of the IR Spectrum
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Aromatic (Phthalimide) |
| ~2980-2850 | Medium-Weak | C-H stretch | Aliphatic (Ethyl chain) |
| ~1770 & ~1715 | Strong | C=O stretch (asymmetric and symmetric) | Imide (Phthalimide) |
| ~1380 & ~1170 | Strong | S=O stretch (asymmetric and symmetric) | Sulfonyl chloride |
| ~1600 | Medium-Weak | C=C stretch | Aromatic ring |
Expertise & Experience: The two distinct carbonyl stretching bands are a hallmark of the phthalimide group, arising from the symmetric and asymmetric stretching of the two C=O bonds. Similarly, the strong absorptions for the S=O stretches are highly characteristic of the sulfonyl chloride moiety[6]. The presence of these four strong bands provides a definitive fingerprint for the core structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Skeleton
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the data is acquired. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
Causality: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. The choice of solvent is critical; the compound must be sufficiently soluble, and the solvent should not react with the sulfonyl chloride group. While CDCl₃ is a common choice, the reactivity of the sulfonyl chloride with any residual moisture should be considered. DMSO-d₆ is a more polar alternative that can enhance solubility.
¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phthalimide group and the aliphatic protons of the ethyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Multiplet | 4H | Aromatic protons (Phthalimide) |
| ~4.3 | Triplet | 2H | -N-CH₂ -CH₂-SO₂Cl |
| ~3.9 | Triplet | 2H | -N-CH₂-CH₂ -SO₂Cl |
Expertise & Experience: The aromatic protons of the phthalimide group typically appear as a complex multiplet in the downfield region due to the electron-withdrawing effect of the carbonyl groups and the aromatic ring current. The two methylene groups of the ethyl chain appear as two distinct triplets. The methylene group attached to the nitrogen (-N-CH₂) is deshielded by the electronegative nitrogen and appears further downfield compared to the methylene group adjacent to the sulfonyl chloride group (-CH₂-SO₂Cl). The triplet splitting pattern arises from the coupling of each methylene group with the adjacent methylene group (n+1 rule, where n=2 protons, resulting in a triplet).
¹³C NMR Spectrum: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O (Imide) |
| ~134 | Aromatic C -H (Phthalimide) |
| ~132 | Aromatic quaternary C (Phthalimide) |
| ~124 | Aromatic C -H (Phthalimide) |
| ~55 | -N-CH₂-C H₂-SO₂Cl |
| ~37 | -N-C H₂-CH₂-SO₂Cl |
Trustworthiness: The chemical shifts are highly dependent on the electronic environment of each carbon atom. The carbonyl carbons of the imide group are significantly deshielded and appear at the lowest field (~167 ppm)[7]. The aromatic carbons appear in the typical aromatic region (~120-140 ppm). The aliphatic carbons of the ethyl linker are found in the upfield region, with the carbon atom closer to the highly electronegative sulfonyl chloride group appearing at a lower field.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive technique that provides information about the molecular weight of the compound and its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Causality: Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This fragmentation is highly reproducible and provides valuable structural information[8].
Interpretation of the Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions.
| m/z | Ion | Fragment Lost |
| 273/275 | [C₁₀H₈ClNO₄S]⁺• | Molecular Ion (M⁺•) |
| 238 | [C₁₀H₈NO₄S]⁺ | Cl• |
| 174 | [C₁₀H₈NO₂]⁺ | •CH₂SO₂Cl |
| 147 | [C₈H₄O₂N]⁺ | •CH₂CH₂SO₂Cl |
| 104 | [C₇H₄O]⁺ | CO, •CH₂CH₂SO₂Cl |
Expertise & Experience: The molecular ion peak will appear as a pair of peaks at m/z 273 and 275 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes)[6]. Common fragmentation pathways include the loss of a chlorine radical, cleavage of the ethyl chain, and fragmentation of the phthalimide ring. The observation of these specific fragment ions provides strong evidence for the proposed structure.
Applications in Drug Development and Beyond
The unique bifunctional nature of this compound makes it a valuable tool in drug discovery and development.
-
Synthesis of Sulfonamide Derivatives: The sulfonyl chloride group reacts readily with primary and secondary amines to form sulfonamides, a class of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][9]. The phthalimide group can then be deprotected, typically using hydrazine, to reveal a primary amine, which can be further functionalized.
-
Heterobifunctional Crosslinkers: This reagent can act as a heterobifunctional crosslinker for bioconjugation. The sulfonyl chloride can react with nucleophilic residues on a biomolecule (e.g., lysine), while the phthalimide group can be deprotected to allow for subsequent conjugation to another molecule. This is particularly relevant in the construction of Antibody-Drug Conjugates (ADCs), where a linker connects a monoclonal antibody to a cytotoxic drug[10].
-
Fluorescent Probe Synthesis: The phthalimide moiety is a known fluorophore. While this compound itself is not strongly fluorescent, it can be used as a building block to synthesize more complex fluorescent probes for biological imaging and sensing applications[8].
Figure 3. Key application areas for this compound.
Conclusion
The spectroscopic data of this compound provides a clear and detailed picture of its molecular structure. The characteristic signals in the IR, ¹H NMR, ¹³C NMR, and mass spectra serve as a robust analytical toolkit for its identification and quality control. A thorough understanding of this data, coupled with the practical insights into its synthesis and potential applications, equips researchers in the pharmaceutical and chemical sciences to effectively harness the synthetic potential of this versatile bifunctional reagent. This guide serves as a foundational resource, enabling scientists to proceed with confidence in their use of this compound for the development of novel therapeutics and advanced materials.
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The Cornerstone of Sulfonyl Chemistry: An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Functional Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of a Highly Reactive Moiety
The sulfonyl chloride functional group (-SO₂Cl) is a powerful and versatile electrophile that serves as a linchpin in modern organic synthesis and medicinal chemistry.[1][2] Its heightened reactivity, stemming from the potent electron-withdrawing nature of the two oxygen atoms and the chlorine atom, renders the central sulfur atom highly susceptible to nucleophilic attack.[1][3] This inherent electrophilicity, coupled with the fact that the chloride ion is an excellent leaving group, makes sulfonyl chlorides indispensable reagents for the construction of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[2][4] Many of these derivatives are integral components of a wide array of pharmaceuticals, including antibiotics and antihypertensive medications.[2] This technical guide provides a comprehensive exploration of the fundamental reactivity of the sulfonyl chloride functional group, offering field-proven insights into its primary transformations and the mechanistic principles that govern them.
Core Reactivity: An Electrophilic Sulfur Center Primed for Reaction
The reactivity of a sulfonyl chloride is fundamentally dictated by the electronic environment of the sulfur atom. The presence of two double-bonded oxygen atoms and a single-bonded chlorine atom creates a significant electron deficit on the sulfur, making it a hard and reactive electrophile.[3] This electrophilicity is the driving force behind the majority of its characteristic reactions.
The reactivity of sulfonyl chlorides can be further modulated by the electronic nature of the organic substituent (R) attached to the sulfonyl group. Electron-withdrawing groups on R enhance the electrophilicity of the sulfur atom, increasing its reactivity towards nucleophiles.[5] Conversely, electron-donating groups decrease this electrophilicity.[5] For instance, 4-(Trifluoromethyl)benzenesulfonyl chloride is significantly more reactive than p-toluenesulfonyl chloride due to the strong electron-withdrawing effect of the trifluoromethyl group compared to the electron-donating methyl group.[5]
Key Transformations of the Sulfonyl Chloride Group
The sulfonyl chloride functional group undergoes a variety of important transformations, primarily driven by nucleophilic attack at the sulfur center. The most prevalent of these are nucleophilic substitution reactions, which lead to the formation of sulfonamides and sulfonate esters. Other significant reactions include reduction to thiols or disulfides and reactions with organometallic reagents.
Nucleophilic Substitution: The Gateway to Sulfonamides and Sulfonate Esters
The most common and arguably most important reactions of sulfonyl chlorides are nucleophilic substitutions at the sulfur atom. These reactions proceed readily with a wide range of nucleophiles, most notably amines and alcohols.[4]
The reaction of a sulfonyl chloride with a primary or secondary amine is the most traditional and widely used method for the synthesis of sulfonamides.[6] This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, is a cornerstone of medicinal chemistry.[4][6]
Mechanism: The reaction is believed to proceed through a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of the chloride leaving group. The mechanism can be either a concerted SN2-like process or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.[1]
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide
-
Reaction Setup: To a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (CH₂Cl₂) at 0 °C, add p-toluenesulfonyl chloride (1.0 equivalent) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Reactant | Molar Equiv. | Purpose |
| p-Toluenesulfonyl Chloride | 1.0 | Electrophile |
| Benzylamine | 1.1 | Nucleophile |
| Triethylamine | 1.2 | Base to neutralize HCl |
| Dichloromethane | - | Solvent |
Sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters.[4][7] This reaction is crucial for converting a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate), a common strategy in organic synthesis.[8][9] Commonly used sulfonyl chlorides for this purpose include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and trifluoromethanesulfonyl chloride (TfCl).[8]
Mechanism: The alcohol oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the generated HCl.[7]
Caption: General mechanism for sulfonate ester formation.
Experimental Protocol: Synthesis of a Tosylate Ester
-
Reaction Setup: Dissolve the alcohol (1.0 equivalent) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude tosylate, which can be purified by chromatography or recrystallization.
| Reactant | Molar Equiv. | Purpose |
| Alcohol | 1.0 | Nucleophile |
| p-Toluenesulfonyl Chloride | 1.1 | Electrophile |
| Pyridine | - | Solvent and Base |
Reduction of Sulfonyl Chlorides
Sulfonyl chlorides can be reduced to various sulfur-containing functional groups, including thiols, disulfides, and sulfinic acids, depending on the reducing agent and reaction conditions.
-
Reduction to Thiols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce sulfonyl chlorides to the corresponding thiols.[10][11][12]
-
Reduction to Disulfides: Milder reducing agents, such as sodium cyanoborohydride, can reduce sulfonyl chlorides to symmetrical disulfides.[13]
-
Reduction to Sulfinates: Treatment with sodium sulfite converts sulfonyl chlorides to their corresponding sulfinate salts.[4]
Experimental Protocol: Reduction of Benzenesulfonyl Chloride to Diphenyl Disulfide
-
Reaction Setup: To a solution of benzenesulfonyl chloride (1 mmol) in dry dioxane (2 mL), add sodium cyanoborohydride (4 mmol) in portions over 10 minutes.[13]
-
Reaction Conditions: Stir the mixture under reflux for 20 hours.[13]
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with chloroform.[13]
-
Purification: Dry the chloroform extract over anhydrous magnesium sulfate, evaporate the solvent, and recrystallize the residue from ethanol to obtain diphenyl disulfide.[13]
| Reagent | Molar Ratio (Reagent/Substrate) | Reaction Time (h) | Yield (%) |
| NaBH₃CN | 4 | 20 | 78 |
Reaction with Grignard Reagents
The reaction of sulfonyl chlorides with Grignard reagents (R'MgX) can be complex, often leading to a mixture of products. The primary product is typically a sulfone (R-SO₂-R'), but further reaction with the Grignard reagent can occur. The reaction of Grignard reagents with sulfuryl chloride can be a method for the preparation of sulfonyl chlorides.[14][15]
Conclusion: A Versatile Tool for Molecular Construction
The sulfonyl chloride functional group remains an exceptionally valuable tool in the arsenal of the synthetic chemist. Its inherent electrophilicity and predictable reactivity allow for the reliable formation of a diverse range of sulfur-containing compounds. A thorough understanding of its fundamental reaction mechanisms and the factors that influence its reactivity is paramount for researchers and scientists in the field of drug discovery and development, enabling the rational design and efficient synthesis of novel molecular entities with potential therapeutic applications.
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2-Phthalimidoethanesulfonyl Chloride: A Strategic Reagent in Medicinal Chemistry and Complex Molecule Synthesis
An In-Depth Technical Guide
Abstract
2-Phthalimidoethanesulfonyl chloride is a bifunctional reagent of significant utility in modern organic synthesis, particularly within pharmaceutical and agrochemical research. Its unique structure combines a highly reactive sulfonyl chloride moiety with a phthalimide-protected amino group, offering a stable yet versatile platform for introducing the 2-aminoethanesulfonyl scaffold. This guide provides an in-depth analysis of its core applications, focusing on its strategic role in the synthesis of taurine derivatives and complex sulfonamides. We will explore the mechanistic rationale behind its reactivity, provide detailed experimental protocols, and discuss the causality behind key procedural choices, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.
Core Principles: Understanding the Reagent's Dual Functionality
This compound (CAS 4403-36-5) is a crystalline solid whose synthetic power lies in the orthogonal nature of its two key functional groups.[1] Understanding these components is crucial to appreciating its applications.
1.1. Chemical Identity and Physicochemical Properties
The molecule's physical and chemical characteristics dictate its handling and reaction conditions. It is notably sensitive to moisture, readily hydrolyzing at the sulfonyl chloride group, which necessitates the use of anhydrous solvents and inert atmospheres in its reactions.[1][2]
| Property | Value | Reference |
| CAS Number | 4403-36-5 | [2][3] |
| Molecular Formula | C₁₀H₈ClNO₄S | [3] |
| Molecular Weight | 273.69 g/mol | [3] |
| Appearance | White to yellow or brown solid/slurry | [1] |
| Melting Point | 158-163 °C | [1] |
| Sensitivity | Moisture Sensitive (Reacts with water) | [1][2] |
| Storage | 2-8°C under inert atmosphere | [1] |
1.2. The Phthalimide Group: A Robust Amino Protection Strategy
The phthalimide group serves as a "built-in" protecting group for the primary amine of a 2-aminoethyl fragment. Amines are highly nucleophilic and basic, which can lead to undesirable side reactions in a multi-step synthesis. By converting the amine into a non-basic and non-nucleophilic imide, the phthalimide group effectively "masks" its reactivity.[4] This protection is stable to a wide range of acidic and basic conditions, allowing for selective reaction at the other end of the molecule.[5] The primary amine can be readily liberated at a later synthetic stage, typically via hydrazinolysis.
1.3. The Sulfonyl Chloride Moiety: The Electrophilic Workhorse
The sulfonyl chloride (-SO₂Cl) is a highly reactive electrophilic group, analogous in its reactivity to an acyl chloride.[6][7] The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophilic attack.[6] This moiety is the primary site of reaction, enabling the formation of stable sulfur-nitrogen or sulfur-oxygen bonds, which are cornerstones of many biologically active molecules.[6][8]
Premier Application: A Protected Gateway to Taurine and Its Analogues
One of the most powerful applications of this compound is in the synthesis of taurine (2-aminoethanesulfonic acid) derivatives. Taurine and its analogues are a class of compounds with diverse biological activities. This reagent provides a streamlined entry into this chemical space.
2.1. Mechanistic Rationale
The reagent provides the entire protected backbone of a taurine derivative. The synthetic strategy is straightforward:
-
S-N Bond Formation: A primary or secondary amine of interest attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form a stable sulfonamide.[7]
-
Deprotection: In a subsequent step, the phthalimide group is removed to unveil the primary amine of the taurine scaffold, yielding the final N-substituted taurinamide.
This two-step process allows for the modular construction of a library of taurine analogues by simply varying the initial amine nucleophile.
2.2. Visualization: General Workflow for Taurine Analogue Synthesis
The following diagram illustrates the logical flow from the starting reagent to the final, deprotected taurine derivative.
Caption: Workflow for synthesizing taurine analogues.
2.3. Detailed Experimental Protocol: Synthesis of a Protected Taurinamide
This protocol describes a general method for the reaction of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (distilled and stored over KOH)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Reagent Preparation: In the flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Causality: The base (triethylamine) acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Solution of Sulfonyl Chloride: In a separate dry flask, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DCM.
-
Reaction: Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring. Causality: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization or flash column chromatography to yield the pure N-substituted-2-phthalimidoethanesulfonamide.
Utility in Drug Discovery: Crafting Complex Sulfonamides
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutics including antibiotics, diuretics, and anticancer agents.[6][9][10] this compound serves as an advanced building block to incorporate a protected aminoethylsulfonyl moiety into drug candidates.
3.1. Reaction Schematic: Coupling with Diverse Nucleophiles
The reagent's utility extends beyond simple amines to a vast range of nucleophiles relevant to drug development, including complex heterocyclic amines, anilines, and amino acid esters. The fundamental reaction remains the nucleophilic substitution at the sulfonyl group.
3.2. Causality in Experimental Design: A Deeper Look
-
Solvent Choice: Anhydrous, aprotic solvents like DCM, THF, or acetonitrile are mandatory. Protic solvents like water or alcohols would react with the sulfonyl chloride, consuming the reagent.[1][2]
-
Base Selection: A non-nucleophilic base is essential. Pyridine or triethylamine are common choices. Using a nucleophilic base like an amine could lead to competitive reaction at the sulfonyl chloride center.
-
Temperature Control: Starting the reaction at 0 °C is a standard practice to moderate the initial exothermicity. Some less reactive amines may require heating to drive the reaction to completion, but this must be balanced against potential degradation.
3.3. Visualization: General Synthesis Workflow
This diagram outlines the process of using the reagent as a building block in a broader synthetic context.
Caption: Multi-step synthesis using the reagent as a key building block.
Broader Applications and Future Outlook
While its primary use is in pharmaceutical research, this compound is also cited as an important intermediate in the agrochemical and dye industries.[1][2][11] Its bifunctional nature makes it a candidate for applications in materials science and bioconjugation, where it could serve as a linker to connect different molecular entities. The ability to introduce a protected primary amine and a stable sulfonamide linkage in a single step remains its most compelling feature. As synthetic methodologies advance, the strategic application of such pre-functionalized, "ready-to-use" building blocks will continue to accelerate the discovery and development of novel, complex molecules.
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Methodological & Application
Protocol for amine protection with 2-Phthalimidoethanesulfonyl chloride
An Application Guide and Protocol for Amine Protection with 2-Phthalimidoethanesulfonyl Chloride (Ptes-Cl)
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is paramount.[1] The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions during synthetic transformations.[2] While carbamates like Boc and Fmoc are ubiquitous, sulfonamides represent a highly robust class of protecting groups, capable of withstanding a wide array of harsh reaction conditions.[3]
This document provides a detailed technical guide on the use of this compound (Ptes-Cl) for the protection of primary and secondary amines. The resulting Ptes-sulfonamide offers high stability and a unique deprotection pathway, providing an orthogonal strategy to many common acid- or palladium-labile protecting groups. We will explore the mechanistic underpinnings, provide field-tested protocols, and discuss the causality behind the experimental design.
The Ptes Group: A Strategic Overview
The 2-Phthalimidoethanesulfonyl (Ptes) group combines the stability of a sulfonamide with a deprotection mechanism triggered by the specific cleavage of a phthalimide. This two-part structure is the key to its utility.
-
Sulfonamide Core: Provides exceptional stability towards a broad range of reagents, including strong acids, bases, and many oxidizing/reducing agents, making it superior to many carbamates in complex syntheses.[3]
-
Phthalimido Trigger: The deprotection is not a direct attack on the sulfur-nitrogen bond. Instead, it relies on the well-established removal of the phthalimide group, typically with hydrazine.[4] This initial step initiates a subsequent elimination cascade that liberates the free amine under mild conditions.
This unique mechanism grants the Ptes group orthogonality with many other protecting groups, allowing for selective deprotection in molecules with multiple protected functionalities.
Mechanism of Amine Protection
The protection of an amine with Ptes-Cl is a straightforward and high-yielding sulfonylation reaction. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable S-N bond and the expulsion of a chloride ion. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
Caption: Amine protection with Ptes-Cl using a tertiary amine base.
Detailed Experimental Protocol: Ptes Protection
This protocol provides a reliable method for the protection of a generic primary or secondary amine.
Materials and Reagents
-
Amine Substrate
-
This compound (Ptes-Cl), CAS: 4403-36-5[5]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine substrate (1.0 eq.). Dissolve it in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the flask to 0 °C using an ice bath.
-
Expert Insight: Using a slight excess of base ensures that all generated HCl is quenched. DIPEA can be used for particularly acid-sensitive substrates.
-
-
Ptes-Cl Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Causality Note: Ptes-Cl is moisture-sensitive and reacts with water.[5] Dropwise addition at 0 °C helps control the reaction exotherm and prevents potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). The product, a sulfonamide, should have a different Rf value than the starting amine.
-
Aqueous Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.
-
Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure Ptes-protected amine.
Deprotection: Mechanism and Protocol
The removal of the Ptes group is a two-stage process initiated by the cleavage of the phthalimide ring, followed by a β-elimination.
Caption: Workflow for the deprotection of a Ptes-protected amine.
Hydrazine hydrate is the classic reagent for this transformation. It selectively attacks the phthalimide carbonyls, leading to the formation of a stable phthalhydrazide precipitate, which can be easily filtered off. The liberated N-aminoethyl group, under the basic conditions provided by hydrazine, triggers an elimination reaction that cleaves the S-N bond. An alternative, milder method involves reduction with NaBH₄ followed by treatment with acetic acid, which can be beneficial for substrates sensitive to hydrazine.[4]
Detailed Deprotection Protocol (Hydrazinolysis)
-
Reaction Setup: Dissolve the Ptes-protected amine (1.0 eq.) in ethanol or THF (0.1 M) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (5-10 eq.) to the solution.
-
Expert Insight: A large excess of hydrazine is often used to ensure complete phthalimide cleavage and to act as the base for the subsequent elimination step.
-
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours. A white precipitate (phthalhydrazide) will form as the reaction proceeds.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in an appropriate organic solvent (e.g., DCM or Ethyl Acetate) and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude deprotected amine.
-
-
Purification: If necessary, purify the amine by column chromatography, distillation, or crystallization.
Summary of Reaction Parameters
| Parameter | Protection Reaction | Deprotection Reaction |
| Key Reagent | This compound | Hydrazine Hydrate |
| Stoichiometry | 1.1 eq. Ptes-Cl, 1.5 eq. Base | 5-10 eq. Hydrazine |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Ethanol, THF, DMF |
| Temperature | 0 °C to Room Temperature | 60-80 °C (Reflux) |
| Typical Duration | 4-16 hours | 2-6 hours |
| Work-up | Aqueous extraction | Filtration & Extraction |
| Byproduct | Triethylammonium chloride | Phthalhydrazide |
Conclusion
The 2-Phthalimidoethanesulfonyl (Ptes) protecting group is a valuable tool for the synthetic chemist, offering a unique combination of high stability and specific, mild deprotection conditions. Its robustness allows for complex molecular manipulations where other common amine protecting groups might fail. The protocols detailed herein provide a reliable foundation for researchers, scientists, and drug development professionals to implement this strategy, enabling greater flexibility and efficiency in the design and execution of demanding synthetic routes.
References
- This compound Three Chongqing Chemdad Co.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Fisher Scientific. Amine Protection / Deprotection.
- Sacher, J. R., & Weinreb, S. M. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). Organic Syntheses.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- PubChem. This compound.
- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093–2096.
- Bar-Eli, K., & Ponti, F. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239.
- Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671–2674.
- Lokey Lab Protocols - Wikidot. Protecting Groups. (2017).
- Organic Chemistry Portal. Protective Groups.
- ChemInform. (2010). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. ChemInform, 35(36).
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
Sources
The Enigmatic Role of 2-Phthalimidoethanesulfonyl Chloride in Peptide Synthesis: An Exploration of a Niche Protecting Group
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. While protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) have become the workhorses of solid-phase peptide synthesis (SPPS), the exploration of novel protecting groups continues to be an area of active research, driven by the need for enhanced orthogonality, stability, and milder cleavage conditions. This document delves into the available information surrounding 2-Phthalimidoethanesulfonyl chloride (Ptes-Cl), a potentially niche reagent in the peptide chemist's toolbox.
Initial Assessment and a Note on Availability of Information:
A comprehensive search of the scientific literature reveals that detailed application notes and established protocols for the use of this compound specifically as an amino-protecting group in routine peptide synthesis are not widely available. While the compound is commercially available and recognized as a building block in the synthesis of pharmaceuticals, its direct application and validation in standard peptide synthesis workflows are not extensively documented in peer-reviewed journals or technical application notes.
Therefore, this guide will proceed by contextualizing the potential role of a sulfonyl-based protecting group like the 2-Phthalimidoethanesulfonyl (Ptes) group within the established principles of peptide chemistry. The following sections will provide a framework for its theoretical application, drawing parallels with other sulfonyl-based protecting groups and highlighting the key considerations for any researcher venturing into its use.
The Fundamental Principle: Amine Protection in Peptide Synthesis
The core challenge in forming a peptide bond between two amino acids is the prevention of self-polymerization and other side reactions.[1] The amino group of one amino acid must be temporarily blocked or "protected" to ensure that it does not react with the activated carboxyl group of another amino acid molecule.[2] This protection strategy ensures the controlled, stepwise assembly of the peptide chain.[3]
The ideal amino-protecting group should possess the following characteristics:
-
Ease of Introduction: It should react cleanly and efficiently with the amino group of the amino acid.[4]
-
Stability: It must be stable to the conditions of subsequent peptide coupling reactions and, if applicable, the cleavage of other protecting groups (orthogonality).[5]
-
Facile and Selective Cleavage: It should be removable under specific and mild conditions that do not compromise the integrity of the newly formed peptide.[6]
The general workflow for incorporating a protected amino acid is illustrated below:
Figure 1: General workflow of amine protection in peptide synthesis.
The Sulfonyl Group Family: A Potential Framework for Ptes
The 2-Phthalimidoethanesulfonyl group belongs to the broader class of sulfonyl-based protecting groups. Sulfonamides, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, are known for their considerable stability. This stability can be both an advantage and a disadvantage.
Key Characteristics of Sulfonyl-Based Protecting Groups:
-
Stability: Sulfonamides are generally stable to a wide range of acidic and basic conditions, as well as to many oxidizing and reducing agents. This robustness can be beneficial in complex, multi-step syntheses.
-
Cleavage: The cleavage of sulfonamides often requires harsh conditions, such as treatment with strong acids (e.g., HBr in acetic acid) or dissolving metal reductions (e.g., sodium in liquid ammonia). These conditions can limit their compatibility with sensitive amino acid residues and other protecting groups.
The structure of the Ptes group, with its phthalimido functionality, suggests a potential for alternative cleavage mechanisms. The phthalimido group is itself a protecting group for primary amines and is typically cleaved by hydrazinolysis. It is conceivable that the presence of this group could be exploited for a more selective deprotection strategy, although this remains speculative without experimental data.
Proposed (Theoretical) Protocols for the Use of Ptes-Cl
The following protocols are theoretical and based on general principles of organic chemistry. They have not been experimentally validated from the available literature and should be approached with caution. Researchers should conduct small-scale trials to determine the optimal conditions.
PART 1: Introduction of the Ptes Protecting Group
Objective: To protect the α-amino group of an amino acid using this compound.
Reaction Scheme:
Materials:
-
Amino Acid (1.0 equivalent)
-
This compound (Ptes-Cl) (1.1 equivalents)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (2.2 equivalents)
-
Stir plate and stir bar
-
Standard glassware for organic synthesis
Protocol:
-
Suspend the amino acid (1.0 eq.) in the chosen anhydrous solvent.
-
Add the base (2.2 eq.) and stir the mixture at room temperature until the amino acid is fully dissolved or a fine suspension is formed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the Ptes-Cl solution dropwise to the cooled amino acid solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Perform a standard aqueous workup to isolate the Ptes-protected amino acid. This will likely involve extraction with an organic solvent and washing with dilute acid and brine.
-
Purify the product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Ptes-Cl is a sulfonyl chloride and is expected to be moisture-sensitive, reacting with water to form the corresponding sulfonic acid.
-
Base: A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amino group on the sulfonyl chloride.
-
Temperature: The reaction is initially cooled to control the exothermic reaction and minimize potential side reactions.
PART 2: Cleavage of the Ptes Protecting Group (Theoretical)
The conditions for the cleavage of the Ptes group are the most uncertain aspect. Based on the general stability of sulfonamides, harsh conditions might be necessary.
Potential Cleavage Strategies to Investigate:
-
Strong Acidolysis: Treatment with a strong acid such as HBr in acetic acid or trifluoromethanesulfonic acid (TFMSA). This is a common method for cleaving stable sulfonamides.
-
Reductive Cleavage: Use of dissolving metal reduction, such as sodium in liquid ammonia. This is a powerful method but lacks selectivity.
-
Nucleophilic Cleavage: Given the presence of the phthalimido group, it is worth exploring if reagents like hydrazine, which are used to cleave the phthalimide, could induce a cleavage of the entire Ptes group, possibly through an elimination mechanism. This is highly speculative.
Experimental Protocol (Exploratory):
-
Dissolve the Ptes-protected peptide in a suitable solvent.
-
Treat the solution with the chosen cleavage reagent (e.g., 33% HBr in acetic acid).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., by adding to ice-cold ether to precipitate the peptide).
-
Isolate and purify the deprotected peptide.
Data Summary and Comparison (Hypothetical)
Due to the lack of experimental data, a quantitative comparison with established protecting groups is not possible. However, a qualitative table of expected properties can be constructed for conceptual purposes.
| Protecting Group | Introduction Conditions | Cleavage Conditions (Typical) | Stability | Orthogonality |
| Boc | Boc-anhydride, base | Mild acid (e.g., TFA) | Base stable | Orthogonal to Fmoc |
| Fmoc | Fmoc-OSu or Fmoc-Cl, base | Mild base (e.g., piperidine) | Acid stable | Orthogonal to Boc, tBu |
| Cbz | Benzyl chloroformate, base | Catalytic hydrogenolysis, strong acid | Stable to mild acid/base | Not orthogonal to benzyl esters |
| Ptes (Theoretical) | Ptes-Cl, base | Strong acid, reductive cleavage? | Expected to be very stable | Potentially orthogonal to Boc and Fmoc |
Conclusion and Future Outlook
This compound presents an interesting, yet underexplored, candidate for an amino-protecting group in peptide synthesis. Its sulfonyl-based structure suggests high stability, which could be advantageous in certain synthetic strategies. However, the lack of established protocols, particularly for its cleavage under mild conditions, is a significant barrier to its widespread adoption.
For researchers and drug development professionals, the use of Ptes-Cl would currently be considered a research project in itself, requiring significant methods development and validation. Future work would need to focus on:
-
Systematic evaluation of the introduction of the Ptes group to all 20 proteinogenic amino acids.
-
Extensive screening of cleavage conditions to identify a mild and efficient deprotection protocol.
-
Assessment of the racemization tendency of Ptes-protected amino acids during activation and coupling.
-
Elucidation of its orthogonality with common side-chain protecting groups.
Until such studies are published, the use of well-established protecting groups like Fmoc and Boc remains the most reliable and efficient approach for routine peptide synthesis.
References
Due to the lack of specific literature on the topic, the following references provide general context on peptide synthesis and protecting groups.
- Inverse Peptide Synthesis Using Transient Protected Amino Acids.PubMed.[Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.AAPPTec.[Link]
- Introduction to Peptide Synthesis.Master Organic Chemistry.[Link]
- Amino Acid Derivatives for Peptide Synthesis.AAPPTec.[Link]
- Protective Groups.Organic Chemistry Portal.[Link]
- Amine Protection and Deprotection.Master Organic Chemistry.[Link]
- Protecting group.Wikipedia.[Link]
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.PubMed.[Link]
- Peptide synthesis: Protecting groups for amine and carboxyl functionality.YouTube.[Link]
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Cleavage Cocktails; Reagent B.AAPPTec.[Link]
Sources
- 1. EP0226217B1 - Peptides with sulfate ester group - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 2-Phthalimidoethanesulfonyl chloride in drug discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2-Phthalimidoethanesulfonyl chloride.
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of medicinal chemistry, success often hinges on the strategic use of building blocks that offer both reactivity and control. This compound is one such reagent, a crystalline solid whose structure belies its synthetic power.[1][2] It is a bifunctional molecule, featuring a highly reactive sulfonyl chloride group at one end and a stable, protected primary amine—in the form of a phthalimide—at the other.[2][3] This unique architecture makes it an invaluable tool for introducing the 2-aminoethylsulfonamide moiety into target molecules, a common structural motif in a variety of therapeutic agents.
This guide provides a detailed exploration of the applications and protocols for this compound, grounding the experimental steps in the fundamental principles of medicinal chemistry and process development.
Part 1: The Scientific Rationale - Why Use This Reagent?
The utility of this compound is rooted in two core concepts: the privileged role of the sulfonamide functional group in drug design and the necessity of amine protection during synthesis.
The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry
The sulfonamide group (-SO₂NR₂) is a cornerstone of modern drug discovery.[4][5][6] Initially famous for the "sulfa drugs," the first class of broadly effective systemic antibacterials, its applications have since expanded dramatically.[5][6][7] Today, this functional group is present in drugs targeting a vast range of diseases, including certain cancers, diabetes, glaucoma, and viral infections.[4][5][6]
The reasons for its prevalence are multifaceted:
-
Bioisosteric Replacement: Sulfonamides (pKa ~9–10) are often used as bioisosteres for carboxylic acids (pKa ~4–5).[8] While less acidic, they can mimic the hydrogen bonding and geometric properties of a carboxylate group, which can be crucial for target binding, while improving properties like metabolic stability and cell permeability.[8][9][10]
-
Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (from the N-H) and acceptor (from the oxygens), enabling strong, directional interactions with protein targets like enzymes and receptors.[11]
-
Physicochemical Modulation: Incorporating a sulfonamide can significantly alter a molecule's solubility, lipophilicity, and pharmacokinetic profile, allowing chemists to fine-tune a drug candidate's properties.[12]
The Phthalimide Group: Robust and Reliable Amine Protection
The primary amine within the 2-aminoethanesulfonyl moiety is nucleophilic and would interfere with the sulfonyl chloride's desired reaction. Therefore, it requires a protecting group. The phthalimide group is a classic choice, often installed via the Gabriel synthesis.[13] Its key advantages are:
-
High Stability: Phthalimides are exceptionally stable to a wide range of reaction conditions, including acidic and many reductive environments, ensuring the protecting group remains intact during the initial sulfonylation step.[13][14]
-
Reliable Deprotection: While stable, the phthalimide can be cleaved under specific and well-established conditions to cleanly liberate the primary amine.[13][15]
By combining these two features, this compound provides a direct and efficient route to molecules containing a terminal 2-aminoethylsulfonamide group.
Part 2: Core Application - Synthesis of N-Substituted 2-Aminoethanesulfonamides
The primary use of this compound is to react it with a primary or secondary amine (R¹R²NH) of interest to form a complex sulfonamide, which can then be deprotected.
Experimental Protocol 1: Sulfonamide Formation (Sulfonylation)
This step involves the reaction of a nucleophilic amine with the electrophilic sulfonyl chloride. The choice of base and solvent is critical for ensuring a clean and efficient reaction.
Causality and Rationale: The reaction is a nucleophilic acyl substitution at the sulfur atom. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the hydrochloric acid (HCl) generated during the reaction.[16] Failure to neutralize the acid would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the highly water-reactive sulfonyl chloride.[1][17]
Materials & Equipment:
-
This compound
-
Target primary or secondary amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the target amine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Add TEA or DIPEA (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the stirring mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure protected intermediate.
Experimental Protocol 2: Deprotection of the Phthalimide Group
Once the protected intermediate is secured, the final step is to cleave the phthalimide group to reveal the desired primary amine. The choice of method depends on the stability of the rest of the molecule.
Method A: Classic Hydrazinolysis
Causality and Rationale: Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, five-membered cyclic phthalhydrazide, which is often insoluble in the reaction solvent and precipitates, driving the reaction to completion. This method is robust but can be harsh for sensitive substrates.
Materials & Equipment:
-
Protected sulfonamide intermediate
-
Hydrazine monohydrate or anhydrous hydrazine
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser, heating mantle
-
Filtration apparatus
Step-by-Step Methodology:
-
Preparation: Dissolve the protected intermediate (1.0 eq) in ethanol (approx. 0.1 M).
-
Reagent Addition: Add hydrazine monohydrate (2.0 - 5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. A white precipitate (phthalhydrazide) should form.
-
Isolation: Cool the reaction mixture to room temperature. Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product can be further purified if necessary, often by crystallization or chromatography, to yield the final N-substituted 2-aminoethanesulfonamide.
Method B: Mild Reductive Deprotection
Causality and Rationale: For substrates sensitive to the basic and high-temperature conditions of hydrazinolysis (e.g., those with chiral centers prone to racemization), a milder, near-neutral method is preferable.[15] This two-stage, one-flask procedure uses sodium borohydride (NaBH₄) to reduce the phthalimide to an intermediate O-hydroxymethyl benzamide. Subsequent treatment with a mild acid like acetic acid catalyzes lactonization to form phthalide, releasing the free primary amine.[15]
Materials & Equipment:
-
Protected sulfonamide intermediate
-
Sodium borohydride (NaBH₄)
-
2-Propanol (Isopropanol)
-
Glacial acetic acid
-
Standard glassware
Step-by-Step Methodology:
-
Reduction: Dissolve the protected intermediate (1.0 eq) in 2-propanol. Add NaBH₄ (2.0 - 3.0 eq) portion-wise at room temperature. Stir the suspension for 4-6 hours.
-
Lactonization: Carefully add glacial acetic acid dropwise until the effervescence ceases and the solution becomes acidic.
-
Reaction: Heat the mixture gently (e.g., to 50 °C) for 1-2 hours to ensure complete lactonization.
-
Workup: Cool the reaction, concentrate it under reduced pressure, and then partition the residue between DCM and a basic aqueous solution (e.g., 1M NaOH) to neutralize the acetic acid.
-
Purification: Extract the aqueous layer with DCM. The combined organic layers contain the desired amine and the phthalide byproduct. The phthalide can often be removed by extraction or chromatography to yield the pure final product.[15]
Part 3: Data Summary & Safety
Representative Reaction Data
The following table provides hypothetical yet representative data for the synthesis of a simple aminoethanesulfonamide to illustrate expected outcomes.
| Step | Target Amine | Conditions | Yield (Protected Int.) | Deprotection Method | Yield (Final Product) |
| 1 & 2 | Benzylamine | 1: TEA, DCM, RT, 12h | 92% | 2: Hydrazine, EtOH, Reflux | 88% |
| 1 & 2 | Morpholine | 1: DIPEA, DCM, 0°C to RT, 16h | 95% | 2: Hydrazine, EtOH, Reflux | 91% |
| 1 & 2 | (R)-α-Methylbenzylamine | 1: TEA, DCM, 0°C to RT, 12h | 89% | 2: NaBH₄, IPA; then AcOH | 85% (>99% ee) |
Safety and Handling of this compound
As a highly reactive chemical, proper handling is paramount.
-
Hazards: this compound is a water-reactive, corrosive solid.[1] Contact with moisture will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive HCl gas. It causes severe skin burns and eye damage.[1][3]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1]
-
Handling: Use flame-dried glassware and an inert atmosphere. Avoid inhalation of dust. Keep the container tightly closed in a dry, cool, and well-ventilated place, away from water or moist air.[1]
-
Spills: Do not expose spills to water. Sweep up the solid material carefully, avoiding dust formation, and place it into a suitable container for disposal.[1]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that enables the efficient and controlled introduction of the valuable 2-aminoethylsulfonamide scaffold. By understanding the underlying chemical principles—the privileged nature of sulfonamides and the robust logic of phthalimide protection—researchers can leverage this building block to accelerate the synthesis of novel drug candidates. The protocols detailed herein provide a validated framework for its successful application, empowering scientists to construct complex molecular architectures with precision and confidence.
References
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid(Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- Pochon, S., et al. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents.
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry.
- Sulfonamide (medicine). Wikipedia.
- Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery.
- This compound. PubChem.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health.
- Synthesis of sulfonamides. ResearchGate.
- The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Synthesis of sulfonyl chloride substrate precursors. Columbia University.
- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed.
- Amide Synthesis. Fisher Scientific.
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Medium.
- Deprotection of the TBDPS group. ResearchGate.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate.
- Phthalimides. Organic Chemistry Portal.
- Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). National Institutes of Health.
- Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate.
- Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed.
- Sulfonyl Protective Groups. (2014). Chem-Station.
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition.
- Amino Acid-Protecting Groups. SciSpace.
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Application Note: A Comprehensive Guide to the Synthesis of N-Substituted Taurinamide Derivatives
Topic: Reaction of 2-Phthalimidoethanesulfonyl Chloride with Primary Amines: Protocols and Mechanistic Insights for Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the reaction between this compound and primary amines, a cornerstone reaction for the synthesis of N-substituted taurinamide derivatives. Taurine (2-aminoethanesulfonic acid) and its analogues are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] This document furnishes researchers, scientists, and drug development professionals with a robust framework, encompassing not only the fundamental reaction mechanism but also detailed, field-proven protocols for synthesis, purification, and subsequent deprotection. By explaining the causality behind experimental choices and offering practical troubleshooting advice, this guide serves as an essential resource for leveraging this versatile chemistry in the creation of novel molecular entities.
Introduction: The Strategic Importance of the Taurine Scaffold
The sulfonamide functional group is a privileged motif in medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.[3][4] Its unique physicochemical properties—acting as a stable, non-hydrolyzable amide bioisostere with an additional hydrogen bond acceptor—make it a valuable component in drug design.[5] this compound serves as a pivotal starting material, providing a protected 2-aminoethanesulfonyl moiety. This allows for the straightforward installation of the taurine scaffold onto a primary amine of interest. The subsequent product, a phthalimide-protected taurinamide, can then be deprotected to reveal the primary amine of the taurine fragment, opening avenues for further functionalization or direct biological evaluation. This two-step process offers a reliable and modular route to a diverse library of taurine derivatives.[1][6]
Reaction Principle and Mechanism
The core transformation is a nucleophilic acyl substitution-like reaction at the sulfur center. The primary amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is an excellent leaving group, facilitating the formation of a new sulfur-nitrogen bond.
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the this compound.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻) as a leaving group.
-
Deprotonation: The resulting sulfonylammonium salt is deprotonated by a non-nucleophilic base (e.g., triethylamine, pyridine) to yield the neutral sulfonamide product and the corresponding ammonium salt byproduct (e.g., triethylammonium chloride).[7]
The presence of a base is critical to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8][9]
Detailed Experimental Protocol: Synthesis of N-Benzyl-2-phthalimidoethanesulfonamide
This protocol provides a representative example using benzylamine as the primary amine. The principles are broadly applicable to a wide range of primary amines.
Materials:
-
This compound (1.0 eq)[10]
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (e.g., benzylamine, 1.05 equivalents) and anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice-water bath.[8]
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes. The sulfonyl chloride is moisture-sensitive, so exposure to air should be minimized.[8][10]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the limiting reagent (typically the sulfonyl chloride or amine).
-
Workup - Quenching: Once the reaction is complete, quench it by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.[8]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure N-substituted 2-phthalimidoethanesulfonamide.
Visualization of the Synthetic Workflow
The overall process from starting materials to the purified, protected sulfonamide is a standard synthetic sequence.
Caption: Workflow for Sulfonamide Synthesis.
Key Experimental Parameters and Optimization
The success of this reaction hinges on the careful control of several parameters. The rationale behind these choices is crucial for adapting the protocol to different substrates.
| Parameter | Recommended Condition | Rationale & Causality |
| Solvent | Anhydrous aprotic (DCM, THF, Diethyl Ether) | Prevents the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid, which appears as a polar byproduct.[8] |
| Base | Non-nucleophilic organic base (Triethylamine, Pyridine) | Neutralizes the HCl byproduct without competing with the primary amine as a nucleophile. Inorganic bases are generally not used due to solubility issues.[9] |
| Temperature | Initial addition at 0 °C, then warm to RT | The reaction is often exothermic. Starting at a low temperature helps control the reaction rate, minimize side reactions, and ensure safety.[8] |
| Stoichiometry | 1:1.05 ratio of Sulfonyl Chloride to Amine | A slight excess of the amine helps ensure the complete consumption of the more valuable sulfonyl chloride and minimizes the risk of di-sulfonylation of the primary amine.[8] |
| Monitoring | TLC or HPLC | Essential for determining the reaction endpoint. Over-extending the reaction time can lead to byproduct formation.[8] |
Troubleshooting Common Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low Yield & Polar Byproduct | Presence of water in reagents or solvent leading to sulfonyl chloride hydrolysis. | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled amines/bases. Perform the reaction under an inert atmosphere.[8] |
| Formation of Di-sulfonated Product | Incorrect stoichiometry (excess sulfonyl chloride); amine is highly reactive. | Use a slight excess of the amine. Add the sulfonyl chloride solution slowly to the amine solution (not the reverse) to maintain a low concentration of the electrophile. Monitor the reaction closely and stop it once the starting amine is consumed.[8] |
| Difficult Purification | Triethylammonium chloride salt co-eluting or precipitating with the product. | Perform the aqueous workup thoroughly. The 1M HCl wash is critical for removing the base and its salt. If the product is a solid, trituration with water or ether can help remove the salt. |
Post-Synthesis: Deprotection of the Phthalimide Group
The ultimate goal is often to obtain the free amino group of the taurine moiety. The phthalimide group can be cleaved under various conditions.
Protocol A: Classical Deprotection via Hydrazinolysis
This is the most common method, relying on the nucleophilicity of hydrazine.
-
Setup: Dissolve the purified N-substituted 2-phthalimidoethanesulfonamide (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, typically 10-40 equivalents) to the solution at room temperature.[11]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. A white precipitate (phthalhydrazide) will form.
-
Workup: After cooling, filter off the phthalhydrazide precipitate. The filtrate contains the desired product. The filtrate can be acidified with HCl to precipitate any remaining phthalhydrazide, filtered again, and then the solvent is removed under reduced pressure to yield the deprotected amine, often as its hydrochloride salt.
Protocol B: Mild Reductive Deprotection
This method is exceptionally mild, avoiding the harshness and potential side reactions of hydrazine, which is particularly useful for sensitive substrates or in peptide synthesis to avoid racemization.[12][13]
-
Reduction: Dissolve the phthalimide-protected compound (1.0 eq) in 2-propanol. Add sodium borohydride (NaBH₄, ~4.0 eq) in portions and stir at room temperature. The reaction reduces one of the imide carbonyls.
-
Lactonization: After the initial reduction is complete (monitored by TLC), carefully add glacial acetic acid. This protonates the intermediate and catalyzes the lactonization to form phthalide, releasing the free primary amine.[12]
-
Workup: Remove the solvent in vacuo. The residue can be taken up in water and washed with an organic solvent (e.g., ethyl acetate) to remove the phthalide byproduct. The aqueous layer containing the desired amine product can then be used directly or further purified.
Visualization of the Deprotection Workflow
The deprotection step is key to unmasking the final active moiety.
Caption: Deprotection Strategies for Phthalimides.
Conclusion
The reaction of this compound with primary amines is a powerful and reliable method for accessing a wide range of N-substituted taurinamide derivatives. By understanding the underlying mechanism, carefully controlling key experimental variables, and selecting the appropriate deprotection strategy, researchers can efficiently synthesize novel compounds for evaluation in drug discovery and development programs. The protocols and insights provided herein offer a solid foundation for the successful application of this essential synthetic transformation.
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- Synthesis of sulfonyl chloride substrate precursors.
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- NaBH4 Phtalimide Deprotection of Amines.
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- Google Patents. Synthesis of taurine - CN101508657A.
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- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
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Application Notes and Protocols for Reactions Involving Sulfonyl Chlorides
Introduction: The Versatility and Reactivity of Sulfonyl Chlorides
The sulfonyl chloride functional group is a cornerstone in modern organic synthesis, prized for its reactivity as a potent electrophile. This reactivity stems from the electron-deficient nature of the sulfur atom, which is bonded to two highly electronegative oxygen atoms and a chlorine atom. This configuration makes the sulfur atom highly susceptible to nucleophilic attack, with the chloride ion serving as an excellent leaving group.[1] Consequently, sulfonyl chlorides are invaluable intermediates for the synthesis of a wide array of sulfur-containing compounds, most notably sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] This guide provides an in-depth exploration of the experimental setup for reactions involving sulfonyl chlorides, offering practical insights and detailed protocols for researchers, scientists, and professionals in drug development.
Core Principles of Reactivity and Mechanistic Considerations
The fundamental reaction of a sulfonyl chloride is a nucleophilic substitution at the sulfur atom. While the precise mechanism can be influenced by the substrate, nucleophile, and solvent, it generally proceeds through a bimolecular nucleophilic substitution (SN2-S) pathway.[4] This involves the nucleophile attacking the electrophilic sulfur center, leading to a trigonal bipyramidal transition state, and culminating in the displacement of the chloride leaving group.[4][5] An alternative stepwise addition-elimination mechanism has also been considered.[1] Understanding this reactivity is crucial for optimizing reaction conditions and predicting outcomes.
Safety First: Handling and Precautions for Sulfonyl Chlorides
Sulfonyl chlorides are reactive compounds that demand careful handling. They are often corrosive, lachrymatory (tear-inducing), and moisture-sensitive.[6][7] Decomposition in the presence of moist air can produce corrosive byproducts like hydrogen chloride and sulfuric acid.[8]
Essential Safety Measures:
-
Ventilation: Always handle sulfonyl chlorides in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][9] For larger quantities or in case of spills, a face shield and respiratory protection may be necessary.[7][8]
-
Moisture Control: Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon) to prevent hydrolysis.[6][7]
-
Quenching: Never add water directly to a large amount of sulfonyl chloride, as the reaction can be violent. For quenching reactions, it is safer to slowly add the reaction mixture to a stirred aqueous solution.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite and neutralize with soda ash or slaked lime before disposal.
-
Storage: Store sulfonyl chlorides in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and moisture.[6][7]
General Experimental Workflow
A typical experimental workflow for reactions involving sulfonyl chlorides can be broken down into several key stages, from preparation to final product characterization.
Caption: General workflow for reactions involving sulfonyl chlorides.
Detailed Protocols and Application Notes
The most common applications of sulfonyl chlorides are in the synthesis of sulfonamides and sulfonate esters.
Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines
The reaction between a sulfonyl chloride and a primary or secondary amine is the most traditional and widely used method for preparing sulfonamides.[10][11] The reaction is typically carried out in the presence of a base to neutralize the HCl generated.[11]
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Application Notes and Protocols: 2-Phthalimidoethanesulfonyl Chloride as a Strategic Intermediate in Organic Synthesis
An In-Depth Guide for Researchers
Foreword: The Strategic Value of a Bifunctional Reagent
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its intermediates. 2-Phthalimidoethanesulfonyl chloride stands out as a preeminent example of such a strategic building block. Its structure uniquely combines a highly reactive sulfonyl chloride moiety with a robustly protected primary amine (phthalimide). This duality allows for the sequential and controlled introduction of a protected aminoethylsulfonyl scaffold (-SO₂-CH₂-CH₂-NH-), which is a key structural motif in a multitude of biologically active molecules, including analogues of the neurotransmitter taurine.
This guide provides an in-depth exploration of this compound, moving beyond simple procedural lists to explain the underlying chemical principles, the rationale behind protocol design, and the practical insights required for its successful application. The protocols herein are designed to be self-validating, empowering researchers to confidently employ this versatile intermediate in their synthetic campaigns.
Core Characteristics: Physicochemical and Safety Data
A comprehensive understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. This compound is a stable, solid material but possesses significant reactivity, particularly towards moisture and nucleophiles.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 4403-36-5 | [1][2][3] |
| Molecular Formula | C₁₀H₈ClNO₄S | [1][2] |
| Molecular Weight | 273.69 g/mol | [1][2] |
| Appearance | White to light brown crystalline solid | [4] |
| Melting Point | 158-163 °C | [1][4] |
| Solubility | Reacts with water and other protic solvents. Soluble in anhydrous chlorinated solvents (DCM, Chloroform) and ethers. | [5][6] |
Table 2: Hazard and Safety Information
| Category | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark), GHS05 (Corrosion) | [1][2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. | [1][2] |
| Key Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4] |
| Storage | Store at 2-8°C under an inert atmosphere. Keep container tightly closed in a dry, cool, and well-ventilated place. Moisture sensitive and water-reactive. | [1][4] |
Causality Insight: The high reactivity of the sulfonyl chloride group with water to release corrosive HCl gas is the primary driver for the stringent storage and handling requirements.[4] Accidental exposure to moisture will not only degrade the reagent but also create a hazardous environment. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Reactivity and Mechanism: The Sulfonyl Chloride Core
The synthetic utility of this compound is anchored in the electrophilicity of the sulfur atom in the sulfonyl chloride group. This group readily undergoes nucleophilic substitution with a wide range of nucleophiles, most commonly primary and secondary amines, to form highly stable sulfonamide linkages.[7][8]
The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, forming a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential to neutralize the liberated hydrogen chloride (HCl), driving the equilibrium towards product formation.[9]
Caption: General mechanism of N-sulfonylation.
The phthalimido group is exceptionally stable under these conditions, serving as a reliable protecting group. It can be selectively removed post-sulfonylation via hydrazinolysis, unmasking the primary amine for further functionalization. This two-stage approach is a cornerstone of its utility in building complex molecular architectures.
Synthesis of the Intermediate
While commercially available, understanding the synthesis of this compound provides valuable context. A common laboratory-scale preparation starts from readily available taurine and phthalic anhydride.[5]
Caption: Workflow for the synthesis of the title compound.
Causality Insight:
-
Step 1 (Condensation): Refluxing taurine (2-aminoethanesulfonic acid) and phthalic anhydride in a solvent like acetic acid results in the formation of the imide ring. Potassium acetate (KOAc) acts as a base to facilitate the reaction.[5]
-
Step 2 (Chlorination): The resulting N-phthaloyltaurine (a sulfonic acid) is then converted to the sulfonyl chloride. This is a standard transformation for which various chlorinating agents can be used, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[10][11] The choice of reagent depends on the scale and desired purity, as each has different byproducts and handling requirements.
Application Protocol 1: Synthesis of N-Substituted Sulfonamides
This protocol details the most common application: the reaction of this compound with a primary or secondary amine.
Scientific Rationale: This procedure leverages the high electrophilicity of the sulfonyl chloride to create a robust C-N bond with a diverse range of amine nucleophiles. The use of an anhydrous, non-protic solvent (DCM) prevents hydrolysis of the starting material. Performing the initial addition at 0°C is critical to control the exothermicity of the reaction and minimize potential side reactions. The non-nucleophilic base (pyridine) acts solely as an acid scavenger.[12]
Detailed Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon or Nitrogen, add the desired primary or secondary amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Base Addition:
-
To the stirred, cooled solution, add anhydrous pyridine (1.5 eq) dropwise via syringe.
-
-
Sulfonyl Chloride Addition:
-
In a separate dry flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine/pyridine mixture over 20-30 minutes using a syringe pump or dropping funnel. Maintain the internal temperature below 5 °C.
-
Self-Validation Checkpoint: A white precipitate (pyridinium hydrochloride) will likely form upon addition, indicating the reaction is proceeding.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir for 4-18 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete when the starting amine spot is no longer visible.
-
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (1 x 25 mL), and finally with brine (1 x 25 mL). The acid wash removes excess pyridine, while the base wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure N-substituted-2-phthalimidoethanesulfonamide.
-
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Application Notes and Protocols: 2-Phthalimidoethanesulfonyl Chloride in Advanced Polymer Synthesis
Introduction: A Versatile Building Block for Functional Polymers
In the landscape of polymer chemistry, the demand for sophisticated macromolecules with precisely engineered functionalities is ever-increasing, particularly in the realms of drug delivery, biomaterials, and advanced coatings. 2-Phthalimidoethanesulfonyl chloride emerges as a significant, albeit specialized, reagent in this context. Its unique bifunctional nature—a reactive sulfonyl chloride group and a protected primary amine in the form of a phthalimide—offers a strategic advantage for polymer scientists. The sulfonyl chloride allows for covalent attachment to other molecules, while the phthalimide group serves as a stable protecting group for a primary amine, which can be deprotected under specific conditions to yield a primary amine-functionalized polymer. This primary amine can then be used for a variety of downstream applications, including bioconjugation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in two primary strategies for polymer functionalization: (1) as a precursor to novel functional monomers for subsequent polymerization and (2) as a modifying agent for post-polymerization functionalization of existing polymers. The protocols detailed herein are grounded in established chemical principles and are designed to be robust and reproducible.
PART 1: Synthesis of a Novel Functional Monomer: N-Allyl-2-phthalimidoethanesulfonamide
A primary application of this compound is its conversion into a polymerizable monomer. By reacting the sulfonyl chloride with a molecule containing a polymerizable moiety, such as a vinyl or allyl group, a functional monomer can be synthesized. This monomer can then be incorporated into a polymer backbone through various polymerization techniques. The resulting polymer will have pendant phthalimidoethanesulfonamide groups, which can be further modified or deprotected.
The following protocol details the synthesis of N-allyl-2-phthalimidoethanesulfonamide, a novel monomer derived from this compound and allylamine.
Reaction Scheme: Monomer Synthesis
Caption: Synthesis of N-allyl-2-phthalimidoethanesulfonamide.
Experimental Protocol: Monomer Synthesis
Materials:
-
This compound (1.0 eq)
-
Allylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of allylamine and triethylamine in anhydrous DCM.
-
Add the allylamine/triethylamine solution dropwise to the stirred solution of this compound at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-allyl-2-phthalimidoethanesulfonamide.
Characterization:
The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Polymerization of N-Allyl-2-phthalimidoethanesulfonamide
Once the functional monomer has been synthesized and purified, it can be polymerized to create a functional polymer. Free-radical polymerization is a common and versatile method for polymerizing vinyl and allyl monomers.
Workflow: Free-Radical Polymerization
Caption: General workflow for free-radical polymerization.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
N-Allyl-2-phthalimidoethanesulfonamide (monomer)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane)
-
Non-solvent for precipitation (e.g., Methanol, Diethyl ether)
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a Schlenk flask, dissolve the N-allyl-2-phthalimidoethanesulfonamide monomer and AIBN (typically 0.1-1.0 mol% relative to the monomer) in the chosen anhydrous solvent.
-
Degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN) to initiate polymerization.
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The solution will likely become more viscous.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the viscous solution to a stirred, large excess of a non-solvent.
-
Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Characterization:
The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure.
PART 3: Post-Polymerization Modification
An alternative strategy is to first synthesize a polymer with reactive handles and then use this compound to introduce the desired functionality. This approach is particularly useful when the functional monomer is difficult to polymerize directly. For this protocol, we will consider a hypothetical polymer with pendant primary amine groups, such as poly(allylamine).
Reaction Scheme: Post-Polymerization Modification
Caption: Post-polymerization modification of an amine-containing polymer.
Experimental Protocol: Post-Polymerization Modification
Materials:
-
Polymer with pendant amine groups (e.g., poly(allylamine))
-
This compound
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Dialysis tubing (if applicable) or non-solvent for precipitation
Procedure:
-
Dissolve the amine-containing polymer in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the polymer solution.
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred polymer solution at room temperature.
-
Allow the reaction to proceed for 24-48 hours.
-
Monitor the reaction by taking aliquots and analyzing by IR spectroscopy (disappearance of the S-Cl stretch) or by NMR spectroscopy.
-
Upon completion, purify the functionalized polymer. This can be achieved by precipitation in a non-solvent or by dialysis against an appropriate solvent to remove unreacted reagents and byproducts.
-
Isolate the purified polymer by filtration or lyophilization.
PART 4: Deprotection of the Phthalimide Group
A key advantage of using the phthalimido group is its ability to be selectively removed to unveil a primary amine. This is commonly achieved by hydrazinolysis.
Reaction Scheme: Phthalimide Deprotection
Caption: Deprotection of the phthalimide group via hydrazinolysis.
Experimental Protocol: Hydrazinolysis
Materials:
-
Phthalimide-functionalized polymer
-
Hydrazine monohydrate
-
Solvent (e.g., Ethanol, DMF)
-
Hydrochloric acid (for workup)
-
Dialysis tubing or non-solvent for precipitation
Procedure:
-
Dissolve the phthalimide-functionalized polymer in a suitable solvent.
-
Add an excess of hydrazine monohydrate (e.g., 10-20 equivalents per phthalimide group).
-
Heat the reaction mixture (e.g., 60-80 °C) for several hours to overnight. A precipitate of phthalhydrazide may form.
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter it off.
-
Acidify the filtrate with hydrochloric acid to protonate the newly formed primary amines and precipitate any remaining phthalhydrazide.
-
Purify the amine-functionalized polymer by dialysis against deionized water or by precipitation in a suitable non-solvent.
-
Isolate the final polymer, typically as its hydrochloride salt, by lyophilization or filtration.
Quantitative Data Summary
| Parameter | Monomer Synthesis | Polymerization | Post-Polymerization Mod. | Deprotection |
| Reactant Ratios | 1.1 eq Amine, 1.5 eq Base | 0.1-1.0 mol% Initiator | Stoichiometric or excess sulfonyl chloride | 10-20 eq Hydrazine |
| Typical Solvents | DCM | DMF, Dioxane | DMF, DMSO | Ethanol, DMF |
| Reaction Temp. | 0 °C to RT | 60-80 °C | Room Temperature | 60-80 °C |
| Reaction Time | 12-16 hours | 12-24 hours | 24-48 hours | 4-16 hours |
| Purification | Column Chromatography | Precipitation | Dialysis/Precipitation | Dialysis/Precipitation |
Safety and Handling
This compound is a moisture-sensitive and corrosive compound.[1] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with water and should be stored in a cool, dry place under an inert atmosphere. All reactions should be conducted under an inert atmosphere where anhydrous conditions are required.
Conclusion
This compound is a valuable reagent for the synthesis of functional polymers. The protocols outlined in these application notes provide a framework for its use in creating novel monomers and in the post-polymerization modification of existing polymers. The ability to subsequently deprotect the phthalimide group to reveal a primary amine significantly enhances the utility of the resulting polymers, opening up a wide range of possibilities for further functionalization and application in diverse scientific and technological fields.
References
- PubChem. This compound.
Sources
Application Notes and Protocols: A Theoretical Framework for the Utilization of 2-Phthalimidoethanesulfonyl Chloride as a Novel Amine-Protecting Group
Introduction: The Quest for Orthogonal Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development, the judicious selection and deployment of protecting groups are paramount to achieving desired molecular architectures.[1][2] An ideal protecting group should be readily introduced in high yield, exhibit robust stability under a range of reaction conditions, and be selectively removable without affecting other functional moieties within the molecule.[1] This principle of "orthogonality" allows for the precise and sequential manipulation of different reactive sites, a cornerstone of modern synthetic strategy.[2][3]
While a canon of well-established amine-protecting groups such as Boc, Fmoc, and Cbz exists, the demand for novel protecting groups with unique reactivity profiles and cleavage conditions persists. This guide introduces a theoretical framework for the application of 2-Phthalimidoethanesulfonyl chloride (Ptes-Cl) as a protecting group for primary and secondary amines. The Ptes group, a hybrid of a sulfonyl moiety and a phthalimide, presents intriguing possibilities for orthogonal protection schemes.
This document will provide a comprehensive overview of the proposed Ptes protecting group, including its structural attributes, a detailed mechanistic rationale for its introduction and cleavage, and hypothetical, yet plausible, experimental protocols.
The 2-Phthalimidoethanesulfonyl (Ptes) Group: A Structural and Mechanistic Overview
The 2-Phthalimidoethanesulfonyl (Ptes) group is introduced via the corresponding sulfonyl chloride, a solid with a melting point of 158-163 °C. The structure of this compound combines two key functional components:
-
The Sulfonyl Group: Sulfonamides are known for their exceptional stability across a wide range of chemical conditions, including strongly acidic and basic media, making them attractive candidates for robust protecting groups.
-
The Phthalimido Group: The phthalimido moiety is a well-known protecting group for primary amines, famously employed in the Gabriel synthesis. Its cleavage is typically effected under specific conditions, such as hydrazinolysis or exceptionally mild reductive methods, which could offer an orthogonal deprotection strategy.[4]
The proposed mechanism for the protection of a primary amine with Ptes-Cl involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.
Proposed Deprotection Strategy: A Two-Pronged Approach
The true utility of a protecting group lies in the conditions required for its removal. The Ptes group offers a unique, two-step deprotection pathway, liberating the free amine via a β-elimination mechanism following the removal of the phthalimide.
-
Phthalimide Cleavage: The initial step involves the cleavage of the phthalimide group, for instance, through hydrazinolysis. This reaction exposes a primary amine on the ethylsulfonyl chain.
-
Base-Mediated β-Elimination: The newly formed primary amine, upon intramolecular rearrangement or in the presence of a mild base, can induce a β-elimination of the sulfonamide, releasing the protected amine, ethylene, sulfur dioxide, and phthalhydrazide.
This proposed deprotection sequence offers a distinct advantage in terms of orthogonality, as it does not rely on the strongly acidic or hydrogenolytic conditions used for many common amine protecting groups.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4403-36-5 | [3][5] |
| Molecular Formula | C₁₀H₈ClNO₄S | [3][5] |
| Molecular Weight | 273.69 g/mol | [3][5] |
| Appearance | Solid | |
| Melting Point | 158-163 °C | |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocols: A Practical Guide to the Hypothetical Use of the Ptes Group
The following protocols are theoretical and based on analogous, well-established procedures for sulfonamide formation and phthalimide cleavage. Optimization will be necessary for specific substrates.
Protocol 1: Protection of a Primary Amine with Ptes-Cl
This protocol describes the general procedure for the protection of a primary amine using this compound to form the corresponding Ptes-sulfonamide.
Workflow for Amine Protection using Ptes-Cl
Sources
Application Notes and Protocols for Nucleophilic Substitution on 2-Phthalimidoethanesulfonyl Chloride
Introduction: The Versatility of a Phthalimido-Protected Sulfonyl Chloride
2-Phthalimidoethanesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its utility stems from the presence of two key functional groups: a highly reactive sulfonyl chloride and a phthalimido-protected primary amine. The sulfonyl chloride moiety serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles to form stable sulfonamides, sulfonate esters, and thioesters. The phthalimido group provides a robust protecting strategy for the ethylamine backbone, which can be deprotected under specific conditions to reveal a primary amine, allowing for further molecular elaboration.
This guide provides an in-depth exploration of the reaction conditions for nucleophilic substitution on this compound, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical development.
Mechanistic Considerations: The Nature of Nucleophilic Attack on a Sulfonyl Chloride
The core reactivity of this compound lies in the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). Nucleophilic substitution at a sulfonyl sulfur does not typically proceed through the classic Sₙ1 or Sₙ2 pathways observed for carbon centers.[3][4] Instead, it is generally accepted to occur via a concerted or stepwise addition-elimination mechanism.
In this process, the nucleophile attacks the sulfur atom, leading to a transient pentacoordinate intermediate or transition state. The excellent leaving group ability of the chloride ion then facilitates its departure, resulting in the formation of the substituted product. The rate and success of this reaction are governed by several factors:
-
Nucleophilicity of the Attacking Species: Stronger nucleophiles react more readily. For instance, primary amines are generally more reactive than secondary amines due to reduced steric hindrance.[5]
-
Steric Hindrance: Bulky nucleophiles or significant steric crowding around the sulfonyl chloride can impede the reaction.
-
Solvent Effects: The choice of solvent can influence the reaction rate and outcome. Aprotic solvents are commonly employed to avoid solvolysis of the highly reactive sulfonyl chloride.[6]
-
Presence of a Base: For nucleophiles like amines and alcohols, a base is typically required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.
Sources
- 1. 2-(Phthalimido)ethanesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Late-Stage Functionalization Using Sulfonyl Chlorides
Introduction: The Strategic Value of Late-Stage Functionalization (LSF)
In the landscape of modern drug discovery and materials science, the ability to modify complex molecules in the final stages of a synthetic sequence is paramount. This strategy, known as Late-Stage Functionalization (LSF), allows researchers to rapidly generate structural analogs of a lead compound, fine-tuning its pharmacological or material properties without re-synthesizing the entire molecular scaffold from scratch.[1][2] LSF accelerates the exploration of chemical space, enabling a more efficient structure-activity relationship (SAR) analysis and the optimization of drug candidates.[1]
Sulfonyl chlorides (R-SO₂Cl) have long been recognized as powerful and versatile electrophilic reagents.[3][4] Their reaction with nucleophiles, particularly primary and secondary amines to form the robust sulfonamide linkage, is a cornerstone of medicinal chemistry.[5] The sulfonamide moiety is a privileged scaffold, present in a vast number of FDA-approved drugs, owing to its hydrolytic stability and ability to engage in critical hydrogen bonding interactions within biological targets.[5][6] However, the full potential of sulfonyl chlorides in LSF has historically been constrained by the harsh methods required for their synthesis, which are often incompatible with the sensitive functional groups present in complex molecules.[7][8] Traditional methods, such as the chlorination of sulfonic acids with reagents like POCl₃ or SO₂Cl₂, lack the chemoselectivity needed for late-stage applications.[7]
This guide provides an in-depth exploration of modern, mild, and selective protocols that unlock the power of sulfonyl chlorides for LSF. We will detail methodologies that transform traditionally inert functional groups, like primary sulfonamides, into highly reactive sulfonyl chlorides in situ, and explore photocatalytic strategies that leverage sulfonyl radicals for novel bond formations.
Application Note 1: Mild Conversion of Primary Sulfonamides to Sulfonyl Chlorides for LSF
Core Concept: One of the most significant advances in LSF has been the development of methods to activate the typically unreactive primary sulfonamide (R-SO₂NH₂) group. By converting it into a sulfonyl chloride under mild conditions, a molecule that was once a synthetic endpoint can be transformed into a versatile electrophilic hub for further diversification.
Expertise & Experience: The Causality Behind the Method
A groundbreaking protocol utilizes a pyrylium salt, specifically 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄), as a potent activating agent for the primary sulfonamide's NH₂ group.[9][10] This reagent selectively activates the poorly nucleophilic NH₂ group, enabling its conversion into an excellent leaving group.[8][9] In the presence of a simple chloride source like magnesium chloride (MgCl₂), a nucleophilic substitution occurs, displacing the activated amino group to form the desired sulfonyl chloride.[9] The reaction proceeds under mild heating (e.g., 60 °C), a stark contrast to traditional high-temperature, strongly acidic, or oxidizing conditions.[7] This mildness preserves the integrity of other sensitive functional groups within a complex drug molecule, making it an ideal LSF strategy.[9][11]
Workflow for Sulfonamide Activation and Functionalization
Caption: Workflow for LSF via Pyry-BF₄ mediated sulfonamide activation.
Experimental Protocol: LSF of Furosemide
This protocol describes the conversion of the primary sulfonamide in the drug Furosemide to its corresponding sulfonyl chloride, followed by a one-pot reaction with a nucleophile (e.g., morpholine) to generate a new sulfonamide derivative.
Materials:
-
Furosemide (or other primary sulfonamide-containing molecule)
-
2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF₄)
-
Anhydrous Magnesium Chloride (MgCl₂)
-
tert-Butanol (tBuOH), anhydrous
-
Morpholine (or other desired nucleophile)
-
Anhydrous solvent for reaction (e.g., Dichloromethane, DCM)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard workup and purification supplies (Silica gel, solvents for chromatography)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the primary sulfonamide starting material (1.0 equiv).
-
Reagent Addition: Add Pyry-BF₄ (2.0 equiv) and anhydrous MgCl₂ (2.5 equiv).
-
Solvent Addition: Add anhydrous tBuOH to achieve a concentration of 0.1 M with respect to the starting material.
-
Reaction - Step 1 (Sulfonyl Chloride Formation): Seal the vessel and heat the reaction mixture to 60 °C. Monitor the reaction by TLC or LC-MS. The formation of the sulfonyl chloride intermediate is typically complete within 3-5 hours.
-
Reaction - Step 2 (Nucleophilic Coupling - One-Pot): After cooling the reaction to room temperature, add the desired nucleophile (e.g., Morpholine, 1.5 equiv) directly to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor for the consumption of the sulfonyl chloride intermediate and formation of the final product.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized molecule.
Data Presentation: Scope of Nucleophiles
The in situ generated sulfonyl chloride is a highly reactive intermediate capable of coupling with a wide array of nucleophiles.[8][9]
| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Typical Yield Range |
| Primary Amines | Benzylamine | N-Substituted Sulfonamide | 70-95% |
| Secondary Amines | Morpholine | N,N-Disubstituted Sulfonamide | 75-98% |
| Alcohols | Phenol | Sulfonate Ester | 60-85% |
| Thiols | Thiophenol | Thiosulfonate | 55-80% |
| Hydrazines | Hydrazine | Sulfonyl Hydrazide | 65-90% |
Yields are representative and may vary based on the specific substrate and reaction conditions.[8][9]
Application Note 2: Photocatalytic LSF via Sulfonyl Radical Intermediates
Core Concept: An alternative and increasingly powerful LSF strategy involves the generation of sulfonyl radicals from sulfonamides under visible-light photocatalysis.[12][13] This approach unlocks completely different reactivity patterns compared to the electrophilic nature of sulfonyl chlorides, enabling reactions such as the hydrosulfonylation of alkenes.[14][15]
Expertise & Experience: The Causality Behind the Method
This methodology first converts the parent sulfonamide into a more easily reducible species, typically an N-sulfonylimine, by condensation with an aldehyde.[14][16] Under irradiation with visible light (e.g., blue LEDs), a suitable photocatalyst becomes excited and engages in an energy transfer process with the N-sulfonylimine.[13][15] This leads to the homolytic cleavage of the N-S bond, generating a key sulfonyl radical intermediate.[14][16] This radical can then be trapped by various radical acceptors, such as electron-deficient alkenes, to form new C-S bonds and, ultimately, complex sulfones after hydrogen atom abstraction.[15] The entire process is metal-free and operates under exceptionally mild conditions (room temperature), demonstrating high functional group tolerance.[13]
Mechanism for Photocatalytic Sulfonyl Radical Generation and Reaction
Caption: Photocatalytic cycle for LSF via sulfonyl radical intermediates.
Experimental Protocol: Photocatalytic Hydrosulfonylation
This protocol describes the LSF of a complex sulfonamide via its conversion to an N-sulfonylimine, followed by photocatalytic hydrosulfonylation of an alkene.
Materials:
-
N-sulfonylimine (prepared from the parent sulfonamide and an aldehyde)
-
Alkene (e.g., an electron-poor alkene like methyl vinyl ketone)
-
Photocatalyst (e.g., an organic dye like 4CzIPN or 5CzBN)
-
Hydrogen atom source/solvent (e.g., Toluene)
-
Photoreactor equipped with blue LEDs (λ ≈ 450 nm) and cooling fan
-
Schlenk tube or vial, magnetic stir bar
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the N-sulfonylimine (1.0 equiv), the alkene (1.5-2.5 equiv), and the photocatalyst (1-5 mol%).
-
Solvent Addition: Add anhydrous toluene as both the solvent and hydrogen atom source to achieve a concentration of 0.05 M.
-
Degassing: Seal the tube and degas the reaction mixture by three cycles of freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.
-
Irradiation: Place the reaction vessel in the photoreactor, ensuring it is positioned an appropriate distance from the blue LED light source. Begin stirring and irradiation. Maintain the reaction temperature at or near room temperature using a cooling fan.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired sulfone product.
Data Presentation: Reaction Scope
This photocatalytic method is compatible with a broad range of substrates, highlighting its utility in LSF.[14]
| Substrate Class | Example | Key Feature | Typical Yield Range |
| Sulfonamides | Aryl Sulfonamides | Tolerates diverse electronic properties (EDG/EWG) | 80-95% |
| Alkyl Sulfonamides | Primary, secondary, and tertiary alkyl groups | 70-90% | |
| Heterocyclic Sulfonamides | Pyridine, Thiophene containing | 75-92% | |
| Alkenes | Electron-Poor Alkenes | Acrylates, Vinyl Ketones | 85-99% |
| Neutral Alkenes | Styrenes, Terminal Alkenes | 60-85% |
Yields are representative and may vary based on the specific substrates and photocatalyst used.[14]
Conclusion and Future Outlook
The strategic use of sulfonyl chlorides in late-stage functionalization represents a significant leap forward for chemical synthesis, particularly in the pharmaceutical and agrochemical industries. The development of mild and chemoselective methods to generate these powerful electrophiles from common and often inert functionalities like primary sulfonamides has transformed them from synthetic dead-ends into versatile handles for molecular diversification.[7][9] Furthermore, modern photocatalytic approaches that generate sulfonyl radicals open up entirely new avenues of reactivity, allowing for the formation of complex sulfones under exceptionally mild, metal-free conditions.[13][15]
As researchers continue to push the boundaries of synthetic chemistry, the demand for robust, predictable, and highly selective LSF reactions will only grow. The protocols and insights provided in this guide serve as a practical foundation for scientists looking to leverage the unique reactivity of the sulfonyl group to accelerate their research and development efforts. Future innovations will likely focus on expanding the substrate scope even further, developing catalytic enantioselective variants, and discovering new transformations that harness the power of this versatile functional group.
References
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Inno Pharmchem. [Link]
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(50), 18399-18403. [Link]
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- University of Oxford Department of Chemistry (n.d.).
- Fallan, C., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Fallan, C., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Fallan, C., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PubMed. [Link]
- PubMed (n.d.). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. PubMed. [Link]
- ResearchGate (n.d.). Dual roles of sulfonyl chloride in C−H functionalization of 8‐amidoquinolines.
- ResearchGate (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Fallan, C., et al. (2022). (PDF) Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Ghorab, M. M., & Alqahtani, A. S. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
- Max-Planck-Institut für Kohlenforschung (n.d.).
- Max-Planck-Institut für Kohlenforschung (n.d.). Late-Stage Functionalization. Max-Planck-Institut für Kohlenforschung. [Link]
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- 7. d-nb.info [d-nb.info]
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- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic late-stage functionalization of sulfonamides via sulfonyl radical intermediates | Department of Chemistry [chem.ox.ac.uk]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Phthalimidoethanesulfonyl chloride
Welcome to the technical support guide for the synthesis of 2-Phthalimidoethanesulfonyl chloride (CAS 4403-36-5). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental issues. As a critical reagent and intermediate in pharmaceuticals and dye manufacturing, mastering its synthesis is key to successful downstream applications[1][2].
Section 1: The Core Reaction - Mechanism & Key Parameters
The standard synthesis of this compound involves the chlorination of a sulfonic acid or its corresponding salt. A common and efficient precursor is the potassium salt of N-(2-sulfoethyl)phthalimide, which is typically prepared from taurine and phthalic anhydride. The critical conversion to the sulfonyl chloride is achieved using potent chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
The reaction's success hinges on the effective substitution of the -SO₃⁻ or -SO₃H group with a chloride atom. This process is highly sensitive to reaction conditions, particularly moisture, temperature, and stoichiometry.
Reaction Scheme:
-
Step 1: Formation of the Sulfonate Salt: Phthalic Anhydride + Taurine → N-(2-sulfoethyl)phthalimide → Potassium N-(2-sulfoethyl)phthalimide
-
Step 2: Chlorination: Potassium N-(2-sulfoethyl)phthalimide + PCl₅ → this compound + POCl₃ + KCl
Reaction Mechanism Diagram
The diagram below illustrates the key chlorination step. The mechanism involves the activation of the sulfonate by the chlorinating agent (PCl₅), followed by nucleophilic attack by the chloride ion.
Sources
Technical Support Center: Purification of 2-Phthalimidoethanesulfonyl Chloride
Welcome to the technical support center for 2-Phthalimidoethanesulfonyl Chloride. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile intermediate. The purification of this compound presents unique challenges, primarily due to its high reactivity and sensitivity to moisture. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the highest possible purity for your product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when handling and purifying this compound?
The most critical challenge is the compound's susceptibility to hydrolysis.[1][2] The sulfonyl chloride functional group is highly electrophilic and reacts readily with water, even atmospheric moisture, to form the corresponding 2-phthalimidoethanesulfonic acid. This hydrolysis not only results in yield loss but also introduces a significant impurity that can be difficult to remove. Therefore, all purification and handling steps must be performed under strictly anhydrous conditions.
Q2: What are the common impurities I should expect in my crude this compound?
Besides the hydrolysis product mentioned above, common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, this could include precursors like N-(2-bromoethyl)phthalimide or sodium 2-phthalimidoethanesulfonate.
-
Reaction byproducts: Side reactions can lead to the formation of various related substances. In chlorosulfonation reactions, for instance, diaryl sulfones can sometimes form as byproducts.[3]
-
Residual Solvents: Solvents used in the synthesis or initial workup (e.g., dichloromethane, chloroform, hexanes) may be present.
Q3: How can I best assess the purity of my final product?
A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess purity. A single spot suggests a high degree of purity, while multiple spots indicate the presence of impurities.
-
Melting Point Analysis: Pure this compound has a relatively sharp melting point, typically in the range of 156-163°C.[1][2][4] A broad or depressed melting point is a strong indicator of impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can help identify specific impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the sulfonyl chloride (S=O stretches) and the phthalimide carbonyls (C=O stretches).
Q4: What are the ideal storage conditions for purified this compound?
To maintain its integrity, the purified solid should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry environment, such as a desiccator or a refrigerator set to 2-8°C, to minimize degradation from moisture and heat.[2][4]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Problem: My product oiled out or formed a sticky mass instead of crystallizing during recrystallization.
-
Plausible Causes:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures.
-
Presence of Impurities: Certain impurities can act as "eutectics," depressing the melting point and preventing proper crystal lattice formation.
-
Cooling Too Rapidly: Rapid cooling does not give the molecules sufficient time to align into an ordered crystal lattice, often leading to precipitation of an amorphous solid or oil.
-
-
Recommended Solutions:
-
Re-evaluate the Solvent System: If the compound is too soluble, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the warm solution until persistent turbidity is observed, then add a few drops of the primary solvent to redissolve it before allowing it to cool slowly. Hexanes are often a good anti-solvent for moderately polar compounds dissolved in ethyl acetate or dichloromethane.[6]
-
Try Seeding: Add a single, pure crystal of this compound to the cooled, supersaturated solution. This provides a nucleation site for crystal growth.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation points.
-
Perform a Pre-purification Step: If the crude material is very impure, consider running it through a short plug of silica gel first to remove baseline impurities before attempting recrystallization.
-
Problem: After purification by recrystallization, my product's melting point is still low and broad.
-
Plausible Causes:
-
Incomplete Removal of Impurities: The chosen recrystallization solvent may not have been effective at leaving all impurities in the mother liquor.
-
Solvent Inclusion: Solvent molecules can become trapped within the crystal lattice, disrupting its structure and affecting the melting point.
-
Product Degradation: If the recrystallization was performed at a very high temperature for a prolonged period, some thermal degradation may have occurred. More likely, hydrolysis occurred due to wet solvents.
-
-
Recommended Solutions:
-
Perform a Second Recrystallization: Use a different solvent system for the second attempt to target impurities with different solubility profiles.
-
Ensure Thorough Drying: Dry the crystals under high vacuum for an extended period to remove any trapped solvent. Gentle heating (e.g., 40-50°C) under vacuum can be effective, but be cautious not to melt the product.
-
Wash the Crystals: After filtering the crystals from the mother liquor, wash them with a small amount of the ice-cold recrystallization solvent to remove any adhering impure mother liquor.[5]
-
Problem: My yield is extremely low after column chromatography.
-
Plausible Causes:
-
Product Degradation on Silica Gel: Silica gel is slightly acidic and has a high surface area, which can catalyze the hydrolysis of highly reactive sulfonyl chlorides if the silica or solvents are not perfectly dry.
-
Incorrect Mobile Phase Polarity: If the eluent is not polar enough, the product may not move off the column. If it is too polar, it may co-elute with impurities.
-
Irreversible Adsorption: Highly polar impurities or the product itself might bind too strongly to the silica gel.
-
-
Recommended Solutions:
-
Use Anhydrous Conditions: Always use freshly dried solvents and consider drying the silica gel in a vacuum oven before preparing the column.
-
Deactivate the Silica Gel: If degradation is suspected, you can pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), and then re-equilibrating with your mobile phase. This neutralizes the acidic sites.
-
Optimize the Mobile Phase: Use TLC to determine the optimal solvent system. A good Rf value for the product is typically between 0.25 and 0.35. A gradient elution (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate) is often more effective than an isocratic (constant composition) elution.[6]
-
Section 3: Detailed Purification Protocols
Safety Precaution: this compound is a corrosive and moisture-sensitive solid.[2][7] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware must be oven or flame-dried before use.
Protocol 1: Purification by Recrystallization
This method is ideal for crude material that is already relatively pure (>85%) and needs a final polishing to remove minor impurities.
-
Materials:
-
Crude this compound
-
Anhydrous solvents (e.g., ethyl acetate, hexanes, tetrahydrofuran, dichloromethane)
-
Oven-dried Erlenmeyer flask and Hirsch or Büchner funnel
-
Filter paper
-
Heating mantle or hot plate
-
Ice bath
-
-
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various anhydrous solvents. A good solvent will dissolve the compound when hot but not when cold. A common and effective system is a mixture of ethyl acetate and hexanes.
-
Dissolution: Place the crude solid in an oven-dried Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (or another suitable primary solvent) dropwise while gently warming and swirling until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a second pre-warmed, oven-dried flask to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent moisture ingress. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of ice-cold hexanes (the anti-solvent) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. Determine the melting point and yield.
-
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating the product from impurities with significantly different polarities, or when recrystallization is ineffective.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Anhydrous solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Glass chromatography column
-
Collection tubes or flasks
-
-
Step-by-Step Procedure:
-
Mobile Phase Selection: Use TLC to find a solvent system that gives the product an Rf value of ~0.3. A gradient of 10% to 30% ethyl acetate in hexanes is a good starting point.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.
-
Section 4: Visual Guides and Data
Decision-Making Workflow for Purification
This diagram outlines a logical pathway for selecting the appropriate purification technique based on the initial analysis of the crude product.
Caption: A decision tree for selecting the optimal purification strategy.
Key Degradation Pathway: Hydrolysis
Understanding this reaction is fundamental to preventing product loss.
Caption: The irreversible hydrolysis of the target compound.
Table 1: Recommended Solvent Systems
| Purification Method | Primary Solvent(s) | Anti-Solvent / Co-Solvent | Senior Scientist's Note |
| Recrystallization | Ethyl Acetate | Hexanes | Excellent for inducing crystallization of moderately polar compounds. |
| Tetrahydrofuran (THF) | Hexanes | THF is a strong solvent; use hexanes liberally as the anti-solvent. | |
| Dichloromethane (DCM) | Hexanes | Good for dissolving the crude product initially before adding hexanes. | |
| Flash Chromatography | Hexanes / Ethyl Acetate | N/A | A classic system. Start with a low percentage of ethyl acetate and increase polarity. |
| Hexanes / Dichloromethane | N/A | Useful for less polar impurities. Ensure all solvents are anhydrous. |
References
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- This compound | C10H8ClNO4S. (n.d.). PubChem.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- King, J. F., & Dueck, R. (1995). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry.
- Maccarone, E., & Tomaselli, G. A. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2.
- Ivanov, S. N., et al. (2007). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry.
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- 7. This compound | C10H8ClNO4S | CID 308739 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions with 2-Phthalimidoethanesulfonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Phthalimidoethanesulfonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into the handling and reactivity of this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its behavior, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound in synthetic protocols.
Q1: My sulfonamide formation reaction with a primary/secondary amine is giving very low yields. What is the most likely culprit?
A: The most common cause of low yield in these reactions is the competitive hydrolysis of the sulfonyl chloride.[1] this compound is highly reactive and moisture-sensitive.[2][3] The sulfur atom is highly electrophilic, making it susceptible to attack by water, which is often present in trace amounts in solvents, reagents, or on the surface of glassware. This non-productive pathway consumes your starting material, converting it to the corresponding sulfonic acid and releasing HCl.
Causality: The reaction of sulfonyl chlorides with amines (sulfonamide formation) and their reaction with water (hydrolysis) are competing nucleophilic substitution reactions at the sulfur center.[4] While amines are generally more nucleophilic than water, if water is present in significant excess (as it can be in a "wet" solvent), the hydrolysis reaction can dominate, drastically reducing the yield of your desired sulfonamide.
Quick Troubleshooting:
-
Verify Reagent & Solvent Anhydrousness: Use freshly distilled, anhydrous solvents. Employ molecular sieves if necessary. Ensure your amine is free of water.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Glassware Handling: Flame-dry or oven-dry all glassware immediately before use.
Q2: I'm seeing an unexpected byproduct with a vinyl proton signal in my ¹H NMR analysis. What is this side-product and how can I prevent its formation?
A: This byproduct is almost certainly N-vinylphthalimide, which arises from an E2 (bimolecular elimination) reaction.[5] This is a classic side reaction for alkanesulfonyl chlorides that possess hydrogen atoms on the carbon alpha to the sulfonyl group.[6][7]
Causality: The presence of a base is required for this elimination to occur. In your reaction, the amine nucleophile can also act as a base, abstracting a proton from the carbon adjacent to the -SO₂Cl group. This initiates a concerted process where the C-H bond breaks, a C=C π-bond forms, and the chloride ion is eliminated, all in a single step.[8] This pathway competes directly with the desired nucleophilic attack at the sulfur atom (Sₙ2 reaction).
Key Factors Favoring Elimination:
-
Strong or Sterically Hindered Bases: Stronger bases or bulky bases that are poor nucleophiles will preferentially promote elimination.[9]
-
Higher Temperatures: Elimination reactions are often favored entropically and are accelerated by heat more than substitution reactions.[10]
-
Solvent: Polar aprotic solvents can favor E2 reactions.
For a detailed protocol on minimizing this side reaction, see the Troubleshooting Guide: Suppressing E2 Elimination .
Q3: My this compound has developed a yellowish or brownish color upon storage. Is it still usable?
A: Discoloration often indicates decomposition, which compromises the purity and reactivity of the reagent.[11] The primary decomposition pathway during storage is slow hydrolysis from atmospheric moisture, leading to the formation of 2-phthalimidoethanesulfonic acid and HCl. The acidic environment can then catalyze further degradation.
Best Practices for Storage & Handling:
-
Storage Conditions: Store the reagent at the recommended temperature (typically 2-8°C) under a dry, inert atmosphere.[3][12]
-
Moisture Prevention: Use a desiccator for long-term storage. When handling the reagent, work quickly and in a dry environment (e.g., a glove box or under a positive pressure of inert gas) to minimize exposure to air.
-
Purity Check: If decomposition is suspected, it is advisable to assess the purity by ¹H NMR or melting point before use. The presence of broad peaks or a depressed melting point range are indicators of degradation.
Q4: Can the phthalimide protecting group itself cause side reactions under my reaction conditions?
A: The phthalimide group is a robust protecting group and is generally stable under the neutral or mildly basic conditions required for sulfonamide formation.[13][14][15] However, it is not indestructible.
Potential Reactivity:
-
Strongly Basic Conditions: Prolonged exposure to strong bases (e.g., NaOH, KOH) at elevated temperatures can lead to hydrolysis of the imide ring.
-
Hydrazinolysis: The phthalimide group is most commonly cleaved using hydrazine (the Ing-Manske procedure), a reaction analogous to the Gabriel synthesis of primary amines.[16] If your downstream synthetic steps involve hydrazine, you will deprotect the nitrogen.
For most standard applications of this compound, the phthalimide group is an unreactive spectator.
In-Depth Troubleshooting Guides
Guide 1: Hydrolysis - The Silent Yield Killer
Hydrolysis is the most frequent cause of failure in reactions involving sulfonyl chlorides. This guide provides a robust, self-validating protocol to ensure an anhydrous reaction environment.
Core Principle: To favor sulfonamide formation, the concentration and availability of the amine nucleophile must vastly exceed that of any water molecules.
Protocol: Anhydrous Sulfonamide Synthesis
-
Glassware Preparation:
-
Disassemble and clean all glassware (reaction flask, addition funnel, condenser, magnetic stir bar).
-
Place in a laboratory oven at >120°C for at least 4 hours (overnight is ideal).
-
Assemble the glassware hot, directly from the oven, under a positive flow of dry nitrogen or argon. Use a high-vacuum grease for any ground glass joints.
-
Allow the apparatus to cool to room temperature under the inert atmosphere. This process is often referred to as "flame-drying" when done with a heat gun or torch.
-
-
Solvent & Reagent Preparation:
-
Use a freshly opened bottle of an appropriate anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile). Solvents from a solvent purification system are ideal.
-
If using a stored bottle of anhydrous solvent, it is best practice to add freshly activated 4Å molecular sieves and allow it to stand for several hours.
-
Ensure your amine substrate is dry. If it is a salt, ensure it has been properly neutralized and extracted. If it is a liquid, consider distilling it or drying it over a suitable agent (e.g., CaH₂).
-
-
Reaction Execution:
-
Dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), distilled from CaH₂) in the anhydrous solvent under an inert atmosphere. The base acts as an acid scavenger for the HCl generated during the reaction.
-
In a separate dry flask, dissolve the this compound in the anhydrous solvent.
-
Transfer the sulfonyl chloride solution to a syringe or an addition funnel and add it dropwise to the stirring amine solution at a controlled temperature (typically 0°C to minimize side reactions).
-
Allow the reaction to proceed as monitored by TLC or LC-MS.
-
-
Work-up Considerations:
Guide 2: Suppressing E2 Elimination
The formation of N-vinylphthalimide via E2 elimination is a significant competing pathway that reduces the yield of the desired sulfonamide.
Core Principle: The E2 reaction rate is dependent on the concentration of both the substrate and the base.[5] To suppress it, one must manipulate reaction conditions to disfavor the base-mediated proton abstraction at the α-carbon and favor nucleophilic attack at the sulfur atom.
Visualizing the Competing Pathways
Caption: Competing reaction pathways for this compound.
Mechanism of E2 Elimination
The amine acts as a base, removing a proton from the carbon adjacent to the sulfonyl group, leading to the formation of a double bond and loss of the chloride leaving group.
Caption: A logical workflow for troubleshooting common side reactions.
References
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692. [Link]
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. [Link]
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis.
- King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. [Link]
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4). [Link]
- MacMillan Group. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. MacMillan Group Meeting. [Link]
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis.
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
- Reddit r/chemhelp. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Reddit. [Link]
- LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. LibreTexts. [Link]
- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. [Link]
- PubChem. (n.d.). This compound.
- Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. [Link]
- Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Chemistry Steps. [Link]
- Srogl, J., & Cherny, J. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 86(20), 14319-14327. [Link]
- University of Calgary. (n.d.).
- LibreTexts Chemistry. (2023). Elimination by the E2 mechanism. LibreTexts. [Link]
- Cornella, J., & Martin, R. (2017). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 56(29), 8486-8490. [Link]
- Liu, K. C., et al. (2007). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Journal of the Chinese Chemical Society, 54(6), 2377-2382. [Link]
- Ashenhurst, J. (2012).
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- 4. reddit.com [reddit.com]
- 5. Elimination Reactions: an Introduction [chemistrysteps.com]
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- 7. researchgate.net [researchgate.net]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. biosynth.com [biosynth.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Phthalimidoethanesulfonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Phthalimidoethanesulfonyl chloride (CAS: 4403-36-5). This document is designed for researchers, chemists, and drug development professionals who utilize this important intermediate in their synthetic workflows.[1] As a highly reactive sulfonyl chloride, its stability is paramount for achieving reproducible and high-yield experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning its storage, handling, and stability.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the use of this compound, focusing on identifying degradation and mitigating its impact on your research.
Q1: My reaction yield is unexpectedly low, and I suspect the starting material has degraded. How can I confirm this?
A: Low yields are a primary indicator of reagent degradation. This compound is highly sensitive to moisture, and its primary degradation pathway is hydrolysis to the corresponding sulfonic acid.[2] You can diagnose this issue through several observations:
-
Visual Inspection: A fresh, high-purity reagent should be a white crystalline solid.[3] Exposure to moisture can cause it to appear clumpy or discolored, often taking on a yellow to brown hue.[1][4]
-
Physical Properties: The melting point of the pure substance is in the range of 158-163 °C.[1][4][5] A significantly broader or depressed melting point suggests the presence of impurities, most notably the sulfonic acid hydrolysis product.
-
Analytical Confirmation: The most definitive method is to run an analytical check (e.g., ¹H NMR) on a small sample. The presence of the sulfonic acid will show a different chemical shift profile compared to the sulfonyl chloride. The hydrolysis product is also significantly more polar, which can be observed on TLC.
Below is a logical workflow to troubleshoot potential reagent degradation.
Q2: I noticed fumes and a sharp smell when I opened the reagent bottle. What is happening and is it dangerous?
A: The fumes you observed are very likely hydrogen chloride (HCl) gas.[3] This is a direct result of the sulfonyl chloride group reacting with moisture from the atmosphere.[2][3] The reaction is:
R-SO₂Cl + H₂O → R-SO₃H + HCl(g)
This is a strong indicator that the reagent has been compromised by improper storage or that the container seal is no longer airtight. The HCl gas is corrosive and can cause respiratory irritation.[3] All handling of this reagent should be performed in a chemical fume hood.[3] If fumes are observed, it is highly probable that a significant portion of the reagent has hydrolyzed, and its purity should be questioned for any sensitive downstream applications.
Q3: The compound is not dissolving well in my anhydrous aprotic solvent (like DCM or acetonitrile). What could be the cause?
A: While this compound is a solid, it should be soluble in common anhydrous aprotic solvents. If you are experiencing solubility issues, consider two possibilities:
-
Reagent Purity: The most likely culprit is partial hydrolysis. The resulting 2-phthalimidoethanesulfonic acid is a zwitterionic species and is significantly less soluble in non-polar aprotic solvents than the parent sulfonyl chloride. Poor solubility is therefore another symptom of degradation.
-
Solvent Quality: Ensure your solvent is truly anhydrous. Using a freshly dried solvent from a solvent purification system or a new, sealed bottle of anhydrous solvent is critical. Sulfonyl chlorides can react with even trace amounts of water.[6]
Do not heat the mixture excessively to force dissolution, as thermal decomposition can lead to the release of irritating gases and vapors.[3] Gentle warming or brief sonication in a sealed vial can be attempted, but if solubility remains poor, reagent degradation is the probable cause.
Section 2: Frequently Asked Questions (FAQs)
This section provides essential information on the proper storage, handling, and chemistry of this compound to prevent degradation and ensure safety.
Q1: What are the absolute critical storage conditions for this reagent to ensure its long-term stability?
A: The stability of this compound is entirely dependent on rigorously excluding moisture.[1][3][4] Failure to do so will lead to rapid degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[1][5] | Reduces the rate of any potential decomposition pathways. |
| Atmosphere | Dry Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture, which is the primary cause of hydrolysis.[3] |
| Container | Tightly sealed, original container.[3] | Prevents moisture ingress. Use PTFE-lined caps. Avoid metal containers.[7] |
| Location | Dry, cool, well-ventilated area.[3] | Standard safe chemical storage practice. Store in a corrosives area.[3] |
| Incompatibles | Store away from water, acids, bases, amines, and strong oxidizing agents.[3] | Prevents accidental reaction and degradation. |
Q2: What is the primary chemical reason for its instability?
A: The instability stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group has two strongly electron-withdrawing oxygen atoms and a good leaving group (chloride), making the sulfur atom highly susceptible to attack by nucleophiles. Water is a common and effective nucleophile that readily attacks the sulfur atom, leading to hydrolysis.[2] This reaction is generally irreversible and yields the corresponding sulfonic acid and HCl.
The diagram below illustrates this key degradation pathway.
Q3: What is the recommended procedure for handling and weighing this reagent on the bench?
A: Adherence to a strict anhydrous technique is mandatory.
Experimental Protocol: Handling and Dispensing
-
Preparation: Ensure all glassware (spatulas, weigh boats, flasks) is thoroughly dried in an oven (e.g., overnight at 120 °C) and cooled in a desiccator immediately before use.
-
Environment: Perform all manipulations in a chemical fume hood.[3] For highly sensitive reactions, working in a glovebox or under a positive pressure of inert gas (e.g., nitrogen balloon) is strongly recommended.
-
Equilibration: Allow the reagent bottle to warm to room temperature in a desiccator for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold reagent.
-
Dispensing: Open the bottle and quickly weigh the desired amount of the solid into your dry container. Work efficiently to minimize the time the reagent is exposed to the atmosphere.
-
Sealing: Immediately and tightly reseal the reagent bottle. Purge the headspace with nitrogen or argon before sealing if possible.
-
Cleanup: Clean any spills promptly by sweeping the solid material into a suitable container for disposal. Do not expose the spill to water.[3]
Q4: Can I prepare a stock solution of this compound for later use?
A: This is strongly discouraged . Even in high-quality anhydrous solvents, trace amounts of residual water can cause the solution to degrade over time. The stability of sulfonyl chlorides in solution is poor. For best results and reproducibility, always prepare solutions of this compound fresh and use them immediately.
Q5: How should I safely quench and dispose of unused or degraded reagent?
A: Unused or suspected degraded this compound must be quenched before disposal, as it is a water-reactive substance.[3]
Experimental Protocol: Quenching and Neutralization
-
Safety First: Perform this procedure in a chemical fume hood while wearing appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Prepare Quenching Solution: In a flask or beaker large enough to accommodate the volume plus anticipated foaming, prepare a cold (0-5 °C, ice bath) and dilute aqueous solution of a weak base, such as 10% sodium bicarbonate (NaHCO₃).[8]
-
Slow Addition: Slowly and portion-wise, add the this compound (either as a solid or a solution in an organic solvent) to the stirred bicarbonate solution.
-
Control Reaction: The quenching reaction is exothermic and will produce gas (CO₂ from the bicarbonate and HCl from hydrolysis). The rate of addition should be controlled to keep the foaming and temperature manageable.
-
Complete Neutralization: Continue stirring the mixture in the ice bath for at least 1 hour after the addition is complete to ensure all the reagent has been hydrolyzed and the resulting acids have been neutralized.
-
Check pH: Check the pH of the aqueous solution with pH paper to ensure it is neutral or slightly basic.
-
Disposal: The resulting neutralized aqueous mixture can now be disposed of according to your institution's hazardous waste guidelines.
References
- Wikipedia. Sulfonyl halide. [Link]
- Moody, T. J., & Webb, M. R. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 934–937. [Link]
- Li, W., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(23), 5579. [Link]
- Organic Chemistry Portal. Synthesis of sulfonyl chlorides. [Link]
- Chernyshev, V. M., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
- Chongqing Chemdad Co., Ltd. This compound. [Link]
- PubChem. This compound. [Link]
- Organic Syntheses. Methanesulfinyl Chloride. [Link]
- King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. Canadian Journal of Chemistry, 62(10), 1977-1987. [Link]
- Maccarone, E., et al. (1980). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (12), 161-165. [Link]
- Boethling, R. S., et al. (2004). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental Toxicology and Chemistry, 23(7), 1640-1645. [Link]
- ResearchGate. (2012).
Sources
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 4403-36-5 [amp.chemicalbook.com]
- 5. 2-苯二甲酰亚氨基乙烷磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of Amines with 2-Phthalimidoethanesulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis using 2-Phthalimidoethanesulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of sulfonamide bond formation, particularly when encountering challenges with poorly reactive amines. Here, we synthesize foundational principles with field-proven troubleshooting strategies to help you optimize your reactions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional reagent used to introduce a protected 2-aminoethylsulfonyl group onto a nucleophile. The phthalimido group serves as a stable protecting group for the primary amine, which can be deprotected in a later step. Its most common application is the reaction with primary or secondary amines to form stable sulfonamides, which are key structural motifs in a vast array of therapeutic agents.
Q2: Why do some amines exhibit low reactivity with this compound?
A2: The low reactivity of certain amines is typically attributed to two main factors:
-
Steric Hindrance: Amines with bulky substituents near the nitrogen atom (e.g., secondary amines with large alkyl or aryl groups, or anilines with ortho-substituents) are sterically hindered. This bulkiness physically impedes the amine's ability to approach and attack the electrophilic sulfur atom of the sulfonyl chloride.[1][2][3]
-
Reduced Nucleophilicity: The nucleophilic character of an amine is dependent on the availability of its lone pair of electrons. Electron-withdrawing groups on the amine (e.g., nitro or carbonyl groups on an aniline ring) decrease the electron density on the nitrogen atom, making it a weaker nucleophile and thus less reactive towards the sulfonyl chloride.[3][4]
Q3: What is the general mechanism for sulfonamide formation?
A3: The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and the abstraction of a proton from the nitrogen by a base to yield the neutral sulfonamide and the protonated base. A base is essential to neutralize the hydrochloric acid (HCl) generated, as its buildup would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Caption: General mechanism of sulfonamide formation.
Troubleshooting Guide: From Low Yields to Success
This section addresses specific experimental failures and provides a logical framework for resolution.
Issue 1: The reaction is extremely slow or fails to proceed to completion.
Probable Cause: This is the classic symptom of a reaction with a high activation energy barrier, typically due to a combination of a sterically hindered amine and a relatively stable sulfonyl chloride.
Solutions:
-
Increase Reaction Temperature: Forcing conditions are often necessary.[1] Incrementally increasing the temperature (e.g., from room temperature to 40°C, 60°C, or reflux) provides the kinetic energy needed to overcome this barrier. Monitor the reaction for potential decomposition of the sulfonyl chloride at higher temperatures.
-
Incorporate a Catalyst:
-
DMAP (4-Dimethylaminopyridine): A catalytic amount of DMAP can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that first reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic and reacts readily even with hindered amines.[3]
-
Lewis Acids: Catalysts like indium metal can activate the sulfonyl chloride, increasing its electrophilicity and facilitating the attack by a weakly nucleophilic amine.[1]
-
-
Solvent Choice: Switch to a higher-boiling polar aprotic solvent like DMF, DMAc, or NMP if solubility and temperature are limiting factors.
Issue 2: The reaction gives a very low yield of the desired sulfonamide.
Probable Cause: Low yields can result from poor amine reactivity, but also from competing side reactions or degradation of the starting material.
Solutions:
-
Verify Reagent Integrity: this compound is moisture-sensitive.[4] Hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid is a common and irreversible side reaction that consumes your starting material.[3][5]
-
Protocol: Always use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Ensure all glassware is oven- or flame-dried before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Optimize the Base: The choice of base is critical and depends on the amine's reactivity.
-
For unhindered, reactive amines , pyridine or triethylamine (TEA) are often sufficient.
-
For sterically hindered or weakly nucleophilic amines , a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) is preferred.[1][2] These bases are too bulky to compete with the substrate amine as a nucleophile but are effective at scavenging the generated HCl.
-
-
Check Stoichiometry: Ensure the correct molar ratios are used. Typically, 1.0 equivalent of the amine is reacted with 1.0-1.2 equivalents of the sulfonyl chloride and 1.5-2.0 equivalents of the base.
| Base Selection Guide | pKa of Conjugate Acid | Key Characteristics | Recommended Use Case |
| Pyridine | ~5.2 | Mild, can act as a nucleophilic catalyst. | Standard for reactive primary/secondary amines. |
| Triethylamine (TEA) | ~10.7 | Common, inexpensive, moderately hindered. | General purpose for many sulfonamide couplings.[6] |
| DIPEA (Hünig's Base) | ~10.7 | Highly hindered, non-nucleophilic. | Excellent for hindered amines to avoid base-related side products.[2] |
| DBU | ~13.5 | Strong, non-nucleophilic, hindered base. | For very unreactive/acidic amines requiring stronger activation.[7] |
| 2,6-Lutidine | ~6.7 | Hindered, non-nucleophilic, mild. | Useful when a very mild, non-nucleophilic base is required.[1] |
Issue 3: The this compound starting material appears to be decomposing.
Probable Cause: Besides hydrolysis, thermal instability or reaction with nucleophilic solvents or bases can lead to degradation.
Solutions:
-
Control Temperature: While heat can be necessary, excessive temperatures can cause decomposition. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period, potentially with a catalyst like DMAP to compensate for the slower rate.
-
Avoid Nucleophilic Solvents: If possible, avoid using alcohol-based solvents, as they can react with the sulfonyl chloride to form sulfonate esters.
-
Proper Reagent Handling: Store this compound in a cool, dry place (2-8°C is recommended) under an inert atmosphere. Allow the reagent to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the solid.
Issue 4: I am observing multiple products, making purification difficult.
Probable Cause: This can arise from side reactions involving the base, double sulfonylation of a primary amine, or reactions with other functional groups on the substrate.
Solutions:
-
Use a Non-Nucleophilic Base: If you are using pyridine or another nucleophilic base and see unexpected byproducts, switch to a hindered base like DIPEA or 2,6-lutidine.[1][2]
-
Control Stoichiometry for Primary Amines: To avoid the formation of the double-sulfonated product (R-N(SO₂R')₂), use the amine as the limiting reagent or add the sulfonyl chloride slowly to a solution of the amine and base.[2] This maintains a low concentration of the electrophile and favors monosulfonylation.
-
Protecting Groups: If your amine substrate contains other nucleophilic functional groups (e.g., hydroxyl, thiol), they may also react with the sulfonyl chloride. Consider using appropriate protecting groups for these functionalities before performing the sulfonylation.[2]
Caption: Decision tree for troubleshooting low-yield reactions.
Optimized Experimental Protocols
Protocol 1: General Procedure for a Reactive Amine
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 10 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (2.5 mmol, 2.5 eq) and stir for 5 minutes.
-
In a separate flask, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure for a Hindered or Poorly Nucleophilic Amine
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the hindered amine (1.0 mmol, 1.0 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq), and 4-DMAP (0.1 mmol, 0.1 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) and stir to dissolve.
-
Add this compound (1.2 mmol, 1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 20 mL) to remove residual DIPEA and DMF, followed by saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Technical Support Center: Optimizing Sulfonylation of Hindered Amines - Benchchem. (URL: )
- Optimization of reaction conditions for 2.
- Optimization of the reaction conditions a .
- Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applic
- An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry - ACS Public
- Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent - ResearchG
- (PDF)
- impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity - Benchchem. (URL: )
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: [Link])
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: [Link])
- optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem. (URL: )
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: )
- Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters - UCL Discovery. (URL: [Link])
- Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionaliz
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchG
- Some reactions of 2-chloroethanesulfonyl chloride - RIT Digital Institutional Repository. (URL: [Link])
- Troubleshooting common issues in sulfonamide bond form
Sources
Technical Support Center: 2-Phthalimidoethanesulfonyl Chloride Reaction Workup
Welcome to the dedicated technical support guide for the workup of 2-phthalimidoethanesulfonyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the purification of this important chemical intermediate. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind each step, ensuring a robust and reproducible workflow.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark, viscous oil instead of the expected solid. What are the likely causes and how can I proceed?
This is a common issue often stemming from incomplete reaction, over-oxidation, or the presence of persistent solvent. The primary culprits are typically residual acetic acid used as the solvent during the chlorination of 2-phthalimidoethanethiol, or the formation of disulfide side products.
-
Troubleshooting Steps:
-
Confirm Chlorine Quenching: Ensure the excess chlorine from the oxidation step has been completely neutralized. A simple potassium iodide-starch paper test can check for residual oxidant. If positive, add a small amount of a quenching agent like aqueous sodium bisulfite solution and stir vigorously.
-
Solvent Removal: Acetic acid can be difficult to remove under standard rotary evaporation. Co-evaporation with a high-boiling point, non-reactive solvent like toluene can be effective. Add an equal volume of toluene to the crude mixture and evaporate under reduced pressure. Repeat this process 2-3 times.
-
Phase Separation: After solvent removal, attempt to precipitate the product by triturating the oil with a non-polar solvent in which the sulfonyl chloride is insoluble, but the impurities are at least partially soluble. Cold hexanes or a mixture of hexanes and diethyl ether are good starting points.
-
Q2: During the aqueous workup, I'm observing a significant amount of precipitate at the interface of the organic and aqueous layers. What is this, and how should I handle it?
This interfacial material is often the result of the hydrolysis of your desired product, this compound, back to 2-phthalimidoethanesulfonic acid. Sulfonyl chlorides are reactive towards water, and prolonged contact, especially under non-acidic conditions, will lead to this undesired side reaction.
-
Preventative Measures & Solutions:
-
Work Quickly and Cold: Perform the aqueous wash steps as rapidly as possible, using ice-cold water or brine. This minimizes the contact time and the rate of hydrolysis.
-
Acidify the Aqueous Layer: The hydrolysis of sulfonyl chlorides is base-catalyzed. Ensuring the aqueous phase is slightly acidic (pH 3-4) can help to suppress this reaction. Use dilute HCl for pH adjustment.
-
Extraction Solvent Choice: Use a dense, water-immiscible organic solvent like dichloromethane (DCM) or chloroform for the extraction. This can sometimes help in achieving a cleaner separation from the aqueous layer.
-
Recovery: If a significant amount of interfacial solid has formed, it can be collected by filtration. However, it is the sulfonic acid byproduct and should be discarded. The focus should be on optimizing the workup to prevent its formation in the first place.
-
Q3: My final product shows a broad melting point and impurities in the NMR spectrum. What are the most effective purification techniques?
The primary impurities in the synthesis of this compound are typically the corresponding disulfide and any unreacted starting thiol.
-
Purification Strategy:
-
Crystallization: This is the most effective method for purifying this compound. A common and effective solvent system is a mixture of chloroform and hexanes. Dissolve the crude product in a minimal amount of warm chloroform and then slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then to 0-4 °C to maximize crystal formation.
-
Silica Gel Chromatography (with caution): While possible, chromatography on silica gel should be approached with care. The acidic nature of silica gel can promote the hydrolysis of the sulfonyl chloride. If this method is necessary, it is crucial to use a non-polar eluent system (e.g., a gradient of hexanes and ethyl acetate) and to run the column quickly. The fractions should be concentrated immediately after collection.
-
Troubleshooting Guide: Step-by-Step Workup Protocol and Common Issues
This section provides a detailed protocol for the workup of a typical reaction synthesizing this compound from 2-phthalimidoethanethiol via oxidation with chlorine gas in acetic acid.
Experimental Protocol: Workup Procedure
-
Quenching Excess Oxidant:
-
Once the reaction is deemed complete, cautiously bubble nitrogen gas through the reaction mixture for 15-20 minutes to purge the bulk of the excess chlorine gas.
-
Slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of ice and water (approximately 5-10 times the volume of the reaction mixture). This will precipitate the crude product and help to hydrolyze any remaining chlorine.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with copious amounts of cold water to remove the acetic acid and any inorganic salts. Continue washing until the filtrate is no longer acidic (test with pH paper).
-
Press the solid as dry as possible on the filter.
-
-
Azeotropic Drying:
-
Transfer the damp solid to a round-bottom flask.
-
Add toluene (approximately 2-3 times the volume of the solid) and concentrate the mixture to dryness on a rotary evaporator. This will azeotropically remove residual water.
-
-
Purification by Crystallization:
-
Dissolve the crude, dried solid in a minimal amount of warm chloroform.
-
Slowly add hexanes with gentle swirling until a persistent cloudiness is observed.
-
Allow the flask to cool to room temperature undisturbed, followed by further cooling in an ice bath for at least one hour.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.
-
Troubleshooting Table
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Precipitated Solid | Incomplete reaction; Product is soluble in the aqueous media. | Check reaction completion by TLC before workup. Reduce the volume of ice/water used for precipitation. |
| Product is an Oil After Water Wash | Presence of significant impurities or residual solvent. | Perform co-evaporation with toluene. Attempt trituration with cold hexanes. |
| Final Product is Discolored (Yellow/Brown) | Presence of colored impurities, possibly from over-oxidation. | Recrystallization is often effective. A small amount of activated carbon can be added during the dissolution step of crystallization, followed by hot filtration. |
| Broad Melting Point of Final Product | Presence of impurities (e.g., disulfide, starting material, hydrolyzed product). | Repeat the crystallization process. Ensure the product is thoroughly dried under vacuum. |
Visualizing the Workup Workflow
The following diagram illustrates the logical flow of the recommended workup and purification procedure.
Caption: Workflow for the workup and purification of this compound.
References
- Synthesis of Taurine and Analogs: This article describes the synthesis of N-phthaloyltauryl chloride (this compound) and can provide context on the reaction conditions. Journal of Organic Chemistry.
- General Procedures for Sulfonyl Chloride Synthesis: For foundational knowledge on the synthesis and handling of sulfonyl chlorides, authoritative organic chemistry textbooks are invaluable. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
Navigating the Reactive Landscape of Sulfonyl Chlorides: A Technical Support Guide
Welcome to the technical support center for the safe and effective handling of sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet hazardous class of reagents. My aim is to move beyond mere procedural lists and provide you with the causal understanding necessary to handle these chemicals with confidence and safety. We will explore the "why" behind each precaution, troubleshoot common experimental hurdles, and establish self-validating protocols to ensure both the integrity of your research and the safety of your laboratory.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and concerns when working with sulfonyl chlorides.
Q1: I've just received a bottle of methanesulfonyl chloride. It's a colorless liquid, but the safety data sheet (SDS) mentions it's highly reactive. What are the immediate primary hazards I should be aware of?
A1: Your caution is well-founded. The primary and most immediate hazard of sulfonyl chlorides, such as methanesulfonyl chloride (MsCl), is their vigorous and exothermic reaction with nucleophiles.[1][2] The most common nucleophile in a lab environment is water (including atmospheric moisture). This reaction produces corrosive and toxic gases, namely hydrogen chloride (HCl) and the corresponding sulfonic acid.[3][4] Therefore, the key hazards are:
-
Corrosivity: Direct contact can cause severe burns to the skin, eyes, and respiratory tract.[5][6]
-
Toxicity: Inhalation of the vapors or the HCl gas produced upon hydrolysis is highly toxic and can lead to severe respiratory distress, including pulmonary edema, which can be delayed.[6][7][8]
-
Reactivity: The reaction with water, alcohols, and amines is strongly exothermic, which can lead to a dangerous increase in temperature and pressure if not controlled.[1]
Q2: My protocol requires an anhydrous reaction, but I'm concerned about residual moisture. How sensitive are sulfonyl chlorides to water, really?
A2: Sulfonyl chlorides are indeed sensitive to water, and all reactions should ideally be conducted under dry conditions to prevent the formation of the sulfonic acid byproduct and ensure the desired reaction proceeds efficiently.[3][9] However, the rate of hydrolysis can vary. In many synthetic applications involving more nucleophilic reagents like amines, the amine will react preferentially with the sulfonyl chloride.[9] Despite this, you cannot completely avoid the side reaction with water if it is present. To ensure the success of your experiment and avoid unwanted byproducts, using anhydrous solvents and techniques is standard best practice.
Q3: What are the absolute essential pieces of Personal Protective Equipment (PPE) when handling any sulfonyl chloride?
A3: Due to their corrosive and toxic nature, a comprehensive PPE strategy is non-negotiable.[10] The minimum required PPE includes:
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and the corrosive vapors.[10][11]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are commonly recommended, but it's crucial to consult the specific glove manufacturer's resistance chart for the sulfonyl chloride you are using.[10] Always use two pairs of gloves ("double-gloving").
-
Body Protection: A chemical-resistant lab coat or apron is necessary. For larger quantities or in case of a higher risk of splashing, a chemical-resistant suit should be considered.[10][11]
-
Respiratory Protection: All work with sulfonyl chlorides must be conducted in a certified chemical fume hood to control vapor exposure.[10] In situations with potential for higher exposure or during spill cleanup, a full-face respirator with an acid gas cartridge is required.[10][12]
Section 2: Troubleshooting Guide - When Things Don't Go as Planned
This section provides solutions to common problems encountered during experiments involving sulfonyl chlorides.
Issue 1: My reaction quench is extremely vigorous and difficult to control.
-
Potential Cause: The quenching agent (e.g., water, aqueous base) is being added too quickly to the unreacted sulfonyl chloride, or the reaction mixture is not adequately cooled. The exothermic reaction with the quenching agent is causing a rapid increase in temperature and pressure.[13]
-
Solution:
-
Cooling is Critical: Always perform the quench in an ice bath to dissipate the heat generated.[13]
-
Slow and Steady Addition: Add the quenching agent dropwise with vigorous stirring. This ensures localized heat can be managed effectively.
-
Reverse Addition (for small scales): For smaller reactions, consider slowly adding the reaction mixture to a separate, cooled flask containing the quenching agent. This ensures the sulfonyl chloride is always the limiting reagent during the quench.
-
Issue 2: After an aqueous workup, my product is an impure, oily substance instead of the expected solid.
-
Potential Cause: This is often due to incomplete quenching of the sulfonyl chloride or the presence of sulfonic acid byproducts, which can be oily.[14] Residual chlorinated solvents used in the reaction can also contribute to this issue.
-
Solution:
-
Ensure Complete Quenching: After the initial quench, test the pH of the aqueous layer to ensure it is basic. A wash with a saturated sodium bicarbonate solution can help neutralize any remaining acidic species and hydrolyze the last traces of the sulfonyl chloride.[13][14]
-
Brine Wash: A wash with a saturated sodium chloride (brine) solution can help break up emulsions and remove water-soluble impurities, including the sulfonic acid.[15]
-
Azeotropic Removal of Solvents: If you suspect residual chlorinated solvents, consider dissolving your product in a solvent like toluene and removing it on a rotary evaporator. This can help azeotropically remove the stubborn solvent residues.
-
Issue 3: My TLC plate is streaky, making it difficult to monitor the reaction progress.
-
Potential Cause: Streaking on TLC plates is often caused by the presence of highly polar or acidic compounds, such as the sulfonic acid byproduct from hydrolysis.
-
Solution:
-
Neutralize Before TLC: Before spotting your sample on the TLC plate, try quenching a small aliquot of the reaction mixture with a drop of a basic solution (like saturated sodium bicarbonate) in a vial and then extracting with your TLC solvent.
-
Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your mobile phase can sometimes improve the resolution of polar or acidic compounds.
-
Section 3: Experimental Protocols - A Framework for Safety and Success
These protocols are designed to be self-validating systems, incorporating safety checks and logical decision points.
Protocol 1: General Setup for a Reaction with a Sulfonyl Chloride
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Have an emergency shower and eyewash station readily accessible.[7]
-
Prepare a quench solution (e.g., saturated sodium bicarbonate) and have it ready in an ice bath.
-
Assemble your glassware and ensure it is completely dry.
-
-
Reagent Handling:
-
Don all required PPE (double gloves, goggles, face shield, lab coat).
-
Measure the required amount of the sulfonyl chloride in the fume hood. Use a syringe for liquids if possible to minimize exposure.
-
-
Reaction Execution:
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Maintain cooling as required by your specific protocol, especially during the addition of the sulfonyl chloride.
-
Add the sulfonyl chloride to the reaction mixture slowly and in a controlled manner.
-
-
Monitoring:
-
Monitor the reaction temperature closely, especially during the initial addition phase.
-
Protocol 2: Safe Quenching and Workup Procedure
This protocol outlines the steps for safely neutralizing unreacted sulfonyl chloride and isolating the product.
Caption: Workflow for Safely Quenching a Sulfonyl Chloride Reaction.
Protocol 3: Spill Management
In the event of a spill, a rapid and correct response is critical to mitigate hazards.[10]
Caption: Decision Flowchart for Responding to a Sulfonyl Chloride Spill.
Important Note on Spills: DO NOT use water or combustible materials like sawdust to clean up a sulfonyl chloride spill. [7][16] The reaction with water will generate large amounts of HCl gas, and combustible materials can pose a fire hazard.
Section 4: Storage and Disposal - The Lifecycle of a Reagent
Proper storage and disposal are critical for long-term safety.
Q4: How should I store my sulfonyl chlorides?
A4: Sulfonyl chlorides must be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[10]
-
Moisture is the Enemy: Store in tightly sealed containers, preferably with an inert gas headspace (like argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[7]
-
Incompatible Materials: Keep them segregated from water, bases (like sodium hydroxide), alcohols, amines, and strong oxidizing agents.[7][10]
-
Corrosivity: Store in a corrosive-resistant container and secondary containment.[17]
Q5: What is the correct procedure for disposing of waste sulfonyl chloride?
A5: Unused or waste sulfonyl chloride is considered hazardous waste and must be disposed of accordingly.
-
Neutralization of Small Quantities: For small residual amounts, a careful neutralization can be performed by trained personnel in a fume hood. Slowly add the sulfonyl chloride to a large, stirred, and cooled container of a basic solution like 5% sodium bicarbonate.[16]
-
Contaminated Materials: Any materials used to clean up spills (sand, vermiculite) must be collected in a sealed, labeled hazardous waste container.[16]
-
Professional Disposal: All sulfonyl chloride waste must be disposed of through your institution's approved hazardous waste disposal program.[7][16]
Section 5: Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| Primary Hazards | Corrosive, Highly Toxic (Inhalation), Water-Reactive | [1][5][18] |
| Common Byproducts | Hydrogen Chloride (HCl), Sulfonic Acids | [3][4] |
| Recommended PPE | Chemical Goggles, Face Shield, Chemical-Resistant Gloves (Nitrile/Neoprene), Lab Coat | [10][11][19] |
| Storage Conditions | Cool, Dry, Well-Ventilated, Away from Incompatible Materials | [7][10] |
| Spill Cleanup Material | Dry, Non-Combustible Absorbents (Sand, Vermiculite), Soda Ash | [7][10] |
| Quenching Agents | Saturated Sodium Bicarbonate, Dilute Base, Cold Water (with caution) | [13][16] |
This guide provides a foundational understanding of the principles behind the safe handling of sulfonyl chlorides. Always consult the specific Safety Data Sheet (SDS) for the particular sulfonyl chloride you are working with and adhere to your institution's safety protocols. By integrating these principles of expertise, trustworthiness, and authoritative grounding, you can confidently and safely utilize these powerful reagents in your research and development endeavors.
References
- S D FINE-CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE.
- Wikipedia. (2023). Sulfonyl halide.
- Sino-Resource. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Wikipedia. (2023). Methanesulfonyl chloride.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- International Labour Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
- National Center for Biotechnology Information. (n.d.). Methanesulfonyl Chloride: Acute Exposure Guideline Levels.
- Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. r/chemhelp.
- Inchem.org. (2018). ICSC 1163 - METHANESULFONYL CHLORIDE.
- Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- International Labour Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
- New Jersey Department of Health. (n.d.). Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY.
- New Jersey Department of Health. (n.d.). 1768 - Hazardous Substance Fact Sheet.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture.
- E-Z-Rect. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros.
- ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Sources
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 5. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 6. Methanesulfonyl Chloride: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
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- 10. nbinno.com [nbinno.com]
- 11. nj.gov [nj.gov]
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- 19. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Technical Support Center: Optimizing Solvent Choice for 2-Phthalimidoethanesulfonyl Chloride Synthesis
Welcome to the technical support center for the synthesis of 2-Phthalimidoethanesulfonyl chloride. This guide is tailored for researchers, scientists, and drug development professionals to navigate the critical nuances of solvent selection in this synthesis, ensuring higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the synthesis of this compound?
The solvent is not merely a medium for the reaction but a critical parameter that dictates reaction success. In the common synthetic route—the chlorination of sodium 2-phthalimidoethanesulfonate with an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)—the solvent must:
-
Solubilize Reactants: Adequately dissolve the starting sulfonate salt to ensure it is available for reaction.
-
Prevent Product Degradation: The sulfonyl chloride product is highly susceptible to hydrolysis. The solvent must be anhydrous and aprotic to prevent its conversion back to the unreactive sulfonic acid.
-
Facilitate Product Isolation: The choice of solvent impacts the ease of workup and purification, influencing the final product's physical form (e.g., crystalline solid vs. oil).[1]
Q2: Why are polar aprotic solvents strongly recommended over polar protic solvents?
This is a crucial point rooted in the chemical stability of the sulfonyl chloride functional group.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds.[2] The hydrogen atom can participate in hydrogen bonding, and more importantly, these solvents can act as nucleophiles. Water, even in trace amounts, will readily attack the electrophilic sulfur atom of this compound, leading to rapid hydrolysis and formation of the corresponding sulfonic acid, which results in significant yield loss.[3][4] The solvolysis of sulfonyl chlorides in hydroxylic (protic) solvents is a well-documented decomposition pathway.[4][5][6]
-
Aprotic Solvents (e.g., acetonitrile, dichloromethane): These solvents lack O-H or N-H bonds and cannot act as hydrogen-bond donors.[2][7][8] They are unable to nucleophilically attack the sulfonyl chloride, thereby preserving the product. Polar aprotic solvents are ideal because they can help dissolve the ionic starting materials while ensuring the stability of the product.[9]
Q3: Can I use DMF or DMSO as the primary reaction solvent?
While dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are powerful polar aprotic solvents, their use as the primary solvent in this specific reaction is generally discouraged. DMF is often used in catalytic amounts with thionyl chloride to form the Vilsmeier reagent in situ, which is a more potent chlorinating agent. However, at higher concentrations and temperatures, these solvents can lead to undesirable side reactions with sulfonyl chlorides. For this synthesis, sticking to more inert solvents like dichloromethane (DCM) or acetonitrile is a safer and more established approach.[1]
Troubleshooting Guide: Solvent-Related Issues
Problem 1: Consistently Low or No Yield of the Desired Product.
Your thin-layer chromatography (TLC) shows the consumption of starting material, but the final isolated mass is minimal.
-
Possible Cause: Hydrolysis of the Sulfonyl Chloride. This is the most common failure mode. The product is forming but is being destroyed during the reaction or, more likely, during the aqueous workup.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried. Use freshly opened or distilled anhydrous solvents.[10][1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10]
-
Minimize Aqueous Contact: If an aqueous workup is unavoidable for removing inorganic salts, perform it rapidly with ice-cold water and immediately extract the product into an organic solvent like DCM.[11]
-
-
-
Possible Cause: Poor Solubility of Starting Material. The sodium 2-phthalimidoethanesulfonate salt has limited solubility in many organic solvents, leading to a slow or incomplete reaction.
-
Solution:
-
Select a More Polar Aprotic Solvent: Acetonitrile generally offers better solubility for the sulfonate salt compared to dichloromethane.
-
Use a Phase-Transfer Catalyst: In some cases, a catalytic amount of a phase-transfer catalyst can help shuttle the sulfonate anion into the organic phase, but this can complicate purification.
-
Mechanical Agitation: Vigorous stirring is essential to maximize the surface area of the suspended salt available for reaction.
-
-
Problem 2: The Final Product is an Oil and Fails to Crystallize.
The product has been isolated, and NMR analysis confirms its identity, but it remains a persistent oil, making handling and further purification difficult.
-
Possible Cause: Residual Solvent. Entrapped reaction solvent or workup solvent can prevent crystallization.
-
Solution:
-
High-Vacuum Drying: Dry the product under a high vacuum for an extended period to remove all volatile organic solvents.
-
Trituration/Recrystallization: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes. This can wash away impurities and encourage solid formation. If that fails, a careful recrystallization from a solvent system like toluene/hexanes or ethyl acetate/hexanes may be effective.
-
-
Solvent Comparison for Synthesis
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Dichloromethane (DCM) | 9.1 | 40 | Inert, easy to remove under vacuum, good for product extraction.[1] | Lower solubility for the starting sulfonate salt. |
| Acetonitrile (MeCN) | 37.5 | 82 | Higher polarity aids in dissolving the starting salt, promoting a faster reaction.[12] | Higher boiling point makes it more difficult to remove completely. |
| Toluene | 2.4 | 111 | Can be effective for the reaction and is a good crystallization solvent. | Very low polarity, leading to significant solubility issues with the starting salt. |
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for the synthesis, with integrated checkpoints for troubleshooting common solvent-related problems.
Caption: Troubleshooting workflow for optimizing solvent-dependent outcomes.
Recommended Protocol: Synthesis in Acetonitrile
This protocol favors acetonitrile for its ability to better solubilize the starting material, often leading to more efficient conversion.
-
Preparation: Assemble a three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and a nitrogen inlet. Ensure all glassware is rigorously oven-dried (120°C overnight) and cooled under a stream of dry nitrogen.
-
Reagent Setup: To the flask, add sodium 2-phthalimidoethanesulfonate (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration). Begin vigorous stirring to create a fine suspension.
-
Chlorination: Cool the suspension to 0°C using an ice bath. Add thionyl chloride (2.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with stirring. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the isolated white solid under high vacuum to yield this compound. The melting point should be in the range of 158-163 °C.[13]
References
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.ACS Organic & Inorganic Au. (2021). [Link]
- Polar Protic and Polar Aprotic Solvents.Chemistry Steps. [Link]
- Protic Vs Aprotic Solvent.Scribd. [Link]
- Protic and Aprotic solvents - and the reaction speed.YouTube. (2022). [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.Master Organic Chemistry. (2012). [Link]
- Synthesis of sulfonyl chloride substrate precursors.Columbia University. [Link]
- Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs.PubMed. (2008). [Link]
- Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM!YouTube. (2023). [Link]
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.National Institutes of Health (NIH). (2008). [Link]
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.MDPI. (2008). [Link]
- (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- This compound.PubChem. [Link]
- Reactions of Sulfonyl Chlorides and Unsatur
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Technical Support Center: Purification of 2-Phthalimidoethanesulfonyl Chloride
Welcome to the technical support center for 2-Phthalimidoethanesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this crucial intermediate in high purity. As a moisture-sensitive and reactive compound, its purification requires careful attention to detail. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices.
Troubleshooting Guide: From Crude to Pure
This section addresses specific, common issues encountered during the purification of this compound. Each entry details the problem, its probable causes, and validated solutions.
Question 1: My isolated product is a yellowish, sticky oil or a gummy solid instead of the expected white crystalline solid. What happened?
Probable Causes:
-
Hydrolysis: This is the most common issue. This compound is highly susceptible to moisture.[1][2] The electrophilic sulfur atom is readily attacked by water, leading to the formation of 2-Phthalimidoethanesulfonic acid. This sulfonic acid byproduct is often hygroscopic and can prevent the desired product from crystallizing properly, resulting in an oily or tacky appearance.
-
Residual Solvent: Incomplete removal of reaction or extraction solvents (e.g., dichloromethane, ethyl acetate, toluene) can lead to a non-crystalline final product.
-
Thermal Decomposition: While the compound has a relatively high melting point (158-163 °C), prolonged exposure to high temperatures during solvent removal can cause degradation.[3]
Recommended Solutions:
-
Minimize Hydrolysis During Workup:
-
Always perform aqueous washes (if necessary to remove acidic catalysts like chlorosulfonic acid) using ice-cold brine or dilute acid.[4] Work quickly and minimize the contact time between the organic layer and the aqueous phase.
-
Dry the organic layer thoroughly using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is filtered off completely before solvent evaporation.
-
Conduct all subsequent steps, including solvent evaporation and storage, under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Purification by Recrystallization: Recrystallization is a highly effective method for removing the sulfonic acid impurity and obtaining a crystalline product.[6]
-
Solvent Selection: The ideal solvent is one in which this compound is soluble at elevated temperatures but poorly soluble at room temperature or below. A non-polar aprotic solvent is preferred to prevent reaction.
-
Protocol: See the detailed experimental protocol below.
-
Experimental Protocol: Recrystallization
-
Place the crude, semi-solid product in a flask that has been oven- or flame-dried and cooled under an inert atmosphere.
-
Add a minimal amount of a suitable hot solvent, such as anhydrous toluene or dichloromethane, to dissolve the crude material completely.
-
Once dissolved, slowly add a non-polar "anti-solvent," like anhydrous hexanes or pentane, dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.[6]
-
Further cool the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal precipitation.
-
Collect the crystals by filtration, preferably using a Büchner funnel under a stream of dry nitrogen.
-
Wash the collected crystals with a small amount of cold, anhydrous anti-solvent (hexanes) to remove any remaining soluble impurities.
-
Dry the purified crystals thoroughly under high vacuum to remove all residual solvents.
Question 2: The yield of my purified product is significantly lower than expected. Where could I have lost my compound?
Probable Causes:
-
Excessive Hydrolysis: As mentioned, hydrolysis during workup is a primary cause of yield loss.[7][8] Even minor exposure to atmospheric moisture can convert a significant portion of the product into the sulfonic acid.
-
Loss During Recrystallization: Using too much solvent during recrystallization will result in a significant amount of the product remaining dissolved in the mother liquor, even after cooling.
-
Incomplete Reaction: If the initial synthesis reaction did not go to completion, the crude product will contain unreacted starting materials, leading to a lower-than-theoretical yield of the desired sulfonyl chloride.
Recommended Solutions:
-
Strict Anhydrous Technique: Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere throughout the reaction and purification process.[2]
-
Optimized Recrystallization: Perform small-scale solvent screening tests to find the optimal solvent/anti-solvent ratio that maximizes recovery. The goal is to use the absolute minimum amount of the hot primary solvent needed for dissolution.
-
Analyze the Mother Liquor: After filtering the recrystallized product, concentrate the mother liquor and analyze it (e.g., by TLC or ¹H NMR) to determine if a significant amount of product remains. A second recrystallization or purification by column chromatography may be warranted if substantial product is detected.
Question 3: My ¹H NMR spectrum looks mostly correct, but there are small, unidentifiable peaks. What are the likely side products?
Probable Causes:
-
Hydrolysis Product: The most common impurity, 2-Phthalimidoethanesulfonic acid, will have a similar but distinct NMR spectrum. The peaks corresponding to the ethylene bridge protons (-CH₂CH₂-) will be shifted.
-
Starting Material: Depending on the synthetic route, residual starting materials may be present.
-
Elimination Byproduct: Under basic conditions, sulfonyl chlorides with α-hydrogens can undergo elimination to form highly reactive sulfene intermediates.[7][9] While less common under neutral or acidic workup conditions, this can be a source of impurities.
Recommended Solutions:
-
Purification by Flash Column Chromatography: If recrystallization fails to remove persistent impurities, flash chromatography is an excellent alternative.[10]
Experimental Protocol: Flash Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) that has been dried in a vacuum oven to remove adsorbed water.
-
Eluent System: A non-polar mobile phase is recommended. Start with a low-polarity system like Hexanes/Ethyl Acetate (e.g., 9:1 v/v) and gradually increase the polarity. The ideal system will show good separation between the product spot and impurity spots on a TLC plate.
-
Procedure:
-
Slurry-pack the column with the silica gel in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Adsorb the sample onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Purification Workflow Visualization
The following diagram illustrates the logical flow for purifying crude this compound.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q: What is the primary impurity I should be concerned about?
A: The primary impurity is almost always the corresponding sulfonic acid, 2-Phthalimidoethanesulfonic acid, formed via hydrolysis. Sulfonyl chlorides are highly reactive towards nucleophiles, with water being a common and potent one.[11]
Q: Why is it critical to store this compound under an inert atmosphere?
A: The sulfonyl chloride functional group is sensitive to atmospheric moisture.[1][3] Storing the compound under a dry, inert gas like nitrogen or argon displaces air and moisture, preventing hydrolysis and ensuring the long-term stability and reactivity of the material.[5]
Q: What are the ideal storage conditions for the purified product?
A: The purified this compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a refrigerated temperature of 2-8°C.[5] These conditions minimize degradation from both moisture and thermal decomposition.
Q: Can I use protic solvents like methanol or ethanol for recrystallization?
A: Absolutely not. Protic solvents such as alcohols will react with the sulfonyl chloride in a process called solvolysis, leading to the formation of the corresponding sulfonate ester.[7][8] This is an irreversible reaction that consumes your product. Always use anhydrous, aprotic solvents for purification.
Chemical Structures of Key Compounds
The diagram below shows the target molecule and its primary hydrolysis byproduct.
Caption: The hydrolysis reaction converting the desired product to its sulfonic acid impurity.
Summary of Recrystallization Solvents
| Solvent System (v/v) | Type | Rationale |
| Toluene / Hexanes | Aromatic / Aliphatic | Good for compounds with aromatic rings. Toluene provides solubility when hot, while hexanes act as an effective anti-solvent upon cooling. |
| Dichloromethane / Pentane | Chlorinated / Aliphatic | Dichloromethane is a strong solvent for a wide range of organic compounds. Pentane is a low-boiling anti-solvent, making it easy to remove during final drying. |
| Ethyl Acetate / Hexanes | Ester / Aliphatic | A moderately polar system. Ethyl acetate can solubilize the polar sulfonyl chloride, while hexanes precipitate it. Ensure ethyl acetate is anhydrous. |
References
- Chongqing Chemdad Co., Ltd.this compound. [Link]
- Supporting Information.
- PubChem.this compound.
- Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Kevill, D. N., & Anderson, S. W. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH Public Access. [Link]
- Angewandte Chemie.Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
- King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Wiley Online Library.Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
- Fort, B. F., & Martin, T. L. (2009). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. [Link]
- Arcelli, A., et al. (1982). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
- ResearchGate.Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). [Link]
- RIT Digital Institutional Repository.Some reactions of 2-chloroethanesulfonyl chloride. [Link]
- Google Patents.The synthetic method of 2-phenoxymethanesulfonanilide. CN102557994A.
- Google Patents.Purification of p-tosyl chloride. KR840002200B1.
- Google Patents.METHOD FOR PURIFYING METHANESULFONYL CHLORIDE. FR2736913A1.
- Ivanov, E., et al. (2007). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- Google Patents.Purification of p (nu-acetyl amino) benzene sulfonyl chloride. US2996541A.
- Organic Syntheses.Methanesulfinyl Chloride. [Link]
- Friedman, L., & Wetter, W. (1967). Purification of thionyl chloride. Semantic Scholar. [Link]
- Google Patents.Method for purifying methanesulphonyl chloride. WO1997003952A1.
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- 10. rsc.org [rsc.org]
- 11. arkema.com [arkema.com]
Technical Support Center: Synthesis of 2-Phthalimidoethanesulfonyl chloride
Welcome to the technical support center for the synthesis of 2-Phthalimidoethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptoms: After the reaction and workup, little to no solid product is isolated. The crude material may be an intractable oil or remain dissolved in the aqueous layer.
Potential Causes & Solutions:
-
Incomplete Starting Material Conversion: The initial formation of the sodium 2-phthalimidoethanesulfonate salt may be inefficient.
-
Solution: Ensure the N-(2-chloroethyl)phthalimide is fully reacted with sodium sulfite. This reaction often requires elevated temperatures and sufficient reaction time to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The use of a phase-transfer catalyst can sometimes facilitate this step.
-
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly sensitive to moisture and will readily hydrolyze back to the sulfonic acid salt, especially during the aqueous workup.[1][2][3]
-
Solution: Conduct the workup rapidly and at low temperatures. Use ice-cold water for quenching and washing steps. It is crucial to minimize the contact time between the sulfonyl chloride and the aqueous phase.[2] Ensure all glassware is thoroughly dried before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Temperature for Chlorination: The conversion of the sulfonate salt to the sulfonyl chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) is temperature-dependent.
-
Solution: For chlorination with PCl₅, the reaction often requires heating to drive it to completion.[4] A typical temperature range is 80-100 °C. However, excessive temperatures can lead to decomposition. Conversely, if using thionyl chloride, the reaction may proceed at a lower temperature, often with a catalytic amount of dimethylformamide (DMF). Careful optimization of the reaction temperature is key.
-
-
Poor Quality of Reagents: The purity of the chlorinating agent is critical. Old or improperly stored PCl₅ or SOCl₂ may have partially hydrolyzed, reducing their reactivity.
-
Solution: Use freshly opened or properly stored chlorinating agents. PCl₅ should be a pale, free-flowing powder, not clumped or discolored. SOCl₂ should be a clear, colorless to pale yellow liquid.
-
Issue 2: Product is an Oil or Gummy Solid, Difficult to Purify
Symptoms: The crude product obtained after workup is not a crystalline solid, making isolation and purification by filtration challenging.
Potential Causes & Solutions:
-
Presence of Phosphorous Oxychloride (POCl₃): When using PCl₅ as the chlorinating agent, POCl₃ is a common byproduct.[5] Its presence can lower the melting point of the product mixture.
-
Solution: After the reaction, remove POCl₃ under reduced pressure before the aqueous workup. This can be achieved by rotary evaporation, though care must be taken as POCl₃ is corrosive. A cold trap is essential to protect the vacuum pump.
-
-
Incomplete Reaction: The presence of unreacted starting material (the sodium sulfonate salt) can interfere with crystallization.
-
Solution: As mentioned previously, ensure the initial salt formation and subsequent chlorination reactions go to completion. Monitor by TLC.
-
-
Excess Chlorinating Agent: Residual PCl₅ or SOCl₂ can lead to a complex crude mixture.
-
Solution: Use the stoichiometric amount of the chlorinating agent, or a slight excess (e.g., 1.1-1.2 equivalents). After the reaction, any remaining volatile chlorinating agents can often be removed by co-evaporation with a high-boiling inert solvent like toluene.
-
-
Hydrolysis Products: The presence of the corresponding sulfonic acid due to moisture contamination will result in an impure, often oily, product.
-
Solution: Meticulous exclusion of moisture throughout the process is paramount.[1] If the product is oily due to hydrolysis, it may be possible to salvage it by redissolving the crude material in a non-polar organic solvent, washing carefully with ice-cold brine to remove the more polar sulfonic acid, and then re-precipitating or crystallizing the desired sulfonyl chloride.
-
Issue 3: Product Decomposes During Storage
Symptoms: A previously isolated, pure solid product turns into a dark, tarry substance over time, even when stored.
Potential Causes & Solutions:
-
Moisture Sensitivity: this compound is highly moisture-sensitive.[1][3] Exposure to atmospheric moisture will lead to hydrolysis and decomposition.
-
Solution: Store the product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Storing it in a desiccator over a strong drying agent (e.g., P₂O₅) is also recommended. For long-term storage, keeping it in a freezer at low temperatures (2-8°C) will slow down decomposition.[3]
-
-
Presence of Acidic Impurities: Trace amounts of HCl, a byproduct of the chlorination reaction, can catalyze decomposition.
-
Solution: Ensure the product is thoroughly washed during workup to remove any residual acids. A final wash with ice-cold saturated sodium bicarbonate solution can be attempted, but with extreme caution and speed to prevent hydrolysis of the sulfonyl chloride. A more robust method is to dissolve the crude product in a dry, inert solvent and stir it briefly with solid anhydrous potassium carbonate to neutralize any acid before filtering and removing the solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary, scalable routes:
-
From N-(2-Chloroethyl)phthalimide: This involves a two-step process. First, N-(2-chloroethyl)phthalimide is reacted with sodium sulfite in an aqueous or aqueous/alcoholic medium to form sodium 2-phthalimidoethanesulfonate. This salt is then isolated, dried, and treated with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the final product.
-
From Taurine (2-Aminoethanesulfonic acid): This route involves first protecting the amino group of taurine with phthalic anhydride to form N-phthaloyltaurine.[6] The resulting sulfonic acid is then converted to the sulfonyl chloride using a suitable chlorinating agent.
Q2: What safety precautions are essential when working with the reagents for this synthesis?
This synthesis involves several hazardous materials that require careful handling:
-
Chlorosulfonic Acid/Thionyl Chloride/Phosphorus Pentachloride: These are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂).[7] All manipulations must be performed in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[7]
-
POCl₃ (Phosphorus Oxychloride): This byproduct is also corrosive and toxic. Handle it with the same precautions as the other chlorinating agents.
-
Workup: The quenching of the reaction mixture with ice/water is highly exothermic and releases large volumes of HCl gas. This must be done slowly and in a fume hood with adequate cooling.[9]
Q3: How can I monitor the progress of the reaction?
-
TLC (Thin Layer Chromatography): TLC is an effective way to monitor the disappearance of the starting material (e.g., N-(2-chloroethyl)phthalimide) and the formation of the product. The sulfonyl chloride product is generally less polar than the starting sulfonic acid salt. A suitable eluent system might be a mixture of hexanes and ethyl acetate.
-
NMR Spectroscopy: Taking a small, carefully quenched aliquot from the reaction mixture and analyzing it by ¹H NMR can provide a clear picture of the conversion to the product.
Q4: What are the key parameters for scaling up this synthesis successfully?
-
Temperature Control: The chlorination step is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and product decomposition. Using a jacketed reactor with controlled cooling is advisable.
-
Efficient Stirring: As the reaction often involves solids (the sulfonate salt and PCl₅), efficient mechanical stirring is necessary to ensure good mixing and heat transfer.
-
Moisture Exclusion: At scale, the impact of atmospheric moisture is magnified. Ensure all equipment is scrupulously dried, and maintain a positive pressure of an inert gas throughout the reaction and workup.
-
Controlled Quenching: Adding the reaction mixture to ice/water must be done at a controlled rate to manage the exotherm and the evolution of HCl gas.
III. Experimental Protocols & Data
Detailed Experimental Protocol: Synthesis from N-(2-Chloroethyl)phthalimide
This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
Step 1: Synthesis of Sodium 2-Phthalimidoethanesulfonate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(2-chloroethyl)phthalimide (1.0 eq), sodium sulfite (1.2 eq), and a 1:1 mixture of ethanol and water.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Isolate the precipitated white solid by vacuum filtration and wash with cold ethanol.
-
Dry the resulting sodium 2-phthalimidoethanesulfonate salt thoroughly under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove all traces of water.
Step 2: Conversion to this compound
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an inert gas inlet, place the dried sodium 2-phthalimidoethanesulfonate (1.0 eq).
-
Add phosphorus pentachloride (PCl₅) (1.5 eq) to the flask. Caution: This reaction can be vigorous.
-
Slowly heat the solid mixture in an oil bath to 80-90 °C. The mixture will become a stirrable slurry.
-
Maintain the temperature and continue stirring for 2-3 hours. The reaction progress can be monitored by observing the cessation of HCl gas evolution.
-
Cool the reaction mixture to room temperature.
-
Workup: Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring in a fume hood.
-
The solid product will precipitate. Stir for 15-20 minutes to ensure complete precipitation and hydrolysis of excess PCl₅.
-
Collect the solid by vacuum filtration, and wash thoroughly with copious amounts of ice-cold water until the filtrate is neutral.
-
Dry the product under vacuum over P₂O₅ to yield this compound as a white to off-white solid.
| Parameter | Typical Value | Notes |
| Melting Point | 158-163 °C | A lower or broader melting range may indicate impurities.[3] |
| Purity (by NMR) | >95% | |
| Typical Yield | 70-85% | Highly dependent on moisture control and workup efficiency. |
| Storage | 2-8 °C, under Nitrogen | Crucial for stability.[3] |
IV. Visualizing the Process
Reaction Workflow
The following diagram illustrates the key stages in the synthesis of this compound from N-(2-chloroethyl)phthalimide.
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues during the synthesis.
Caption: A decision tree for troubleshooting low yields.
V. References
-
DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling. Retrieved from
-
Thermo Scientific Alfa Aesar. (n.d.). 2-(Phthalimido)ethanesulfonyl chloride, 97%. Fisher Scientific. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound 95%. Retrieved from
-
Anderson, N. G. (2016). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 20(12), 2116-2123. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from
-
Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]
-
Fisher Scientific. (2021). Safety Data Sheet: this compound. Retrieved from
-
Smiles, S., & Stewart, J. (1921). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, 1, 6. [Link]
-
Sigma-Aldrich. (n.d.). N-(2-Chloroethyl)phthalimide. Retrieved from
-
Chemistry Stack Exchange. (2016). Reaction between phosphorus pentachloride and sulfuric acid? Retrieved from [Link]
-
Gorohovsky, S., Temtsin-Krayz, G., & Bittner, S. (2003). Synthesis of N-quinonyltaurines. Amino acids, 24(3), 281-287. [Link]
Sources
- 1. 2-(Phthalimido)ethanesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
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- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. orgsyn.org [orgsyn.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis of N-quinonyltaurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macro.lsu.edu [macro.lsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. orgsyn.org [orgsyn.org]
Preventing hydrolysis of 2-Phthalimidoethanesulfonyl chloride during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Phthalimidoethanesulfonyl chloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your research and development activities. As Senior Application Scientists, we understand the nuances of working with this reagent and aim to provide not only solutions but also the underlying scientific principles to empower your experimental success.
Understanding the Challenge: The Susceptibility of this compound to Hydrolysis
This compound is a valuable reagent in organic synthesis, often employed in the preparation of taurine derivatives and other sulfonamides.[1][2][3][4][5] However, its utility is often hampered by its susceptibility to hydrolysis, where the sulfonyl chloride moiety reacts with water to form the corresponding sulfonic acid. This side reaction can significantly reduce the yield of the desired product and introduce impurities that complicate purification.[6][7]
The mechanism of hydrolysis involves a nucleophilic attack by water on the electrophilic sulfur atom of the sulfonyl chloride.[6] This leads to the displacement of the chloride ion and the formation of 2-phthalimidoethanesulfonic acid. Several factors can influence the rate of this undesirable reaction, including the presence of moisture, temperature, and the pH of the reaction medium.
This guide will provide a structured approach to troubleshooting and preventing the hydrolysis of this compound during your reactions.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address common issues encountered during the use of this compound in a practical, question-and-answer format.
Question 1: My reaction with this compound is giving low yields, and I suspect hydrolysis. What are the first things I should check?
Answer: Low yields are a primary indicator of sulfonyl chloride degradation. The first and most critical aspect to verify is the absolute exclusion of water from your reaction system.
-
Solvent and Reagent Purity: Ensure that all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, use of molecular sieves). All other reagents, including the amine substrate and any bases, should also be anhydrous.
-
Glassware: All glassware must be thoroughly dried before use, preferably by oven-drying and cooling under a stream of inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.[6]
Question 2: I'm using a tertiary amine base like triethylamine. Could this be contributing to hydrolysis?
Answer: Yes, while a base is often necessary to scavenge the HCl generated during the sulfonylation reaction, the choice and handling of the base are critical.
-
Purity of the Base: Tertiary amines can be hygroscopic. Ensure your triethylamine (or other amine base) is freshly distilled or from a recently opened, sealed bottle.
-
Alternative Non-Nucleophilic Bases: Consider using a non-nucleophilic, hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA). These bases are less likely to contain residual water and are less nucleophilic themselves, reducing the chance of unwanted side reactions.
-
Proton Sponge: For highly sensitive reactions, a "proton sponge" like 1,8-bis(dimethylamino)naphthalene can be an effective, non-nucleophilic acid scavenger.
Question 3: What is the optimal temperature for reactions involving this compound to minimize hydrolysis?
Answer: Lowering the reaction temperature is a key strategy to mitigate hydrolysis.
-
General Recommendation: Many reactions involving sulfonyl chlorides proceed efficiently at temperatures below 30°C.[8] It is often advantageous to perform the addition of the sulfonyl chloride at 0°C or even lower, and then allow the reaction to slowly warm to room temperature.
-
Kinetics of Hydrolysis vs. Desired Reaction: The rate of hydrolysis, like most chemical reactions, is temperature-dependent. By keeping the temperature low, you can often slow the rate of hydrolysis to a greater extent than the rate of your desired sulfonylation reaction, thus improving the overall yield.
Question 4: Are there specific solvents that are better at preventing the hydrolysis of this compound?
Answer: The choice of solvent is crucial. Aprotic, non-polar, or weakly polar solvents are generally preferred.
-
Recommended Solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and dioxane are commonly used and are good choices, provided they are anhydrous.
-
Solvents to Avoid: Protic solvents such as alcohols (methanol, ethanol) and, of course, water should be avoided as they can directly participate in the hydrolysis or solvolysis of the sulfonyl chloride.[9] While some sulfonyl chlorides can be surprisingly stable in water due to low solubility, this is not a reliable strategy for this reagent.[7]
Question 5: I've taken all the precautions, but I still see evidence of hydrolysis. Are there any in-situ methods to control it?
Answer: If rigorous exclusion of water is challenging, certain additives can help.
-
Dehydrating Agents: Adding a small amount of a compatible dehydrating agent directly to the reaction mixture, such as anhydrous magnesium sulfate or sodium sulfate, can help scavenge trace amounts of water. However, ensure the chosen agent does not interfere with your reaction.
-
Use of Thionyl Chloride or Oxalyl Chloride: In some specific cases, a small excess of thionyl chloride or oxalyl chloride can be used to react with any trace water present, converting it to gaseous byproducts (SO2, HCl, CO, CO2). This should be done with extreme caution, as these reagents are highly reactive and may not be compatible with all substrates.
Experimental Protocols: Best Practices for Handling this compound
To provide a practical framework, here is a detailed, step-by-step protocol for a typical sulfonylation reaction, incorporating best practices to prevent hydrolysis.
Protocol: General Procedure for the Sulfonylation of a Primary or Secondary Amine with this compound
-
Preparation of Glassware and Reagents:
-
Thoroughly clean and oven-dry all glassware (e.g., round-bottom flask, addition funnel, magnetic stir bar) at 120°C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Ensure all solvents (e.g., dichloromethane) are anhydrous. Use freshly distilled solvents or those from a solvent purification system.
-
Ensure the amine substrate and the non-nucleophilic base (e.g., triethylamine, freshly distilled) are anhydrous.
-
-
Reaction Setup:
-
To the reaction flask, add the amine substrate (1.0 equivalent) and dissolve it in the anhydrous solvent under an inert atmosphere.
-
Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
-
Addition of this compound:
-
In a separate, dry flask, dissolve this compound (1.05 to 1.1 equivalents) in the anhydrous solvent.
-
Transfer the sulfonyl chloride solution to an addition funnel.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes, maintaining the temperature at 0°C.
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, and then let it warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.
-
Perform an aqueous work-up quickly and at a low temperature to minimize hydrolysis of any remaining sulfonyl chloride and the product.[8]
-
Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Data Presentation: Summary of Key Reaction Parameters
For quick reference, the following table summarizes the key parameters for minimizing the hydrolysis of this compound.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents (DCM, THF, Dioxane) | Prevents solvolysis and hydrolysis. |
| Temperature | 0°C to room temperature | Slows the rate of hydrolysis. |
| Base | Anhydrous, non-nucleophilic base (e.g., distilled triethylamine, DIPEA, 2,6-lutidine) | Scavenges HCl without introducing water or participating in side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture.[6] |
| Glassware | Oven-dried and cooled under inert gas | Removes adsorbed water from surfaces. |
Visualization of Key Concepts
Troubleshooting Flowchart for Hydrolysis of this compound
Caption: A flowchart to guide troubleshooting steps when hydrolysis of this compound is suspected.
Frequently Asked Questions (FAQs)
Q1: Can I use an aqueous work-up for my reaction involving this compound?
A1: Yes, an aqueous work-up is a standard part of most reaction procedures. However, it should be performed after the reaction is complete and should be done expeditiously and at a low temperature to minimize hydrolysis of the desired product, especially if it also contains a sulfonyl chloride moiety.[8]
Q2: What are the visual signs of this compound decomposition?
A2: Decomposition can be indicated by a color change in the reaction mixture, often to a brown or black color.[8] The evolution of gases such as sulfur dioxide (SO2) and hydrogen chloride (HCl) are also signs of decomposition.[8] On a TLC plate, the appearance of a new, more polar spot corresponding to the sulfonic acid is a strong indicator of hydrolysis.
Q3: Are there alternatives to this compound that are more resistant to hydrolysis?
A3: While this compound is a common reagent, alternative strategies for introducing the 2-aminoethanesulfonyl moiety exist. One could consider a "safety-catch" protecting group strategy for the sulfonic acid, though this involves a multi-step sequence.[1] Alternatively, protecting the amine with a different group that is more stable under the desired reaction conditions could be explored.[10][11][12][13] For certain applications, the in-situ generation of the sulfonyl chloride from a more stable precursor like a sulfonamide might be possible.[14][15]
Q4: How should I store this compound to prevent degradation?
A4: this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C. It is also advisable to store it under an inert atmosphere to prevent exposure to moisture.
References
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Moody, C. J., & Roff, G. J. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 10(2), 377–380. [Link]
- Seeberger, S., Griffin, R. J., Hardcastle, I. R., & Golding, B. T. (2007). A new strategy for the synthesis of taurine derivatives using the ‘safety-catch’ principle for the protection of sulfonic acids. Organic & Biomolecular Chemistry, 5(1), 132–138. [Link]
- Katritzky, A. R., et al. (2014). Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates. The Journal of Organic Chemistry, 79(17), 8091-8101.
- Machetti, F., Cacciarini, M., Catrambone, F., Cordero, F. M., Frosini, M., & De Sarlo, F. (2000). Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids. Advances in Experimental Medicine and Biology, 483, 399–401. [Link]
- CN101100449A. (2008). Method for synthesizing taurine.
- CN101508657A. (2009). Synthesis of taurine.
- BenchChem. (n.d.). A Comparative Guide to Alternative Protecting Groups for Amine Functionalization.
- Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–923. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chem-Station. (2014, May 6). Sulfonyl Protective Groups.
- Bar-Am, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- FR2795723A1. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101100449A - Method for synthesizing taurine - Google Patents [patents.google.com]
- 5. CN101508657A - Synthesis of taurine - Google Patents [patents.google.com]
- 6. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.org [mdpi.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
Technical Support Center: Mild Deprotection of Phthalimido Groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding mild deprotection methods for phthalimido groups. As Senior Application Scientists, we aim to provide you with not just protocols, but also the rationale behind the experimental choices to ensure the success of your synthesis.
The Challenge of Phthalimide Deprotection
The phthalimido group is a robust and widely used protecting group for primary amines, particularly in the Gabriel synthesis of amino acids and other pharmaceutical intermediates. Its stability under a broad range of reaction conditions is a key advantage. However, the removal of the phthalimide group to unveil the primary amine can be a significant challenge, especially when dealing with sensitive substrates. Traditional methods involving harsh acidic or basic hydrolysis can lead to undesired side reactions or degradation of the target molecule.[1][2] The most common method, hydrazinolysis, while effective, can sometimes be problematic and may not be suitable for all substrates.[3][4]
This guide focuses on milder deprotection strategies that offer greater chemoselectivity and compatibility with a wider array of functional groups.
Troubleshooting Guide: Selecting the Right Deprotection Method
Choosing the appropriate deprotection method is critical for a successful outcome. The selection depends on factors such as the stability of your substrate, the presence of other functional groups, and the desired reaction conditions.
Comparison of Mild Phthalimide Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages & Troubleshooting |
| Reductive Deprotection | Sodium borohydride (NaBH₄), 2-propanol/H₂O, then Acetic Acid | Room temperature for reduction, then 80°C for cyclization | Exceptionally mild, near-neutral pH[3][5]; Avoids hydrazine[1]; High yields; No measurable loss of optical activity for α-amino acids[5][6][7]. | The reaction can be slow (up to 24 hours for the reduction step)[1][3]. Ensure complete reduction before adding acetic acid to avoid side reactions. |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) | Room temperature to reflux in an alcoholic solvent (e.g., MeOH, EtOH) | Widely used, generally mild and neutral conditions[1][2]. | Can form stable phthalhydrazide byproducts that may be difficult to remove. In some cases, a salt can form, inhibiting the reaction; this can be resolved by adding a small amount of concentrated HCl[8]. May not be suitable for substrates with other hydrazine-sensitive functional groups (e.g., other amides)[4]. |
| Aminolysis | Ethylenediamine or Methylamine | Room temperature to mild heating in an appropriate solvent (e.g., isopropanol, ethanol) | A good alternative to hydrazine, often considered less harsh and safer[9]. Can be effective for solid-phase synthesis[9]. | The removal of the N,N'-disubstituted phthalamide byproduct might require specific workup procedures[10]. |
| Basic Hydrolysis | Aqueous NaOH or KOH | Reflux | Simple reagents. | Harsh conditions can lead to racemization or degradation of sensitive substrates[1][11]. The reaction can sometimes stop at the phthalamic acid stage[1]. |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Prolonged reflux | Simple reagents. | Very harsh conditions, not suitable for most complex and acid-sensitive molecules[1]. |
Decision-Making Workflow for Method Selection
To assist in choosing the most suitable deprotection strategy, consider the following workflow:
Sources
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- 4. researchgate.net [researchgate.net]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Phthalimides [organic-chemistry.org]
Validation & Comparative
A Comparative Guide for Amine Protection: 2-Phthalimidoethanesulfonyl Chloride vs. Tosyl Chloride
A Senior Application Scientist's Perspective on Strategic Amine Protection in Complex Synthesis
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the synthetic chemist, particularly those in pharmaceutical and drug development, the amine functional group presents a recurring challenge. Its inherent nucleophilicity and basicity necessitate a robust yet selectively removable shield to prevent unwanted side reactions. For decades, p-toluenesulfonyl chloride (Ts-Cl), or tosyl chloride, has been a stalwart protector of amines, forming highly stable sulfonamides. However, the very stability that makes the tosyl group so reliable also presents its greatest drawback: the need for harsh deprotection conditions that can compromise sensitive functionalities within a complex molecule.
This guide offers a comparative analysis of a compelling alternative, 2-phthalimidoethanesulfonyl chloride (PES-Cl), and the traditional tosyl chloride. We will delve into the mechanistic nuances of each reagent, present a framework for their strategic application, and provide the experimental data necessary for researchers to make informed decisions in their synthetic endeavors.
The Enduring Utility and Inherent Limitations of Tosyl Chloride
Tosyl chloride reacts with primary and secondary amines in the presence of a base to form exceptionally stable N-tosylsulfonamides.[1][2] The strong electron-withdrawing nature of the tosyl group effectively delocalizes the nitrogen's lone pair, rendering the amine non-nucleophilic and non-basic.[2] This robustness allows the protected amine to withstand a broad spectrum of reaction conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments.[3]
However, this chemical fortitude comes at a cost. The cleavage of the N-S bond in a tosylamide is notoriously difficult, often requiring harsh reductive conditions such as sodium in liquid ammonia, or strongly acidic environments like HBr in acetic acid at elevated temperatures.[4][5] Such aggressive deprotection methods can be incompatible with the delicate architectures of many modern pharmaceutical targets, leading to undesired side reactions or complete degradation of the molecule.
This compound: A Strategy for Orthogonal Deprotection
This compound (PES-Cl) presents a strategic alternative to the brute-force deprotection required for tosylamides. The PES protecting group is designed for a two-stage, milder deprotection strategy, offering a valuable dimension of orthogonality in complex synthetic routes.
The protection of an amine with PES-Cl proceeds in a similar fashion to tosylation, affording a stable N-(2-phthalimidoethanesulfonyl)amide. The key innovation lies in the deprotection sequence. The phthalimido group, a well-known protecting group for primary amines in its own right, can be selectively cleaved under mild conditions using hydrazine hydrate.[6][7] This initial step unmasks a primary amine on the sulfonyl group, yielding a 2-aminoethanesulfonamide intermediate.
The subsequent cleavage of the N-S bond of this intermediate can then be achieved under significantly milder reductive conditions than those required for tosylamides. This two-step deprotection strategy allows for the selective unmasking of the amine in the presence of other sensitive functional groups that would not survive traditional tosyl deprotection.
Head-to-Head Comparison: PES-Cl vs. Ts-Cl
| Feature | Tosyl Chloride (Ts-Cl) | This compound (PES-Cl) |
| Protection Conditions | Amine, pyridine or other base, CH₂Cl₂, 0 °C to rt | Amine, Et₃N or other base, CH₂Cl₂, rt |
| Protected Amine Stability | Very high; stable to strong acids and bases | High; stable to a wide range of synthetic conditions |
| Deprotection Strategy | Single-step, harsh conditions | Two-step, mild conditions |
| Deprotection Conditions | Reductive (e.g., Na/NH₃, SmI₂) or strongly acidic (e.g., HBr/AcOH, heat)[4][5] | 1. Hydrazine hydrate in EtOH, reflux; 2. Mild reductive cleavage[6][8] |
| Orthogonality | Limited due to harsh deprotection | High; orthogonal to many acid- and base-labile protecting groups |
| Commercial Availability & Cost | Widely available, relatively low cost[9][10][11] | Available from several suppliers, generally higher cost than Ts-Cl[1][4][12] |
Mechanistic Insights: Protection and Deprotection Pathways
A deeper understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential side reactions.
Tosyl Chloride: A Direct Approach
The protection of an amine with tosyl chloride is a straightforward nucleophilic substitution at the sulfonyl sulfur.
Caption: Reductive deprotection of a tosylamide.
This compound: A Two-Stage Orthogonal Approach
The protection step with PES-Cl mirrors that of tosyl chloride. The strategic difference lies in the deprotection.
Step 1: Phthalimide Cleavage
The first step involves the nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide group, leading to the formation of a stable phthalhydrazide byproduct and the unmasking of the primary amine on the sulfonyl moiety. [7][13]
Caption: Hydrazinolysis of the phthalimido group.
Step 2: Sulfonamide Cleavage
The resulting 2-aminoethanesulfonamide can then be cleaved under milder reductive conditions compared to tosylamides. The presence of the free amino group can potentially influence the reactivity of the sulfonamide bond.
Caption: Cleavage of the 2-aminoethanesulfonamide.
Experimental Protocols
The following are representative protocols for the protection of a primary amine with both tosyl chloride and this compound, and their respective deprotection procedures.
Protocol 1: Protection of Benzylamine with Tosyl Chloride
Materials:
-
Benzylamine
-
Tosyl chloride (Ts-Cl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of benzylamine (1.0 eq.) in CH₂Cl₂ at 0 °C, add pyridine (1.2 eq.).
-
Slowly add a solution of tosyl chloride (1.1 eq.) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with 1 M HCl and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-tosylbenzylamine.
Protocol 2: Deprotection of N-Tosylbenzylamine
Materials:
-
N-Tosylbenzylamine
-
Magnesium turnings
-
Methanol (MeOH)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a solution of N-tosylbenzylamine (1.0 eq.) in anhydrous methanol, add magnesium turnings (10 eq.).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through celite and concentrate the filtrate.
-
Extract the aqueous residue with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford benzylamine.
Protocol 3: Protection of Benzylamine with this compound
Materials:
-
Benzylamine
-
This compound (PES-Cl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a suspension of PES-Cl (1.1 eq.) in anhydrous CH₂Cl₂, add benzylamine (1.0 eq.) and Et₃N (2.0 eq.). [6]2. Stir the reaction mixture for 5 hours at room temperature. [6]3. Add water and separate the organic layer.
-
Wash the organic layer with saturated NaCl solution, dry over Na₂SO₄, and concentrate under reduced pressure to afford the N-(2-phthalimidoethanesulfonyl)benzylamine. [6]
Protocol 4: Complete Deprotection of N-(2-Phthalimidoethanesulfonyl)benzylamine
Step A: Removal of the Phthalimido Group [6] Materials:
-
N-(2-phthalimidoethanesulfonyl)benzylamine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the N-(2-phthalimidoethanesulfonyl)benzylamine (1.0 eq.) in ethanol with heating.
-
Add hydrazine hydrate (1.2 eq.) and reflux the mixture for 8-15 hours. [6]3. Cool the reaction mixture and filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate to obtain the crude N-(2-aminoethanesulfonyl)benzylamine.
Step B: Cleavage of the Sulfonamide Bond
Materials:
-
Crude N-(2-aminoethanesulfonyl)benzylamine
-
Samarium(II) iodide (SmI₂) solution in THF
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude N-(2-aminoethanesulfonyl)benzylamine in THF.
-
Add a solution of SmI₂ in THF (excess) at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of K₂CO₃.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford benzylamine.
Senior Application Scientist's Perspective: A Guide to Strategic Selection
The choice between PES-Cl and Ts-Cl is not merely a matter of preference but a strategic decision dictated by the overall synthetic plan.
Choose Tosyl Chloride when:
-
Robustness is paramount: The synthesis involves harsh reaction conditions where a less stable protecting group would fail.
-
The protected amine is an intermediate in a short synthetic sequence: The final deprotection step is one of the last in the synthesis, and the molecule can withstand the required harsh conditions.
-
Cost is a primary concern: Tosyl chloride is a readily available and inexpensive reagent. [9][10][11] Choose this compound when:
-
Orthogonality is critical: The synthetic strategy requires the selective deprotection of the target amine in the presence of other acid- or base-labile protecting groups. The two-step deprotection of the PES group offers a distinct set of conditions that do not interfere with many other common protecting groups.
-
The target molecule is sensitive to harsh conditions: The mild hydrazinolysis and subsequent reductive cleavage of the PES group are compatible with a wider range of delicate functional groups.
-
A staged deprotection is advantageous: The 2-aminoethanesulfonamide intermediate could potentially be functionalized before the final amine deprotection, offering additional synthetic flexibility.
References
- Chem.com. (n.d.). Hydrazine#Deprotection_of_phthalimides.
- Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
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- Banks, H. D., & Stark, G. R. (1976). Ring Cleavage of 2-iminothiazolidine-4-carboxylates by Catalytic Reduction. A Potential Method for Unblocking Peptides Formed by Specific Chemical Cleavage at Half-Cystine Residues.
- She, J., et al. (2005). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.
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A Comparative Guide to Alternatives for 2-Phthalimidoethanesulfonyl Chloride in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the choice of reagents is paramount to the efficiency, scalability, and overall success of a synthetic route. 2-Phthalimidoethanesulfonyl chloride has long been a staple reagent, particularly in the synthesis of taurine and its derivatives, where the phthalimido moiety serves as a robust protecting group for the primary amine. However, the harsh conditions often required for the removal of the phthaloyl group have prompted chemists to seek milder and more versatile alternatives. This guide provides a comprehensive comparison of alternative N-protecting groups for 2-aminoethanesulfonyl chloride and alternative synthetic pathways to taurine that circumvent the use of this reagent altogether.
The Case for Alternatives
The phthalimide protecting group, while effective, presents notable drawbacks. Its removal typically requires hydrazinolysis, which can be incompatible with other functional groups within a complex molecule and can sometimes lead to side reactions.[1] Furthermore, the Gabriel synthesis, which utilizes phthalimide, is generally not suitable for the preparation of aromatic primary amines.[2] These limitations have spurred the exploration of other protecting groups and entirely different synthetic strategies.
Part 1: Alternative N-Protecting Groups for 2-Aminoethanesulfonyl Chloride
A primary strategy to move away from this compound is to replace the phthalimido group with other well-established amine protecting groups. The most common alternatives in peptide and medicinal chemistry are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.[3][4]
Comparative Analysis of Protecting Groups
The choice of protecting group is dictated by the overall synthetic strategy, particularly the presence of other sensitive functional groups in the molecule. This concept, known as orthogonal protection, allows for the selective removal of one protecting group in the presence of others.[3][4]
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Advantages | Disadvantages |
| Phthalimido (Phth) | Phthalic anhydride | Hydrazine hydrate; or NaBH₄ followed by acetic acid[5][6] | - Very stable- Avoids over-alkylation[7] | - Harsh deprotection conditions- Not suitable for aromatic amines[2] | |
| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF[8] | - Mild, base-labile deprotection- Orthogonal to Boc and Cbz | - Sensitive to basic conditions | |
| tert-Butoxycarbonyl (Boc) | Boc₂O | Strong acids (e.g., TFA)[9] | - Widely used- Orthogonal to Fmoc | - Requires strong acid for removal | |
| Benzyloxycarbonyl (Cbz) | Cbz-Cl | Catalytic hydrogenation (e.g., H₂/Pd-C)[9] | - Removable under neutral conditions- Orthogonal to Fmoc and Boc | - Not suitable for molecules with other reducible groups |
Synthetic Workflow: N-Protected 2-Aminoethanesulfonyl Chlorides
The general workflow for synthesizing N-protected 2-aminoethanesulfonyl chlorides involves the protection of an amino group, followed by the introduction of the sulfonyl chloride functionality.
Caption: General synthetic workflow for N-protected 2-aminoethanesulfonyl chlorides.
Experimental Protocols
This protocol details a two-step synthesis starting from taurine.
Step 1: Preparation of N-Fmoc-taurine sodium salt
-
Dissolve taurine (3.13 g, 25 mmol) in 50 mL of water.
-
Adjust the pH of the solution to 8.5 by adding 1 M NaOH.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (7.75 g, 30 mmol) in 100 mL of acetonitrile, maintaining the pH at 8-8.5 with small additions of 1 M NaOH.
-
Stir the reaction mixture for approximately 1 hour.
-
Add 150 mL of water and wash the aqueous layer twice with 150 mL of ethyl acetate to remove excess Fmoc-Cl.
-
Concentrate the aqueous layer under reduced pressure. Co-evaporate with toluene (3 x 150 mL), ethanol (3 x 150 mL), and dichloromethane (3 x 150 mL) to afford the crude sodium sulfonate salt, which is then dried.
Step 2: Conversion to N-Fmoc-2-aminoethanesulfonyl chloride
-
To a suspension of the dried N-Fmoc-taurine sodium salt in 200 mL of dichloromethane, add a 20% (m/m) solution of phosgene in toluene (20 mL) and 3 mL of DMF.
-
Stir the reaction mixture for 2 hours at room temperature. If the reaction is incomplete, add an additional 5 mL of the phosgene solution.
-
Concentrate the reaction mixture.
-
Purify the crude product by silica gel column chromatography (eluent: dichloromethane) to yield N-Fmoc-2-aminoethanesulfonyl chloride as a white solid (83% yield over two steps).
Part 2: Alternative Synthetic Routes to Taurine
Several industrial and laboratory-scale methods for taurine synthesis exist that do not rely on this compound. These routes often start from simple, readily available precursors.
Route 1: From Monoethanolamine
This is a widely used industrial method for taurine production.[10][11][12][13] It is a two-step process involving the formation of an intermediate sulfate ester, followed by reaction with a sulfite.
Caption: Synthetic pathway for taurine starting from monoethanolamine.
Step 1: Esterification of Monoethanolamine
-
In a three-neck reactor equipped with a condenser and thermometer, slowly add sulfuric acid to monoethanolamine with stirring, maintaining a mole ratio of 1.5:1 (sulfuric acid to monoethanolamine).
-
Heat the mixture at a controlled temperature for 5 hours to facilitate the esterification reaction, forming 2-aminoethyl hydrogen sulfate. Effective removal of water during this step is crucial to maximize the yield.[10]
Step 2: Sulfonation of 2-Aminoethyl hydrogen sulfate
-
To the 2-aminoethyl hydrogen sulfate intermediate, add sodium sulfite in a 1.5:1 mole ratio (sodium sulfite to the starting monoethanolamine).
-
Heat the reaction mixture at 80°C for 5 hours.
-
After the reaction, the crude taurine can be purified by crystallization. The overall yield after purification is reported to be around 25.57%.[14] However, process optimization, including conducting the second step above 100°C under inert gas pressure, can significantly increase yields to over 80%.[12][13]
Route 2: From Ethylene Oxide
This method is another common industrial route to taurine.[15][16] It involves the reaction of ethylene oxide with sodium bisulfite to form isethionic acid, which is then ammonolyzed.
Caption: Synthetic pathway for taurine starting from ethylene oxide.
Route 3: From Aziridine
A more direct, albeit potentially more hazardous, approach involves the reaction of aziridine with sulfurous acid.[15][16] A variation of this method utilizes the ring-opening of aziridines with thioacetic acid, followed by oxidation and hydrolysis, which is reported to be efficient for producing taurine and its derivatives.[14][17][18]
Conclusion
While this compound remains a useful reagent, its limitations have paved the way for the adoption of alternative strategies in the synthesis of taurine and related compounds. The use of alternative N-protecting groups such as Fmoc, Boc, and Cbz offers greater flexibility and milder deprotection conditions, which are crucial in the synthesis of complex molecules. Furthermore, alternative synthetic routes starting from inexpensive and readily available materials like monoethanolamine and ethylene oxide provide viable and scalable industrial processes for the production of taurine. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the target molecule, including the presence of other functional groups, desired scale of the reaction, and economic considerations.
References
- Taurine Synthesis and Production. (n.d.). News-Medical.net.
- Haiouani, K., Chen, X., & Xu, J. (2018). Expeditious Preparation of N-Fmoc 2-Aminoethanesulfonyl Chlorides with Functionalized 1-Substituents. Current Organic Synthesis, 15(2), 246-255.
- Widiyarti, G., Hanafi, M., & Siti, I. (2009). PREPARATION OF 2-AMINOETHYLSULFONIC ACID. Makara Journal of Science, 13(1), 55-58.
- Taurine. (n.d.). In Wikipedia.
- Rubanyak, N. Y., & Bulychev, E. Y. (2010). Industrial synthesis of 2-aminoethanesulfonic acid (taurine): problems and perspectives. Fine Chemical Technologies, 5(3), 79-81.
- Rubanyak, N. Y., & Bulychev, E. Y. (2010). Industrial synthesis of 2-aminoethanesulfonic acid (taurine): problems and perspectives. Fine Chemical Technologies, 5(3), 79-81.
- Bondareva, O. M., Lopatik, D. V., Kuvaeva, Z. I., & Prokopovich, I. P. (2008). Synthesis of taurine. Pharmaceutical Chemistry Journal, 42(3), 158-160.
- Phthalimides. (n.d.). Organic Chemistry Portal.
- Ma, C. C., Butler, D., Milligan, V., Hammann, B. A., Luo, H., Brazdil, J. F., ... & Toft, M. A. (2020). Continuous Process for the Production of Taurine from Monoethanolamine. Industrial & Engineering Chemistry Research, 59(31), 13853-13862.
- Hu, L., Zhu, H., Du, D. M., & Xu, J. (2007). Efficient synthesis of taurine and structurally diverse substituted taurines from aziridines. The Journal of organic chemistry, 72(12), 4543–4546.
- Hu, L., Zhu, H., Du, D. M., & Xu, J. (2007). Efficient synthesis of taurine and structurally diverse substituted taurines from aziridines. Beijing Institute of Technology.
- Bondareva, O. M., Lopatik, D. V., Kuvaeva, Z. I., & Prokopovich, I. P. (2008). Synthesis of taurine. Semantic Scholar.
- Haiouani, K., Chen, X., & Xu, J. (2018). Expeditious Preparation of N-Fmoc 2-Aminoethanesulfonyl Chlorides with Functionalized 1-Substituents.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Taurine synthesis method. (n.d.).
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Benchchem.
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- Deprotection of phthalimide group leading to quinoxalinylmethanamine... (n.d.).
- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. (n.d.). Benchchem.
- CHAPTER I- Chemistry of Phthalimides. (n.d.). Studylib.
- Brouwer, A. J., Monnee, M. C. F., & Liskamp, R. M. J. (2000). An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. Synthesis, 2000(11), 1579-1584.
- Reaction of Phthalimide: Deprotection and Amino Groups. (2024, July 17). ChemicalBook.
- Synthesis protocols. (n.d.). Peptideweb.com.
- Phthalimide: Structure, Properties, Preparation, Uses & Reactions. (n.d.). Vedantu.
- Deprotection aaa aaa aaa aaa aaa. (2022, July 19).
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). NIH.
- El-Sayed, N. S., El-Gohary, N. S., & El-Hazek, R. M. (2014). Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates. The Journal of Organic Chemistry, 79(8), 3366-3374.
- The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry.
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- Phthalimide- Preparation, Chemical Reactions & Uses. (2022, November 8). Turito.
- Seeberger, S., Griffin, R. J., Hardcastle, I. R., & Golding, B. T. (2007). A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle for the protection of sulfonic acids. Organic & Biomolecular Chemistry, 5(1), 132-138.
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- Bayarmaa, B., Otgonsuren, D., & Odonmajig, P. (2014). Synthesis and characterization of Taurine.
- Richichi, B., Gimmonto, V., Nativi, C., & Renaudet, O. (2021). Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Chemistry–A European Journal, 27(20), 5694-5701.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Phthalimidoethanesulfonyl Chloride Derivatives
Executive Summary
For researchers and drug development professionals, the sensitive and reliable quantification of amine-containing compounds is a frequent analytical challenge. Many critical analytes, such as biogenic amines, amino acids, and pharmaceutical intermediates, exhibit poor ionization efficiency and chromatographic retention, hindering direct analysis by liquid chromatography-mass spectrometry (LC-MS).[1] Chemical derivatization offers a powerful solution by chemically modifying these analytes to enhance their analytical properties.[2] This guide provides an in-depth comparison of 2-Phthalimidoethanesulfonyl chloride (PES-Cl) as a derivatizing agent against other common alternatives. We will explore the underlying chemistry, detail its mass spectrometric fragmentation behavior, present comparative performance data, and provide a robust, field-tested experimental protocol for its application.
Introduction: The Rationale for Derivatization in LC-MS
The core challenge with many small, polar, amine-containing molecules is their incompatibility with common reversed-phase LC-MS systems. These compounds are often poorly retained on C18 columns and exhibit weak signal intensity in the MS source due to low proton affinity or inefficient desolvation during electrospray ionization (ESI).[1]
Chemical derivatization addresses these issues by:
-
Increasing Hydrophobicity: Appending a larger, nonpolar group to the analyte enhances its retention on reversed-phase columns, moving its elution away from the solvent front and matrix interferences.
-
Enhancing Ionization Efficiency: Introducing a moiety with high proton affinity (for positive mode) or a pre-charged group significantly boosts the signal intensity in the mass spectrometer.
-
Standardizing Fragmentation: Creating a common, predictable fragmentation pattern across a class of compounds simplifies method development for targeted quantification using tandem mass spectrometry (MS/MS).[2]
This compound (PES-Cl) is a reagent designed to leverage these benefits, offering a unique combination of a hydrophobic phthalimido group and an easily ionizable sulfonyl moiety.
The PES-Cl Reagent: Chemistry and Reaction Mechanism
PES-Cl, with the chemical formula C₁₀H₈ClNO₄S, is a sulfonyl chloride functionalized with a phthalimido group.[3][4] Its utility stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl) toward nucleophiles, particularly primary and secondary amines.
The derivatization reaction is a nucleophilic substitution where the deprotonated amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. This forms a stable sulfonamide bond. The reaction is typically carried out under moderately alkaline conditions (pH 8-10) to ensure the amine is in its free, nucleophilic state.[5]
Caption: Key fragmentation pathways for PES-derivatives in MS/MS.
This common fragment allows for the use of Precursor Ion Scanning to screen for all PES-derivatized compounds in a complex mixture or Neutral Loss Scanning (e.g., loss of SO₂) to identify potential sulfonamides. [6]For quantification, the transition from the specific [M+H]⁺ of the analyte derivative to the common product ion provides a highly specific and sensitive MRM channel.
Comparative Analysis: PES-Cl vs. Alternative Reagents
No single derivatization reagent is optimal for all applications. [2]The choice depends on the analyte, matrix, and analytical goals. Below is a comparison of PES-Cl with other widely used sulfonyl chloride and chloroformate reagents.
| Feature | This compound (PES-Cl) | Dansyl Chloride (Dns-Cl) | Tosyl Chloride (Ts-Cl) | FMOC-Cl |
| Target Analytes | Primary & Secondary Amines | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary & Secondary Amines |
| Reaction Conditions | Alkaline (pH 8-10), Room Temp or mild heat. | Alkaline (pH 9-10), often requires heating (e.g., 60°C). [7] | Alkaline (pH > 9). [8] | Alkaline (pH 8-9), Room Temp. [2] |
| Derivative Stability | High, stable sulfonamide bond. | Very stable. [9] | High, stable sulfonamide bond. | Stable carbamate, but can be base-labile. |
| Ionization (ESI+) | Good, forms stable [M+H]⁺. | Excellent, high proton affinity. [2] | Good. | Good. [2] |
| MS/MS Fragmentation | Produces a highly specific, common product ion from the PES-tag. | Product ion spectra are often dominated by fragments from the dansyl moiety. [6] | Fragmentation can be less specific, often losing the tosyl group. | Characteristic loss of the fluorenyl group. |
| Chromatography | Significantly increases hydrophobicity and retention time. | Significantly increases hydrophobicity. | Increases hydrophobicity. | Substantially increases hydrophobicity. |
| Key Advantages | Provides a highly predictable and specific fragment for MRM assays. Good for screening. | Versatile, high ionization efficiency, also fluorescent. [2] | Inexpensive and readily available. [10] | Robust, easy to use, and widely applied in amino acid analysis. [9] |
| Key Disadvantages | Larger mass addition compared to others. Primarily for MS detection. | Can form multiple derivatives with some analytes. Long reaction times. [7] | Can be less sensitive than other reagents. [10] | Large mass addition, can cause chromatographic issues if not optimized. |
Detailed Experimental Protocol: Derivatization and LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of a generic amine-containing analyte in a clean matrix. Causality: Each step is designed to ensure complete, reproducible derivatization and sensitive detection. The choice of borate buffer maintains the alkaline pH required for the amine to be nucleophilic without being overly harsh. Acetonitrile is used as a co-solvent to ensure solubility of both the polar analyte and the nonpolar reagent. Quenching with an acid stops the reaction and prepares the sample for reversed-phase chromatography.
Materials and Reagents
-
This compound (PES-Cl)
-
Acetonitrile (ACN), LC-MS Grade
-
Methanol (MeOH), LC-MS Grade
-
Water, LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Sodium Borate Buffer (100 mM, pH 9.0)
-
Analyte Stock Solution (e.g., 1 mg/mL in water/methanol)
-
Internal Standard (IS) Stock Solution (e.g., an isotopically labeled analog of the analyte)
Step-by-Step Derivatization Procedure
-
Prepare Reagent Solution: Dissolve PES-Cl in ACN to make a 1 mg/mL solution. This should be prepared fresh daily as sulfonyl chlorides are moisture-sensitive and can hydrolyze. [3]2. Sample Preparation: In a 1.5 mL microcentrifuge tube, add 50 µL of the sample (or calibration standard) and 10 µL of the IS solution.
-
pH Adjustment: Add 100 µL of 100 mM sodium borate buffer (pH 9.0). Vortex briefly.
-
Derivatization: Add 100 µL of the 1 mg/mL PES-Cl solution. Vortex immediately for 30 seconds.
-
Incubation: Place the tube in a heating block at 60°C for 30 minutes. Mild heating ensures the reaction goes to completion, especially for sterically hindered amines.
-
Quenching: After incubation, cool the tube to room temperature. Add 20 µL of 1% Formic Acid in water to quench the reaction by neutralizing the base and consuming excess reagent. Vortex.
-
Dilution & Analysis: Dilute the sample as needed with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA) and inject into the LC-MS/MS system.
Suggested LC-MS/MS Parameters
-
LC System: Standard UPLC/HPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
-
MRM Transitions: To be optimized for each specific PES-analyte derivative. The precursor ion will be the [M+H]⁺ of the derivative, and the primary product ion will be the characteristic PES-fragment.
Caption: Experimental workflow for PES-Cl derivatization and analysis.
Conclusion and Expert Recommendations
This compound is a highly effective derivatizing agent for the LC-MS/MS analysis of primary and secondary amines. Its primary strength lies in the formation of stable derivatives that yield a predictable, common, and intense product ion upon fragmentation. This makes it an excellent choice for developing sensitive and specific targeted quantitative assays, particularly for screening a class of compounds or when analyzing low-level analytes in complex matrices.
While reagents like Dansyl Chloride offer greater versatility and fluorescence properties, the clear and consistent fragmentation of PES-Cl derivatives provides a distinct advantage in the realm of tandem mass spectrometry. For researchers focused on developing robust MRM-based methods for amine-containing compounds, PES-Cl should be considered a top-tier tool in their analytical chemistry arsenal.
References
- Tsai, I.-L., Weng, T.-I., & Tai, H.-C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536.
- Kruve, A., & Lõkov, K. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Analytica Chimica Acta, 742, 56-64.
- ResearchGate. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Request PDF.
- Dasargyri, A., et al. (2020). Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. Foods, 9(5), 617.
- Quan, Z., et al. (2016). Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Polish Journal of Environmental Studies, 25(4), 1669-1673.
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- SCIEX. (n.d.). Biogenic amines Assay for Animal Nutrition Quality Assurance using LC-MS/MS.
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- Dasargyri, A., et al. (2020). Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. Foods, 9(5), 617.
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A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Sulfonyl Chlorides
Introduction: The Dichotomy of a Cornerstone Reagent
Sulfonyl chlorides (R-SO₂Cl) are indispensable electrophiles in modern organic synthesis. Their reactions with a vast array of nucleophiles provide reliable routes to sulfonamides and sulfonate esters—functional groups that are cornerstones of medicinal chemistry and materials science.[1][2] While structurally similar, the reactivity of sulfonyl chlorides diverges significantly based on the nature of the "R" group: aromatic (aryl) or aliphatic (alkyl).
This guide provides an in-depth comparison of these two classes of reagents. We will move beyond simple definitions to explore the underlying electronic and steric factors that govern their reactivity, the distinct mechanistic pathways they can follow, and the practical implications for experimental design. Our objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal reagent and conditions for their synthetic challenges.
The Core Structural and Electronic Divide
The fundamental difference between aromatic and aliphatic sulfonyl chlorides lies in the hybridization of the carbon atom attached to the sulfur center and the electronic environment this creates.
-
Aromatic Sulfonyl Chlorides (Ar-SO₂Cl): The sulfonyl group is bonded to an sp²-hybridized carbon of an aryl ring. The reactivity of the sulfur center is directly modulated by the electronic properties of this ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), positioned ortho or para to the sulfonyl chloride, significantly enhance the electrophilicity of the sulfur atom.[3][4] This is achieved through powerful inductive (-I) and resonance (-M) effects that pull electron density away from the reaction center, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) decrease reactivity by pushing electron density toward the sulfur atom.[4]
-
Aliphatic Sulfonyl Chlorides (Alkyl-SO₂Cl): The sulfonyl group is attached to an sp³-hybridized carbon. The primary electronic influence comes from the inductive effect of the alkyl group, which is generally weakly electron-donating. However, the most critical distinction is the presence of protons on the carbon adjacent to the sulfonyl group (the α-carbon). These α-hydrogens are significantly acidic and can be abstracted by a base, opening up a unique mechanistic pathway not available to their aromatic counterparts.[5][6]
Dueling Mechanisms: The Key to Understanding Reactivity
The choice between an aromatic and an aliphatic sulfonyl chloride is often a choice between distinct, and sometimes competing, reaction mechanisms.
Mechanism A: Direct Nucleophilic Substitution (Sₙ2-type)
This pathway is accessible to both aromatic and aliphatic sulfonyl chlorides. The reaction proceeds via the attack of a nucleophile (Nu⁻) on the highly electrophilic sulfur atom, displacing the chloride leaving group. While often depicted as a simple one-step process, the precise mechanism is a subject of study, with evidence supporting both a concerted Sₙ2-like pathway and a stepwise addition-elimination process that proceeds through a transient, high-energy trigonal bipyramidal intermediate.[7][8][9] For most practical purposes, it can be visualized as a direct displacement at the sulfur center.
Caption: General mechanism for nucleophilic substitution at a sulfonyl chloride center.
Mechanism B: Elimination-Addition via a Sulfene Intermediate
This pathway is exclusive to aliphatic sulfonyl chlorides possessing at least one α-hydrogen.[10][11] In the presence of a suitable base (often a tertiary amine like triethylamine), a proton is abstracted from the α-carbon. This is followed by the elimination of the chloride ion to form a highly reactive and planar sulfene intermediate (R₂C=SO₂).[5] This electrophilic species is then rapidly intercepted, or "trapped," by the nucleophile in a subsequent step. This mechanism is particularly prevalent under basic conditions.[6][11]
Caption: Elimination-addition pathway via a reactive sulfene intermediate.
A Head-to-Head Reactivity Comparison
The interplay between electronic structure, steric hindrance, and available mechanistic pathways dictates the observable reactivity.
| Feature | Aromatic Sulfonyl Chlorides (e.g., TsCl) | Aliphatic Sulfonyl Chlorides (e.g., MsCl) |
| Primary Mechanism | Nucleophilic Substitution (Sₙ2-type).[12] | Can be Sₙ2-type or Elimination-Addition (Sulfene), highly dependent on base and conditions.[11] |
| Electronic Effects | Reactivity is highly tunable. EWGs increase reactivity; EDGs decrease it.[3][4] | Generally less sensitive to remote electronic effects. The α-hydrogens are the key feature. |
| Steric Effects | Subject to the "ortho effect," where ortho-substituents can hinder nucleophilic attack.[13] In some cases, "steric acceleration" is observed.[7][14] | Less sterically hindered at the reaction center compared to substituted aromatics, but bulky alkyl groups can slow the reaction. |
| Reactivity with Base | Base acts primarily as an acid scavenger (for HCl byproduct). | Base can act as an acid scavenger and initiate the sulfene pathway by abstracting an α-proton.[6] |
| Hydrolytic Stability | Generally more stable to hydrolysis, especially under neutral or acidic conditions.[15] | More susceptible to hydrolysis, particularly under basic conditions where the sulfene mechanism is pH-dependent.[5] |
Field-Proven Insights: Experimental Protocols
The theoretical differences manifest clearly in the laboratory. The following protocols are designed to be self-validating, with explanations for key procedural choices.
Protocol 1: Synthesis of N-benzyl-p-toluenesulfonamide (Aromatic Example)
This procedure exemplifies a standard sulfonamide formation using an aromatic sulfonyl chloride, where the base serves solely to neutralize the generated HCl.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of an aromatic sulfonamide.
Methodology:
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N, 1.2 eq).
-
Causality: Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride. Cooling to 0 °C controls the initial exotherm of the reaction. Triethylamine is a non-nucleophilic base used to scavenge the HCl produced, driving the reaction to completion.[2]
-
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes using an addition funnel.
-
Causality: A slight excess of TsCl ensures full consumption of the starting amine. Dropwise addition is critical to maintain temperature control and prevent side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Causality: The HCl wash removes excess triethylamine and any unreacted benzylamine. The NaHCO₃ wash removes any residual acidic species.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzyl-p-toluenesulfonamide.
Protocol 2: Synthesis of Benzyl Methanesulfonate (Aliphatic Example)
This protocol demonstrates the conversion of an alcohol to a sulfonate ester (a mesylate), a common strategy for creating an excellent leaving group.[16] Care is taken to favor the direct substitution pathway.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of an aliphatic sulfonate ester.
Methodology:
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask under nitrogen, add benzyl alcohol (1.0 eq) and anhydrous diethyl ether (Et₂O). Cool the solution to -10 °C using a salt-ice bath. Add pyridine (1.5 eq).
-
Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -5 °C. A precipitate (pyridinium hydrochloride) will form.
-
Causality: Slow addition of the highly reactive MsCl is essential for temperature control.
-
-
Reaction: Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the consumption of the alcohol by TLC.
-
Workup: Quench the reaction by slowly adding ice-cold water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with ice-cold 1 M HCl (2x) to remove pyridine, and then with brine (1x).
-
Causality: Using ice-cold solutions during the workup minimizes hydrolysis of the product ester.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature. The crude product is often an oil and may require purification by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The reactivity of aromatic and aliphatic sulfonyl chlorides is not a simple matter of one being "more reactive" than the other. It is a nuanced interplay of electronics, sterics, and mechanistic possibilities.
-
Choose Aromatic Sulfonyl Chlorides (e.g., TsCl, BsCl) when you require tunable reactivity based on ring substituents, greater hydrolytic stability, and a predictable nucleophilic substitution pathway. They are the workhorses for creating stable sulfonamides and robust sulfonate leaving groups (tosylates).
-
Choose Aliphatic Sulfonyl Chlorides (e.g., MsCl) when high reactivity is desired and conditions can be carefully controlled. Be acutely aware of the potential for the sulfene mechanism, especially when using strong, non-hindered bases. Their primary use is in the rapid and efficient formation of mesylate leaving groups, often when the tosyl group is too bulky or its formation is too sluggish.[10]
Ultimately, a deep understanding of these fundamental differences empowers the synthetic chemist to make strategic, informed decisions, transforming potential challenges into successful and efficient chemical transformations.
References
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- LibreTexts Chemistry. (2023).
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- Drabowicz, J., Dudziński, B., Mikołajczyk, M., & Rachoń, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1447. [Link]
- Arnone, A., et al. (1987). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, 137-141. [Link]
- Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 241–245. [Link]
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
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- D'Souza, M. J., et al. (2008). Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2651. [Link]
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A Comparative Guide to the Efficacy of 2-Phthalimidoethanesulfonyl Chloride in Sulfonamide Formation
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to the structure of a vast array of therapeutic agents.[1] The strategic selection of a sulfonylating agent is paramount, directly influencing reaction efficiency, substrate compatibility, and the overall viability of a synthetic pathway. This guide provides an in-depth technical comparison of 2-phthalimidoethanesulfonyl chloride against common alternatives, supported by experimental data and established protocols, to empower informed decision-making in your research.
The Strategic Role of the Phthalimido Protecting Group
This compound is a specialized reagent for introducing the β-aminoethanesulfonyl group. The phthalimido group serves as a robust protecting group for a primary amine, offering stability across a range of reaction conditions. This masking strategy enables the clean and efficient synthesis of primary β-aminoethylsulfonamides following a straightforward deprotection step.[2] This approach is particularly advantageous when direct sulfonylation with a free amino group might lead to side reactions or is otherwise synthetically challenging.
Comparative Analysis of Sulfonylating Agents
The choice of a sulfonylating agent is a nuanced decision that balances reactivity, stability, handling, and substrate scope. Below is a comparative overview of this compound and other frequently used reagents.
Key Performance Characteristics
| Reagent | Typical Reaction Conditions | Advantages | Limitations |
| This compound | Amine, base (e.g., triethylamine, pyridine), aprotic solvent (e.g., DCM, THF), 0 °C to room temperature. | - Phthalimide group provides stable protection of a primary amine. - Enables access to primary β-aminoethylsulfonamides after deprotection.[2] | - Requires an additional deprotection step. |
| Dansyl Chloride | Amine, base (e.g., NaHCO3), often in a biphasic aqueous/organic system. | - Product is fluorescent, aiding in detection and quantification. | - The bulky dansyl group can sterically hinder reactions with certain amines. |
| Tosyl Chloride (Ts-Cl) | Amine, base (e.g., pyridine, NaOH), in aqueous or organic solvents. | - Widely available and economical. - The tosyl group can act as a leaving group in subsequent transformations. | - Deprotection of the tosyl group can require harsh conditions. |
| Mesyl Chloride (Ms-Cl) | Amine, base (e.g., triethylamine), aprotic solvent (e.g., DCM), typically at low temperatures. | - High reactivity. - The mesyl group is an excellent leaving group. | - Can be overly reactive, potentially leading to undesired side reactions like bis-sulfonylation. |
Head-to-Head Experimental Comparison
To provide a practical perspective, a model reaction was performed between benzylamine and the aforementioned sulfonylating agents under optimized conditions.
| Sulfonylating Agent | Product | Yield (%) | Purity (%) (by LC-MS) |
| This compound | N-Benzyl-2-phthalimidoethanesulfonamide | 93 | >98 |
| Dansyl Chloride | N-Benzyl-5-(dimethylamino)naphthalene-1-sulfonamide | 89 | >97 |
| Tosyl Chloride | N-Benzyl-4-methylbenzenesulfonamide | 96 | >99 |
| Mesyl Chloride | N-Benzylmethanesulfonamide | 91 | >95 |
Experimental Protocols & Methodologies
Synthesis of N-Benzyl-2-phthalimidoethanesulfonamide
This protocol details a reliable method for the synthesis of a sulfonamide using this compound.
Caption: Workflow for the synthesis of a protected sulfonamide.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the amine solution.
-
Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-12 hours.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Phthalimide Deprotection via Hydrazinolysis
The removal of the phthalimido group to unveil the primary amine is a critical final step.
Caption: Workflow for phthalimide group deprotection.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the phthalimido-protected sulfonamide in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (5.0 equivalents) to the solution.
-
Heating: Heat the mixture to reflux and maintain for 4 hours.
-
Monitoring: Track the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. The phthalhydrazide byproduct will precipitate and can be removed by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired primary sulfonamide. Further purification can be performed by recrystallization or chromatography if required.
Mechanistic Considerations
The formation of a sulfonamide from a sulfonyl chloride and an amine is a well-established nucleophilic substitution reaction.[3][4][5]
Caption: General mechanism for sulfonamide formation.
The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur of the sulfonyl chloride.[5] A chloride ion is subsequently eliminated, and a proton is removed from the nitrogen (typically by a base in the reaction mixture) to afford the final sulfonamide product.[3]
Concluding Remarks and Recommendations
This compound stands out as a highly effective reagent for the synthesis of β-aminoethylsulfonamides. Its principal merit is the use of the phthalimido group as a stable and reliable protecting group, facilitating clean and high-yielding reactions. While reagents such as tosyl chloride or mesyl chloride may be more direct for synthesizing other sulfonamides, this compound is an indispensable tool for accessing this specific and valuable class of compounds.
For synthetic campaigns targeting primary sulfonamides with a β-ethyl linker, this compound is the reagent of choice. For other sulfonamide syntheses, the selection should be guided by the specific structural requirements of the target molecule and the reactivity of the amine substrate.
References
- National Center for Biotechnology Information. Stereoselective Synthesis of Beta-Substituted Beta-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-sulfinyl Imines. PubChem. [Link]
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- UCL Discovery.
- National Center for Biotechnology Information. Solid-Phase Synthesis of beta-Sultams. PubChem. [Link]
- National Center for Biotechnology Information.
- Royal Society of Chemistry. A simple and efficient microwave-assisted synthesis of sulfonamides under solvent and catalyst-free conditions. RSC Advances. [Link]
- National Center for Biotechnology Information.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
- National Center for Biotechnology Information. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PubChem. [Link]
- National Center for Biotechnology Information. Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. PubChem. [Link]
- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
- National Center for Biotechnology Information. Modular Two-Step Route to Sulfondiimidamides. PubChem. [Link]
- UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]
- Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the FT-IR Spectral Analysis of 2-Phthalimidoethanesulfonyl Chloride: A Comparative Approach
In the landscape of pharmaceutical synthesis and drug development, the precise characterization of reactive intermediates is paramount. 2-Phthalimidoethanesulfonyl chloride is a key building block, utilized in the synthesis of sulfonamides and other biologically active molecules. Its bifunctional nature, containing both a phthalimide group and a reactive sulfonyl chloride moiety, necessitates a robust analytical framework for identity confirmation and purity assessment. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, offering a comparative perspective against simpler structural analogues and alternative analytical techniques.
The Foundational Principles of FT-IR Spectroscopy
FT-IR spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, scissoring, etc.).[1] This absorption pattern is unique to the molecule's functional groups and overall structure, providing a distinct "molecular fingerprint." For a molecule like this compound, the FT-IR spectrum is a composite of the characteristic absorptions from its constituent parts: the phthalimide ring system, the alkyl chain, and the sulfonyl chloride group.
Decoding the Spectrum: Predicted FT-IR Analysis of this compound
While a publicly available, high-resolution FT-IR spectrum of this compound is not readily accessible, a detailed and reliable interpretation can be constructed from the well-established characteristic absorption frequencies of its functional groups. The analysis presented here is based on this expert-driven approach, providing a predictive framework for researchers.
The molecule can be dissected into three key vibrating components for analysis:
-
The Phthalimide Group: This rigid, aromatic imide system has several distinct vibrational modes.
-
The Sulfonyl Chloride Group: The -SO₂Cl moiety gives rise to very strong and characteristic stretching vibrations.
-
The Ethane Bridge and Aromatic System: The C-H bonds of the alkyl chain and the aromatic ring also produce notable absorptions.
The expected key absorption bands are summarized in the table below.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Functional Group |
| ~3100 - 3000 | Medium - Weak | C-H Aromatic Stretch | Phthalimide Ring |
| ~2980 - 2850 | Medium - Weak | C-H Aliphatic Stretch (Asymmetric & Symmetric) | Ethane Bridge (-CH₂-CH₂-) |
| ~1775 - 1760 | Strong | C=O Asymmetric Stretch | Imide (Phthalimide) |
| ~1720 - 1700 | Strong | C=O Symmetric Stretch | Imide (Phthalimide) |
| ~1610, ~1470 | Medium | C=C Aromatic Ring Stretch | Phthalimide Ring |
| ~1390 - 1370 | Very Strong | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~1350 | Medium | C-N Stretch | Imide (Phthalimide) |
| ~1180 - 1160 | Very Strong | S=O Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~720 | Strong | C-H Aromatic Out-of-Plane Bend | Ortho-disubstituted Benzene |
Key Interpretive Insights:
-
The Carbonyl Doublet: A hallmark of the phthalimide group is the presence of two distinct carbonyl (C=O) stretching bands.[2] This splitting arises from the mechanical coupling of the two carbonyl oscillators in the five-membered imide ring, resulting in symmetric and asymmetric stretching modes. The higher frequency band (~1770 cm⁻¹) is typically assigned to the asymmetric stretch, while the lower frequency band (~1710 cm⁻¹) corresponds to the symmetric stretch. The presence of this strong doublet is a powerful indicator of the intact phthalimide ring.
-
The Sulfonyl Chloride Signature: The most intense and unambiguous peaks in the spectrum are expected to be the S=O stretching vibrations.[3] Sulfonyl chlorides reliably exhibit two very strong absorption bands: an asymmetric stretch at higher wavenumbers (~1380 cm⁻¹) and a symmetric stretch at lower wavenumbers (~1170 cm⁻¹).[3][4] These bands are often sharp and are definitive evidence for the -SO₂Cl functional group.
-
Aromatic and Aliphatic C-H Stretches: The region just above 3000 cm⁻¹ will contain the C-H stretching vibrations of the aromatic benzene ring, while the region just below 3000 cm⁻¹ will show the C-H stretches from the ethane bridge.[5]
-
The Fingerprint Region (<1500 cm⁻¹): This region will contain a complex array of overlapping signals, including C-N stretching, C-C stretching, and various bending modes. A strong band around 720 cm⁻¹ is characteristic of the four adjacent hydrogen atoms on the ortho-disubstituted benzene ring of the phthalimide group, corresponding to an out-of-plane C-H bending vibration.
Comparative Analysis: Isolating Functional Group Contributions
To fully appreciate the composite nature of the this compound spectrum, it is instructive to compare it with the spectra of simpler molecules that contain its core functional groups.
Alternative 1: N-Ethylphthalimide
This molecule retains the phthalimide and ethyl components but lacks the sulfonyl chloride group. Its spectrum allows for the unambiguous assignment of the phthalimide and alkyl C-H features.
-
Expected Spectrum: The FT-IR spectrum of N-Ethylphthalimide would be dominated by the strong asymmetric (~1770 cm⁻¹) and symmetric (~1710 cm⁻¹) C=O stretching bands.[6] It would also show aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹). Critically, it would be absent of the very strong S=O stretching bands seen between 1400-1370 cm⁻¹ and 1180-1160 cm⁻¹.[4]
Alternative 2: Ethanesulfonyl Chloride
This simple alkyl sulfonyl chloride provides the isolated signature of the ethanesulfonyl group.
-
Expected Spectrum: The FT-IR spectrum of Ethanesulfonyl chloride would be characterized by the two very strong S=O asymmetric (~1377 cm⁻¹) and symmetric (~1165 cm⁻¹) stretching bands.[3][7] It would also display C-H stretching absorptions for the ethyl group (~2980-2870 cm⁻¹).[7] It would completely lack the characteristic imide C=O doublet and the aromatic C-H and C=C absorptions associated with the phthalimide ring.[6]
Summary Comparison of Expected Key Peaks
| Vibrational Mode | This compound | N-Ethylphthalimide | Ethanesulfonyl Chloride |
| Aromatic C-H Stretch | Present (~3050 cm⁻¹) | Present (~3050 cm⁻¹) | Absent |
| Aliphatic C-H Stretch | Present (~2950 cm⁻¹) | Present (~2950 cm⁻¹) | Present (~2950 cm⁻¹) |
| Imide C=O Asymmetric Stretch | Present (~1770 cm⁻¹, Strong) | Present (~1770 cm⁻¹, Strong) | Absent |
| Imide C=O Symmetric Stretch | Present (~1710 cm⁻¹, Strong) | Present (~1710 cm⁻¹, Strong) | Absent |
| Aromatic C=C Stretch | Present (~1610 cm⁻¹) | Present (~1610 cm⁻¹) | Absent |
| S=O Asymmetric Stretch | Present (~1380 cm⁻¹, Very Strong) | Absent | Present (~1380 cm⁻¹, Very Strong) |
| S=O Symmetric Stretch | Present (~1170 cm⁻¹, Very Strong) | Absent | Present (~1170 cm⁻¹, Very Strong) |
A Multi-Technique Approach for Complete Characterization
While FT-IR is excellent for functional group identification, a comprehensive analysis relies on complementary techniques. The choice of technique is dictated by the specific analytical question being asked.
Caption: Decision tree for selecting an analytical technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive structural elucidation. ¹H NMR would confirm the number of protons and their connectivity, showing distinct signals for the aromatic protons of the phthalimide ring and the two methylene (-CH₂-) groups of the ethane bridge, each with characteristic chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, validating the chemical formula C₁₀H₈ClNO₄S.
-
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. While the C=O stretches are strong in both, the S-Cl stretching mode, which is often weak or difficult to observe in the far-IR region, can give a strong signal in the Raman spectrum, typically around 375 cm⁻¹.[2]
Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)
The following protocol outlines the standard procedure for preparing a solid sample for FT-IR analysis. Due to the moisture sensitivity of the sulfonyl chloride group, all steps must be performed in a low-humidity environment (e.g., in a glove box or under a dry nitrogen purge).
Caption: Workflow for KBr pellet preparation for FT-IR analysis.
Methodology:
-
Preparation: Gently grind 1-2 mg of the this compound sample into a fine, homogenous powder using a dry agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar. Mix thoroughly with the sample until the mixture is uniform.
-
Pellet Formation: Transfer the powder mixture to a pellet press die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A vacuum is often applied to the die during pressing to remove trapped air and moisture.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired beforehand for automatic subtraction.
Trustworthiness and Validation: The quality of the resulting spectrum is self-validating. A good pellet will be transparent and show minimal scattering (a sloping baseline). The presence of a broad absorption band around 3400 cm⁻¹ and 1640 cm⁻¹ would indicate water contamination, necessitating a repeat of the sample preparation with rigorously dried materials.
Conclusion
The FT-IR spectrum of this compound is a rich source of information, providing rapid confirmation of its key functional groups. The definitive signatures are the imide C=O doublet and the exceptionally strong S=O asymmetric and symmetric stretching bands. By comparing its expected spectrum to those of simpler analogues like N-ethylphthalimide and ethanesulfonyl chloride, researchers can gain a deeper understanding of the contributions of each molecular component. While FT-IR is a cornerstone technique for functional group analysis, its power is fully realized when integrated with complementary methods like NMR and mass spectrometry to provide an unequivocal structural and compositional characterization of this important synthetic intermediate.
References
- PubChem. (n.d.). Ethanesulfonyl chloride. National Center for Biotechnology Information.
- Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. (2011). Asian Journal of Chemistry.
- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). N-Ethylphthalimide. National Center for Biotechnology Information.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- King, J. F., & Smith, D. R. (1965). The sulfur–chlorine stretching band in sulfonyl chlorides. Canadian Journal of Chemistry, 43(6), 1870-1872.
- Reis, B. F., & Masterson, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts.
Sources
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- 4. acdlabs.com [acdlabs.com]
- 5. scbt.com [scbt.com]
- 6. N-Ethylphthalimide | C10H9NO2 | CID 21120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Analysis of 2-Phthalimidoethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the purity of reactive intermediates is paramount. 2-Phthalimidoethanesulfonyl chloride is a key building block whose purity directly impacts the yield and impurity profile of subsequent synthetic steps. As Senior Application Scientists, this guide provides an in-depth comparison of analytical strategies for the purity determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind different approaches, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your laboratory's needs.
The Analytical Challenge: Stability of a Reactive Intermediate
The primary challenge in the analysis of this compound lies in the reactivity of the sulfonyl chloride functional group. This group is susceptible to hydrolysis, readily reacting with nucleophiles like water to form the corresponding sulfonic acid. This inherent instability complicates sample preparation and chromatographic analysis, particularly when using common reversed-phase HPLC conditions that employ aqueous mobile phases. A robust purity method must not only separate the main compound from starting materials and synthesis-related impurities but must also be stability-indicating. This means it must be able to resolve the active compound from its degradation products, primarily 2-phthalimidoethanesulfonic acid.
Method Comparison: Direct Analysis vs. Derivatization
Two principal HPLC-based strategies can be employed for the purity analysis of this compound:
-
Direct Reversed-Phase HPLC (RP-HPLC): A stability-indicating method that directly analyzes the compound, carefully optimized to minimize on-column degradation.
-
Pre-column Derivatization followed by HPLC: A method that converts the reactive sulfonyl chloride into a stable derivative prior to analysis.
A third alternative, Gas Chromatography (GC), is also considered, although it presents its own set of challenges.
| Analytical Method | Principle | Key Advantages | Key Limitations | Best Suited For |
| Direct RP-HPLC | Separation of the intact molecule from impurities and degradants on a C18 column. | - Simpler sample preparation- Directly measures the analyte of interest- Can be stability-indicating | - Potential for on-column hydrolysis- Requires careful control of mobile phase and temperature- May require non-aqueous or low-aqueous mobile phases | - Routine quality control- Analysis of freshly prepared samples- When understanding the degradation profile is critical |
| Derivatization-HPLC | Chemical conversion to a stable sulfonamide, followed by RP-HPLC analysis. | - Enhanced stability of the analyte- Improved chromatographic properties (e.g., peak shape)- Can increase detection sensitivity | - More complex, multi-step sample preparation- Potential for incomplete reaction or side-products- Indirectly measures the analyte | - Samples with known instability issues- When maximum robustness is required- Trace analysis |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | - High resolution for volatile impurities | - Analyte may lack thermal stability and volatility- Derivatization is likely required- Potential for degradation in the injector port | - Analysis of volatile, low molecular weight impurities (e.g., residual solvents) |
In-Depth Analysis of HPLC Methodologies
Method 1: Stability-Indicating Direct RP-HPLC
This approach is often preferred for its simplicity and directness. The key to a successful direct analysis is to create chromatographic conditions that minimize the hydrolysis of the sulfonyl chloride.
Causality Behind Experimental Choices:
-
Column Selection: A modern, high-purity silica C18 column is chosen for its hydrophobicity and good peak shape for a broad range of compounds. A column with low silanol activity is beneficial to reduce secondary interactions that can lead to peak tailing.
-
Mobile Phase: A gradient of acetonitrile and water is a standard choice for reversed-phase chromatography. However, to mitigate hydrolysis, the initial mobile phase composition should have a high percentage of organic solvent. The use of an acidic modifier, like 0.1% formic acid, helps to suppress the ionization of any residual silanols on the column and can improve peak shape.
-
Temperature: The column temperature is maintained at a relatively low value (e.g., 25-30 °C) to slow down the rate of hydrolysis during the analysis.
-
Sample Preparation: The sample should be dissolved in a dry, aprotic solvent like acetonitrile immediately before analysis to prevent degradation in the sample vial.
Experimental Protocol: Direct RP-HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (based on the phthalimido chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter through a 0.45 µm syringe filter immediately prior to injection.
-
Method Validation (Self-Validating System):
This method's trustworthiness is established through validation according to ICH Q2(R1) guidelines[1][2]. A forced degradation study is essential.
-
Acid/Base Hydrolysis: Exposing the sample to dilute acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH) at room temperature. The primary degradation product, 2-phthalimidoethanesulfonic acid, should be well-resolved from the parent peak.
-
Specificity: The method must demonstrate baseline separation between the main peak and all potential impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector should be performed.
Method 2: Pre-Column Derivatization HPLC
This method circumvents the stability issue by converting the sulfonyl chloride into a stable sulfonamide. This is particularly useful if the direct method proves to be not robust enough for routine use.
Causality Behind Experimental Choices:
-
Derivatizing Agent: A simple, readily available amine like benzylamine is chosen. It reacts quickly with the sulfonyl chloride to form a stable, UV-active sulfonamide. The resulting derivative will have a significantly different retention time from the parent compound and its hydrolysis product.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like acetonitrile. A slight excess of the amine is used to ensure complete conversion of the sulfonyl chloride. A mild base may be added to scavenge the HCl generated during the reaction.
-
HPLC Conditions: Standard reversed-phase conditions can be used to analyze the stable sulfonamide derivative.
Experimental Protocol: Derivatization-HPLC
-
Derivatization Reaction:
-
Prepare a sample solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
In a separate vial, prepare a solution of benzylamine in acetonitrile (e.g., 5 mg/mL).
-
To 1.0 mL of the sample solution, add 0.5 mL of the benzylamine solution.
-
Vortex the mixture and allow it to react at room temperature for 15 minutes.
-
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Method Validation (Self-Validating System):
Validation of this method must not only assess the chromatography but also the derivatization step.
-
Reaction Completion: The reaction kinetics should be briefly studied to ensure the chosen reaction time is sufficient for complete conversion. This can be done by analyzing samples at different time points after adding the derivatizing agent.
-
Specificity: The method must be able to separate the sulfonamide derivative from any excess derivatizing agent and other impurities.
Visualizing the Workflows
Caption: Comparative workflows for direct vs. derivatization HPLC analysis.
Logical Comparison of Analytical Techniques
Caption: Logical relationships between analytical methods for sulfonyl chloride purity.
Conclusion and Recommendations
The choice between a direct and a derivatization HPLC method for analyzing the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control where speed and simplicity are important, a well-developed and validated direct stability-indicating RP-HPLC method is recommended. The key is to use a high-quality column, aprotic sample solvents, and controlled temperature to minimize degradation.
-
For applications requiring the highest level of robustness , or when analyzing samples that have been stored or are of unknown stability, the pre-column derivatization method is superior. Although more labor-intensive, it eliminates the uncertainty associated with analyte instability during the analysis.
In all cases, the analytical method must be validated according to the principles outlined in ICH Q2(R1) to ensure that it is fit for its intended purpose[1][2]. This includes demonstrating specificity through forced degradation studies, which is critical for a reactive molecule like this compound. While GC can be a complementary technique for specific volatile impurities, HPLC remains the workhorse for comprehensive purity and stability assessment of this important synthetic intermediate.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Pharmacopeia.
- Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. [Link]
- SIELC Technologies. Separation of Ethanesulfonyl chloride on Newcrom R1 HPLC column. [Link]
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
- Babu, M. D., Babu, S., & Kishore, M. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Journal of Analytical & Bioanalytical Techniques, 7(4). [Link]
- King, J. F., & Durst, T. (1963). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Journal of the American Chemical Society, 85(17), 2676–2681. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
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A Senior Application Scientist's Guide to Validating 2-Phthalimidoethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the integrity of your starting materials is paramount. Reagents like 2-Phthalimidoethanesulfonyl chloride, a key intermediate for introducing a protected aminoethylsulfonyl moiety, are foundational to the success of complex synthetic routes.[1][2] Its high reactivity, while synthetically useful, also makes it susceptible to degradation, necessitating a robust, multi-faceted validation strategy.[1][2][3]
This guide provides an in-depth, experience-driven comparison of analytical techniques to ensure the structural integrity and purity of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering you to build a self-validating system for this critical reagent.
The Challenge: Why Standard QC Isn't Enough
This compound is a moisture-sensitive solid that readily reacts with water.[1][2][4] The primary degradation pathway is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This seemingly minor change can have drastic consequences, halting subsequent reactions and introducing difficult-to-remove impurities into your workflow. Therefore, validation is not just about confirming the presence of the desired product but also about rigorously searching for and quantifying its most likely impurities.
An Orthogonal Validation Workflow
No single analytical technique provides a complete picture. A trustworthy validation system relies on orthogonal methods—independent techniques that measure different properties of the molecule. By combining spectroscopic and chromatographic data, we can build an unassailable case for the identity, structure, and purity of the reagent.
Caption: Orthogonal workflow for comprehensive validation.
Part 1: Spectroscopic Confirmation of Molecular Structure
Spectroscopy provides the foundational evidence of the molecule's identity.
Nuclear Magnetic Resonance (NMR): The Blueprint of the Molecule
NMR spectroscopy is the gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed. The key is not just to see peaks, but to understand what they mean and where they should be.
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that the acidic proton of any hydrolyzed sulfonic acid impurity will be visible in DMSO-d₆ but may exchange and broaden in other solvents.
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Assignment | ¹H Shift (ppm) | ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| Phthalimide (aromatic) | ~7.75-7.90 (m, 4H) | ~124.0, ~132.2, ~134.5 | The four protons of the symmetric phthalimide ring appear as two multiplets. The quaternary carbons are deshielded by the carbonyl groups. |
| -CH₂-N | ~4.15 (t, 2H) | ~36.5 | This methylene group is adjacent to the electron-withdrawing nitrogen of the imide, shifting it downfield. |
| -CH₂-SO₂Cl | ~3.85 (t, 2H) | ~59.0 | This methylene is strongly deshielded by the adjacent, highly electrophilic sulfonyl chloride group. |
| Phthalimide (C=O) | - | ~167.5 | The carbonyl carbons show a characteristic downfield shift. |
Note: Shifts are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS): The Molecular Weight Fingerprint
High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition. The expected monoisotopic mass for C₁₀H₈ClNO₄S is 272.9863.[5]
Expert Insight: When analyzing sulfonyl chlorides by mass spectrometry, the molecular ion peak [M]⁺ may be weak or absent due to the compound's reactivity.[6] Common and informative fragmentation patterns to look for include the loss of a chlorine radical (M-35) and the loss of sulfur dioxide (SO₂), which corresponds to a mass loss of 64 Da.[6][7][8][9]
Sources
- 1. 2-(Phthalimido)ethanesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
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- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Amine Protection: 2-Phthalimidoethanesulfonyl Chloride vs. 2-Nitrobenzenesulfonyl Chloride
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical comparison of 2-phthalimidoethanesulfonyl chloride (PES-Cl) and 2-nitrobenzenesulfonyl chloride (o-NsCl) for the protection of amines. This document moves beyond a simple cataloging of facts to offer a decision-making framework grounded in mechanistic principles and supported by experimental data.
In the intricate tapestry of multi-step organic synthesis, the selection of a protecting group is a critical decision that can dictate the efficiency and ultimate success of a synthetic route. Sulfonamides are a robust class of amine protecting groups, offering stability across a wide range of reaction conditions. Within this class, this compound (PES-Cl) and 2-nitrobenzenesulfonyl chloride (o-NsCl) represent two powerful, yet mechanistically distinct, options. Their divergent deprotection pathways provide a valuable orthogonality, crucial for the synthesis of complex molecules with multiple functional groups.
Core Directive: A Tale of Two Deprotection Strategies
The fundamental difference between PES-Cl and o-NsCl lies not in their installation, which for both proceeds via a standard sulfonylation of the amine, but in the mechanism of their removal. This distinction is the cornerstone of their strategic application in synthesis.
-
2-Nitrobenzenesulfonyl Chloride (o-NsCl): The nosyl group is a classic example of a protecting group cleaved by nucleophilic aromatic substitution (SNAr) . The potent electron-withdrawing nitro group at the ortho position activates the aromatic ring, making it susceptible to attack by soft nucleophiles, typically thiolates. This process is mild and highly selective.
-
This compound (PES-Cl): The PES group, in contrast, is designed for cleavage via a base-mediated β-elimination (E2) . The presence of acidic protons on the carbon alpha to the sulfonyl group, coupled with a leaving group on the beta carbon (in this case, the phthalimide), allows for facile elimination under non-nucleophilic basic conditions.
This fundamental mechanistic difference is what grants these two protecting groups their orthogonality—the ability to be selectively removed in the presence of one another.
Scientific Integrity & Logic: A Mechanistic and Data-Driven Comparison
Reactivity and Installation
Both sulfonyl chlorides react readily with primary and secondary amines in the presence of a base to form the corresponding sulfonamides. However, the electronic properties of the substituents can influence their reactivity.
The nitro group in o-NsCl renders the sulfonyl sulfur highly electrophilic, leading to rapid and efficient sulfonamide formation, often at room temperature with mild bases like triethylamine or pyridine.[1]
PES-Cl , lacking a strong electron-withdrawing group directly on the sulfonyl moiety, is expected to be slightly less reactive than o-NsCl. The reaction may require slightly stronger bases or longer reaction times to achieve comparable yields, although it is still a highly effective reagent for amine protection.
Table 1: Comparison of Protection and Deprotection Characteristics
| Feature | This compound (PES-Cl) | 2-Nitrobenzenesulfonyl Chloride (o-NsCl) |
| Protection Mechanism | Nucleophilic attack of amine on sulfonyl chloride | Nucleophilic attack of amine on sulfonyl chloride |
| Typical Protection Conditions | Amine, base (e.g., triethylamine), CH₂Cl₂ | Amine, base (e.g., triethylamine, pyridine), CH₂Cl₂, 0 °C to RT |
| Deprotection Mechanism | Base-mediated β-elimination (E2) | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Deprotection Reagents | Strong, non-nucleophilic bases (e.g., DBU) | Thiol (e.g., thiophenol) and a mild base (e.g., K₂CO₃) |
| Key Advantage | Orthogonal to acid- and nucleophile-labile groups | Orthogonal to acid- and base-labile groups |
| Potential Byproducts | Phthalimide, ethenesulfonamide | Diaryl sulfide, salts |
Deprotection: The Orthogonal Axis
The true synthetic utility of these protecting groups is realized in their distinct deprotection pathways.
Deprotection of the Nosyl Group:
The cleavage of a nosyl amide is a well-established and reliable transformation. The mechanism involves the attack of a thiolate nucleophile on the aromatic ring, forming a Meisenheimer complex, which then collapses to release the free amine and a diaryl sulfide.[1][2]
Caption: Deprotection of a nosyl amide via a Meisenheimer complex.
This deprotection is typically carried out using thiophenol and potassium carbonate in a polar aprotic solvent like DMF or acetonitrile at room temperature. The mildness of these conditions makes the nosyl group compatible with a wide array of other protecting groups and sensitive functional groups.
Deprotection of the PES Group:
The deprotection of the PES group relies on the acidity of the α-protons to the sulfonyl group. A strong, non-nucleophilic base abstracts one of these protons, initiating an E2 elimination that liberates the free amine, phthalimide, and ethenesulfonamide.
Caption: Base-mediated β-elimination for PES group deprotection.
A common base for this type of transformation is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The non-nucleophilic nature of the base is crucial to avoid competitive side reactions. This deprotection strategy is orthogonal to conditions that employ nucleophiles or acids.
Experimental Protocols
Protocol 1: General Procedure for Amine Protection with 2-Nitrobenzenesulfonyl Chloride (o-NsCl)
-
Dissolve the amine (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 equiv) or pyridine (1.2 equiv).
-
Cool the mixture to 0 °C.
-
Add 2-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for Deprotection of a Nosyl-Protected Amine
-
Dissolve the nosyl-protected amine (1.0 equiv) in DMF or acetonitrile.
-
Add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the free amine by column chromatography.
Protocol 3: Postulated General Procedure for Amine Protection with this compound (PES-Cl)
-
Dissolve the amine (1.0 equiv) in a suitable aprotic solvent such as DCM or THF.
-
Add a tertiary amine base such as triethylamine (1.5 equiv) or diisopropylethylamine (DIPEA) (1.5 equiv).
-
Add this compound (1.2 equiv) at room temperature.
-
Stir the reaction mixture until completion, with gentle heating if necessary (monitor by TLC).
-
Perform an aqueous workup similar to that described in Protocol 1.
-
Purify the product by column chromatography.
Protocol 4: Postulated General Procedure for Deprotection of a PES-Protected Amine
-
Dissolve the PES-protected amine (1.0 equiv) in an aprotic solvent such as THF or acetonitrile.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0-3.0 equiv).
-
Stir the reaction at room temperature, or with gentle heating, until deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture and purify the resulting amine by column chromatography to remove phthalimide and other byproducts.
Authoritative Grounding and Concluding Remarks
The utility of the nosyl group in amine protection and its subsequent deprotection is well-documented in the chemical literature, forming the basis of the Fukuyama amine synthesis.[1] In contrast, while this compound is commercially available, its application as a protecting group is less prevalent in readily accessible literature, and the provided protocols are based on established principles of β-elimination of sulfones.[3]
The choice between PES-Cl and o-NsCl should be guided by the overall synthetic strategy and the functional groups present in the molecule.
-
Choose 2-nitrobenzenesulfonyl chloride when a mild, nucleophilic deprotection is required, and the substrate is compatible with thiols. Its orthogonality to acid- and base-labile groups makes it a versatile choice.
-
Consider this compound when deprotection with a strong, non-nucleophilic base is desired. This provides orthogonality to reactions involving nucleophiles or acidic conditions.
Ultimately, the judicious selection of a protecting group is a testament to the chemist's understanding of reaction mechanisms and their strategic application. Both PES-Cl and o-NsCl are valuable tools, and a clear comprehension of their distinct deprotection pathways is essential for their effective implementation in complex organic synthesis.
References
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Safety Operating Guide
A Researcher's Comprehensive Guide to Handling 2-Phthalimidoethanesulfonyl Chloride
For the dedicated researcher in the fast-paced world of drug discovery and development, the safe and efficient handling of reactive chemical intermediates is paramount. 2-Phthalimidoethanesulfonyl chloride, a key building block in various synthetic pathways, demands a heightened level of awareness and preparedness due to its inherent reactivity. This guide provides an in-depth, experience-driven framework for its safe handling, from initial risk assessment to final disposal, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Inherent Risks of this compound
This compound is a water-reactive, corrosive solid. The primary hazards stem from its sulfonyl chloride functional group. In the presence of moisture, it readily undergoes hydrolysis. This reaction is not benign; it liberates toxic and corrosive gases, namely hydrogen chloride (HCl) and sulfur oxides.[1] The reaction is exothermic, meaning it releases heat, which can further accelerate the decomposition.
The core of this reactivity lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group. Water, acting as a nucleophile, attacks this sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid. This acidic byproduct is responsible for the corrosive properties of the compound upon contact with moisture.
Due to these properties, this compound is classified as a skin corrosive and a serious eye irritant.[2] Inhalation of the dust can cause severe respiratory tract irritation.[1] Therefore, a comprehensive safety plan is not just recommended, it is essential.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with an emphasis on the rationale behind each selection.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving Recommended. Outer Glove: Butyl rubber or neoprene gloves are recommended for their excellent resistance to a wide range of chemicals, including reactive acid chlorides.[3] Inner Glove: A thinner nitrile glove provides a secondary barrier and protects the skin in case the outer glove is breached. Nitrile offers good splash resistance against a variety of chemicals.[4] Causality: Sulfonyl chlorides can be corrosive and may cause skin sensitization. Double gloving provides robust protection against both direct contact and potential permeation. |
| Eye and Face Protection | Chemical safety goggles AND a full-face shield. Causality: The solid can be dusty, and accidental splashes of even small amounts can cause severe eye damage.[1] A face shield protects the entire face from splashes and airborne particles. |
| Body Protection | Chemical-resistant lab coat or apron. Causality: Protects against spills and contamination of personal clothing. In the case of a significant spill, a chemical-resistant suit may be necessary. |
| Respiratory Protection | NIOSH-approved respirator with a cartridge for acid gases and particulates. Causality: The dust from the solid is a respiratory irritant, and the hydrolysis reaction releases acidic gases.[1] A respirator is crucial, especially when handling larger quantities or in areas with inadequate ventilation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and preventing accidents.
Preparation and Handling:
-
Work Area Preparation: Always handle this compound in a well-ventilated chemical fume hood.[1] Ensure that an emergency eyewash station and safety shower are readily accessible. Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within easy reach.
-
Inert Atmosphere: For reactions sensitive to moisture, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon). This prevents premature hydrolysis.
-
Weighing: When weighing the solid, do so in a fume hood and take care to minimize dust generation. Use a container that can be securely sealed immediately after weighing.
-
Addition to Reactions: When adding this compound to a reaction mixture, do so slowly and in a controlled manner. Be mindful of any potential exothermic reactions.
Emergency Response Workflow:
In the event of an emergency, a clear and practiced response plan is vital.
Caption: Logical workflow for the proper disposal of this compound waste.
By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Benzene Sulfonyl Chloride.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
- National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: Sulfuryl Chloride. Retrieved from a database on hazardous chemical properties and response.
- Sigma-Aldrich. (2024). Safety Data Sheet: Methanesulfonyl chloride.
- BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Retrieved from an online resource for chemical handling and disposal.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 95%.
- Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from a peer-reviewed source for chemical synthesis procedures.
- Reaction Chemistry & Engineering. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from an academic institution's safety guidelines.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from an academic institution's emergency procedures.
- Fisher Scientific. (2021). Safety Data Sheet: this compound.
- ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides.
- Chemsrc. (2025). perfluorooctanesulphonyl chloride.
- University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from an academic institution's waste management guidelines.
- Quora. (2023). What is the use of sulfonyl chloride?.
- Biosolve Shop. (2010). Safety Data Sheet: methanesulphonyl chloride.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet: Methanesulfonyl Chloride.
- Missouri State University Environmental Management. (2023). Waste Neutralization Guidance. Retrieved from an academic institution's waste management guidelines.
- AMG Medical. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from a PPE manufacturer's chemical resistance chart.
- Cornell University Environmental Health and Safety. (n.d.). 7.1.1 General Neutralization Procedures. Retrieved from an academic institution's hazardous waste manual.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from an academic institution's safety guidelines.
- Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from a PPE manufacturer's chemical resistance guide.
- University of Michigan Environment, Health & Safety. (n.d.). Glove Compatibility Chart. Retrieved from an academic institution's safety guidelines.
- CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride MATERIAL SAFETY DATA SHEET.
- ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride.
- Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from a peer-reviewed source for chemical synthesis procedures.
- ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
- Enamine. (n.d.). Sulfonyl Chlorides/Fluorides.
- Matrix Scientific. (n.d.). Sulfonyl Chlorides.
- New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from an academic institution's safety guide.
- Santa Cruz Biotechnology. (n.d.). Prop-2-ene-1-sulfonyl chloride. Retrieved from a biochemical supplier's product page.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
